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7-O-Acetylneocaesalpin N

Cat. No.: B1150827
M. Wt: 494.5 g/mol
InChI Key: RQEZCEFFMHSION-PMYJFBFISA-N
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Description

7-O-Acetylneocaesalpin N is a useful research compound. Its molecular formula is C25H34O10 and its molecular weight is 494.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34O10 B1150827 7-O-Acetylneocaesalpin N

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,4aR,6S,6aR,7S,10aR,11aS,11bS)-1,6-diacetyloxy-4a,10a-dihydroxy-4,4,11b-trimethyl-9-oxo-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O10/c1-12(26)33-16-11-25(31)22(3,4)8-7-17(34-13(2)27)23(25,5)15-10-24(30)14(9-18(28)35-24)20(19(15)16)21(29)32-6/h9,15-17,19-20,30-31H,7-8,10-11H2,1-6H3/t15-,16-,17-,19-,20+,23-,24+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEZCEFFMHSION-PMYJFBFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2(C1(C3CC4(C(=CC(=O)O4)C(C3C(C2)OC(=O)C)C(=O)OC)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3C[C@@]4(C(=CC(=O)O4)[C@H]([C@@H]3[C@H](C2)OC(=O)C)C(=O)OC)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-O-Acetylneocaesalpin N chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Acetylneocaesalpin N is a naturally occurring diterpenoid compound isolated from plants of the Caesalpinia genus. This technical guide provides a comprehensive overview of its chemical structure and known properties based on available data. While specific experimental and biological data for this compound is limited in publicly accessible literature, this document summarizes its chemical identity and discusses the well-documented biological activities of related compounds from the same genus, suggesting potential areas for future research.

Chemical Structure and Properties

This compound is classified as a diterpenoid, a class of organic compounds composed of four isoprene units. Its systematic IUPAC name is (1S,4aR,6S,6aR,7S,10aR,11aS,11bS)-1,6-Bis(acetyloxy)-1,2,3,4,4a,5,6,6a,7,9,10a,11,11a,11b-tetradecahydro-4a,10a-dihydroxy-4,4,11b-trimethyl-9-oxophenanthro[3,2-b]furan-7-carboxylic acid methyl ester.

Chemical and Physical Data
PropertyValueSource
CAS Number 1309079-08-0
Molecular Formula C₂₅H₃₄O₁₀
Molecular Weight 494.53 g/mol
IUPAC Name (1S,4aR,6S,6aR,7S,10aR,11aS,11bS)-1,6-Bis(acetyloxy)-1,2,3,4,4a,5,6,6a,7,9,10a,11,11a,11b-tetradecahydro-4a,10a-dihydroxy-4,4,11b-trimethyl-9-oxophenanthro[3,2-b]furan-7-carboxylic acid methyl ester
Chemical Class Diterpenoid
Spectral Data

Detailed experimental spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound are not available in the currently indexed scientific literature. The elucidation of its structure would have relied on these techniques, but the specific data sets have not been publicly disseminated.

Biological Activity and Potential Therapeutic Applications

While direct experimental studies on the biological activity of this compound are scarce, the genus Caesalpinia is a rich source of bioactive compounds with well-documented pharmacological properties. Numerous studies on extracts and other isolated diterpenoids from Caesalpinia species have demonstrated significant anti-inflammatory and antioxidant activities. This suggests that this compound may possess similar properties, making it a candidate for further investigation in these areas.

Potential Anti-inflammatory and Antioxidant Mechanisms

The diagram below illustrates a generalized workflow for investigating the potential anti-inflammatory and antioxidant properties of a natural product like this compound, based on common methodologies used for similar compounds.

G General Workflow for Bioactivity Screening cluster_0 Compound Isolation and Characterization cluster_1 In Vitro Bioassays cluster_2 Mechanism of Action Studies Isolation Isolation from Caesalpinia sp. Structure_Elucidation Structure Elucidation (NMR, MS, etc.) Isolation->Structure_Elucidation Purity_Assessment Purity Assessment (HPLC) Structure_Elucidation->Purity_Assessment Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH) Purity_Assessment->Cytotoxicity_Assays Antioxidant_Assays Antioxidant Assays (DPPH, ABTS, FRAP) Anti_inflammatory_Assays Anti-inflammatory Assays (LPS-stimulated macrophages, NO, cytokine measurement) Signaling_Pathways Signaling Pathway Analysis (e.g., NF-κB, MAPKs) Anti_inflammatory_Assays->Signaling_Pathways Cytotoxicity_Assays->Antioxidant_Assays Cytotoxicity_Assays->Anti_inflammatory_Assays Gene_Expression Gene Expression Analysis (RT-qPCR)

Caption: Generalized workflow for natural product bioactivity screening.

Experimental Protocols

Due to the absence of specific published studies on this compound, detailed experimental protocols for this compound cannot be provided. However, researchers interested in studying this molecule can refer to established protocols for the investigation of other natural diterpenoids. Methodologies would typically include:

  • Isolation: Chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) for purification from Caesalpinia extracts.

  • Structural Elucidation: 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Anti-inflammatory Assays: Measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, and quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or RT-qPCR.

  • Antioxidant Assays: Evaluation of free radical scavenging activity using DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or ferric reducing antioxidant power (FRAP) assays.

Conclusion and Future Directions

This compound is a structurally defined diterpenoid from the Caesalpinia genus. While its chemical identity is established, its biological properties remain largely unexplored. The known anti-inflammatory and antioxidant activities of related compounds highlight the potential of this compound as a subject for future pharmacological research. Further studies are warranted to isolate or synthesize this compound in sufficient quantities for comprehensive biological screening and to elucidate its potential mechanisms of action and therapeutic applications. The lack of available data underscores an opportunity for novel research in the field of natural product drug discovery.

7-O-Acetylneocaesalpin N: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-O-Acetylneocaesalpin N is a putative cassane-type diterpenoid. While this specific compound is not explicitly detailed in currently available scientific literature, its nomenclature strongly suggests it belongs to the vast family of "neocaesalpins" and related diterpenoids isolated from plants of the Caesalpinia genus. This guide provides an in-depth overview of the likely natural sources and a comprehensive, generalized methodology for the isolation and purification of such compounds, based on established protocols for structurally similar molecules.

Natural Source

Cassane-type diterpenoids, including a variety of compounds named "neocaesalpins," are predominantly isolated from various species of the plant genus Caesalpinia (Family: Fabaceae).[1][2] These plants are widely distributed in tropical and subtropical regions and have a long history of use in traditional medicine.[2] Researchers have successfully isolated numerous cassane diterpenoids from different parts of these plants, including the seeds, roots, and aerial parts.[3][4][5][6]

Table 1: Documented Caesalpinia Species as Sources of Cassane Diterpenoids

SpeciesPlant Part(s) Used for IsolationReferences
Caesalpinia sappanSeeds, Heartwood[3][7][8][9][10]
Caesalpinia bonducSeed Kernels[4]
Caesalpinia minaxSeeds[11][12]
Caesalpinia pulcherrimaRoots, Aerial Parts, Leaves[5][6][13]
Caesalpinia majorSeed Kernels[14]
Caesalpinia sinensisSeed Kernels[15]
Caesalpinia benthamianaNot specified[1][2]

Based on the nomenclature, Caesalpinia minax is a probable source for a compound named "neocaesalpin," as several novel neocaesalpins (S, T, U, and V) have been isolated from this species.[11]

Isolation and Purification Methodology

The isolation of cassane diterpenoids from Caesalpinia species generally follows a multi-step process involving extraction, fractionation, and chromatography. The following is a detailed, generalized protocol based on published literature for similar compounds.

Experimental Protocol: General Isolation Procedure
  • Plant Material Collection and Preparation:

    • Collect the desired plant parts (e.g., seeds, roots) of a selected Caesalpinia species.

    • Air-dry the plant material at room temperature until a constant weight is achieved.

    • Grind the dried material into a coarse powder to increase the surface area for extraction.

  • Extraction:

    • Macerate the powdered plant material with a suitable organic solvent. Commonly used solvents are 95% ethanol or methanol at room temperature.[8]

    • Perform the extraction exhaustively (typically 3 times) to ensure maximum recovery of the secondary metabolites.

    • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol). This step separates compounds based on their polarity.

  • Chromatographic Purification:

    • Subject the fraction containing the target compounds (often the ethyl acetate fraction) to repeated column chromatography.

    • Silica Gel Column Chromatography: This is the primary method for the initial separation of compounds. A gradient elution system is typically employed, starting with a non-polar solvent system (e.g., petroleum ether/ethyl acetate) and gradually increasing the polarity.

    • Sephadex LH-20 Column Chromatography: This technique is used for further purification and separates compounds based on their molecular size. Methanol is a common eluent.[9]

    • Semi-preparative High-Performance Liquid Chromatography (HPLC): This is the final step to isolate pure compounds. A reversed-phase C18 column is often used with a mobile phase such as methanol-water or acetonitrile-water.[9]

  • Structure Elucidation:

    • The structure of the isolated pure compound is determined using a combination of spectroscopic techniques, including:

      • Mass Spectrometry (MS): To determine the molecular weight and formula.

      • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure.

      • X-ray Crystallography: To determine the absolute configuration if suitable crystals can be obtained.[4]

Visualization of the Isolation Workflow

Isolation_Workflow plant_material Dried, Powdered Caesalpinia Plant Material (e.g., Seeds) extraction Exhaustive Extraction (95% Ethanol or Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning (e.g., Petroleum Ether, Ethyl Acetate) crude_extract->fractionation active_fraction Ethyl Acetate Fraction fractionation->active_fraction silica_gel Silica Gel Column Chromatography (Gradient Elution) active_fraction->silica_gel sephadex Sephadex LH-20 Chromatography (Methanol) silica_gel->sephadex hplc Semi-preparative HPLC (C18 Column) sephadex->hplc pure_compound Pure this compound hplc->pure_compound elucidation Structure Elucidation (NMR, MS, X-ray) pure_compound->elucidation

Caption: Generalized workflow for the isolation of this compound.

Biological Activities and Potential Signaling Pathways

Cassane-type diterpenoids isolated from Caesalpinia species have been reported to exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, antiplasmodial, and antimicrobial effects.[3][9][13][15][16]

Table 2: Reported Biological Activities of Cassane Diterpenoids from Caesalpinia Species

Biological ActivityTarget/AssaySource SpeciesReference
Cytotoxic/AnticancerHuman cancer cell lines (A549, HepG-2, MCF-7)C. sappan, C. minax[3][10][11]
Anti-inflammatoryInhibition of NO production in LPS-stimulated macrophagesC. sinensis[15]
AntiplasmodialPlasmodium falciparumC. sappan[7][9]
AntimicrobialS. aureus, E. coli, P. aeruginosa, B. subtilis, C. albicansC. pulcherrima[13]
α-Glucosidase InhibitionEnzyme inhibition assayC. pulcherrima[6]

The cytotoxic effects of some cassane diterpenoids have been linked to the induction of apoptosis. For instance, phanginin JA from Caesalpinia sappan was found to arrest the cell cycle in the G0/G1 phase in human non-small cell lung cancer (A549) cells.[3] This suggests a potential interaction with cell cycle regulation pathways.

Hypothetical Signaling Pathway

While the specific signaling pathway for this compound is unknown, based on the activities of related compounds, a plausible mechanism of action for its potential cytotoxic effects could involve the modulation of key proteins in the cell cycle and apoptosis pathways.

Signaling_Pathway compound compound pathway_node pathway_node outcome outcome compound_node This compound cell_cycle_proteins Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs) compound_node->cell_cycle_proteins apoptosis_proteins Apoptosis-related Proteins (e.g., Caspases, Bcl-2 family) compound_node->apoptosis_proteins g0g1_arrest G0/G1 Phase Arrest cell_cycle_proteins->g0g1_arrest apoptosis Apoptosis g0g1_arrest->apoptosis apoptosis_proteins->apoptosis

Caption: Hypothetical signaling pathway for the cytotoxic effects of this compound.

Disclaimer: The information provided on the natural source and isolation of this compound is based on methodologies used for structurally related cassane diterpenoids from the Caesalpinia genus. Further research is required to confirm the specific natural source and to optimize the isolation protocol for this particular compound. The depicted signaling pathway is hypothetical and serves as a potential starting point for mechanistic studies.

References

A Technical Guide to the Putative Biosynthesis of 7-O-Acetylneocaesalpin N in Caesalpinia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cassane-type diterpenoids, a prominent class of secondary metabolites in the Caesalpinia genus, exhibit a wide array of biological activities, making their biosynthesis a subject of significant scientific interest. This document provides a detailed technical overview of the putative biosynthetic pathway of 7-O-Acetylneocaesalpin N, a specific cassane diterpene. Due to a lack of direct research on this particular molecule, this guide synthesizes information from the broader study of cassane diterpenoid biosynthesis. It outlines the probable enzymatic steps, presents relevant quantitative data from related studies, details key experimental protocols for pathway elucidation, and provides visual representations of the biochemical and experimental workflows. This guide is intended to serve as a foundational resource for researchers investigating the biosynthesis of these complex natural products for applications in drug discovery and metabolic engineering.

Introduction

The genus Caesalpinia is a rich source of structurally diverse cassane-type diterpenoids. These compounds are characterized by a furan ring fused to a rearranged abietane diterpene skeleton. Among these, neocaesalpins, such as this compound, have garnered attention for their potential pharmacological properties. Understanding the biosynthetic pathway of these molecules is crucial for their sustainable production through synthetic biology approaches and for the discovery of novel derivatives with enhanced therapeutic potential.

This technical guide delineates the proposed biosynthetic pathway of this compound, starting from the central metabolite geranylgeranyl pyrophosphate (GGPP). The pathway is divided into three main stages: the formation of the cassane scaffold, oxidative modifications, and the final acetylation step.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the well-established methylerythritol phosphate (MEP) pathway, which supplies the universal diterpene precursor, GGPP. The subsequent steps involve cyclization, oxidation, and acetylation.

Stage 1: Formation of the Cassane Skeleton

The initial and defining step in cassane diterpenoid biosynthesis is the cyclization of the linear C20 precursor, GGPP. This reaction is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). In the context of cassane biosynthesis, this is likely a two-step process involving a class II diTPS followed by a class I diTPS.

  • Protonation and Initial Cyclization: A class II diTPS initiates the reaction by protonating the terminal olefin of GGPP, leading to a series of cyclizations to form a bicyclic diphosphate intermediate, likely (+)-copalyl diphosphate (CPP).

  • Secondary Cyclization and Rearrangement: A class I diTPS then catalyzes the ionization of the diphosphate group from the intermediate and facilitates further cyclization and rearrangement to form the characteristic tricyclic cassane skeleton.

Stage 2: Oxidative Functionalization

Following the formation of the core cassane scaffold, a series of oxidative modifications are required to introduce the various hydroxyl groups and other functionalities observed in the final molecule. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (P450s). For this compound, this would involve hydroxylations at specific positions on the cassane ring structure.

Stage 3: Acetylation

The final step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the C-7 position. This reaction is catalyzed by an acetyl-CoA-dependent O-acetyltransferase. These enzymes transfer an acetyl group from acetyl-CoA to the specific hydroxyl group of the cassane diterpene precursor.

Visual Representation of the Proposed Pathway

7-O-Acetylneocaesalpin_N_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Intermediate Cassane Scaffold GGPP->Intermediate Cyclization Hydroxylated_Intermediate Hydroxylated Cassane Intermediate Intermediate->Hydroxylated_Intermediate Oxidation Neocaesalpin_N_precursor Neocaesalpin N Precursor (7-OH) Hydroxylated_Intermediate->Neocaesalpin_N_precursor Final_Product This compound Neocaesalpin_N_precursor->Final_Product diTPS diTPS diTPS->Intermediate P450 P450s P450->Hydroxylated_Intermediate OAT O-Acetyltransferase OAT->Final_Product

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not currently available in the literature. However, data from studies on related cassane diterpenoids in Caesalpinia species can provide a useful reference point for expected yields and enzyme activities.

Compound Plant Source Yield (% dry weight) Reference
Caesalmin BCaesalpinia minax0.0012%
Caesalmin CCaesalpinia minax0.0025%
Neocaesalpin HCaesalpinia bonducNot specified
Phlebophilin APterolobium macropterum0.003%

Note: The yields of secondary metabolites can vary significantly based on the plant's age, growing conditions, and the specific tissue harvested.

Experimental Protocols

The elucidation of a biosynthetic pathway like that of this compound involves a combination of phytochemical analysis, transcriptomics, and biochemical assays. Below are detailed methodologies for key experiments.

Protocol 1: Isolation and Structural Elucidation of Cassane Diterpenoids
  • Extraction: Air-dried and powdered plant material (e.g., roots, stems of Caesalpinia) is extracted exhaustively with a solvent such as 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatographic Separation: The fraction containing the diterpenoids (typically the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, Sephadex LH-20, and ODS (octadecylsilane). Elution is performed with gradient solvent systems (e.g., hexane-ethyl acetate, chloroform-methanol).

  • Purification: Final purification of individual compounds is achieved using preparative High-Performance Liquid Chromatography (HPLC), often on a C18 column.

  • Structural Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.

    • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure if suitable crystals can be obtained.

Protocol 2: Functional Characterization of Biosynthetic Enzymes (e.g., diTPS, P450s)
  • Transcriptome Sequencing: RNA is extracted from the relevant plant tissue, and transcriptome sequencing (RNA-seq) is performed to identify candidate genes encoding diTPSs, P450s, and acetyltransferases based on sequence homology to known enzymes.

  • Gene Cloning and Expression: Candidate genes are cloned into an expression vector (e.g., pET28a for E. coli or pYES-DEST52 for yeast). The recombinant protein is then expressed in a suitable host system.

  • Protein Purification: The expressed protein, often with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

  • In Vitro Enzyme Assays:

    • diTPS Assay: The purified diTPS is incubated with the substrate (GGPP) in a suitable buffer. The reaction products are extracted with a non-polar solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

    • P450 Assay: The purified P450 is typically assayed in a reconstituted system containing a cytochrome P450 reductase and a lipid environment (e.g., microsomes). The substrate (the product of the diTPS reaction) is added, and the reaction is initiated with NADPH. Products are analyzed by GC-MS or LC-MS.

  • In Vivo Assays: The candidate genes can be transiently expressed in a plant system like Nicotiana benthamiana along with the genes for the precursor pathway to confirm their function in a cellular environment.

Visual Representation of Experimental Workflow

Experimental_Workflow Plant_Material Caesalpinia Plant Material Extraction Extraction & Partitioning Plant_Material->Extraction RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction Chromatography Column Chromatography Extraction->Chromatography HPLC Preparative HPLC Chromatography->HPLC Structure_Elucidation Structure Elucidation (NMR, MS) HPLC->Structure_Elucidation Pathway_Confirmation Pathway Confirmation Structure_Elucidation->Pathway_Confirmation RNA_Seq Transcriptome Sequencing RNA_Extraction->RNA_Seq Gene_Cloning Gene Cloning & Expression RNA_Seq->Gene_Cloning Enzyme_Assay In Vitro/In Vivo Enzyme Assays Gene_Cloning->Enzyme_Assay Enzyme_Assay->Pathway_Confirmation

Caption: Workflow for the elucidation of a natural product biosynthetic pathway.

Conclusion and Future Directions

The biosynthesis of this compound in Caesalpinia is proposed to be a multi-step process involving diterpene synthases, cytochrome P450 monooxygenases, and an O-acetyltransferase. While the general framework of cassane diterpenoid biosynthesis provides a strong foundation for this proposed pathway, further research is needed for its complete elucidation. Future work should focus on the identification and functional characterization of the specific enzymes involved through a combination of transcriptomics, proteomics, and biochemical assays. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the biotechnological production of these valuable compounds.

The Biological Potential of Cassane-Type Diterpenoids: A Technical Overview of Neocaesalpin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental data for 7-O-Acetylneocaesalpin N remains to be published, this technical guide consolidates the existing body of research on the biological activities of closely related neocaesalpins and other cassane-type diterpenoids isolated from various Caesalpinia species. This class of natural products has demonstrated a range of promising pharmacological effects, including anticancer, anti-inflammatory, and antiplasmodial activities. This document serves as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and an analysis of the implicated signaling pathways to inform future research and drug discovery efforts centered on this chemical scaffold.

Introduction

The genus Caesalpinia is a rich source of bioactive secondary metabolites, with cassane-type diterpenoids being a prominent and pharmacologically significant class of compounds.[1][2] Among these, the neocaesalpins, isolated from species such as Caesalpinia minax, have attracted scientific interest.[3] Although research on the specific molecule this compound is not yet available in the public domain, the biological activities of its structural analogs provide a strong predictive framework for its potential therapeutic applications. This whitepaper synthesizes the available data on neocaesalpins and related cassane diterpenoids to offer a detailed technical guide for researchers.

Anticancer Activity

Cassane-type diterpenoids from Caesalpinia species have been consistently reported to possess cytotoxic and antiproliferative effects against various cancer cell lines.[4]

Quantitative Data on Antiproliferative Activity

Several studies have quantified the in vitro anticancer effects of neocaesalpins and related compounds. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.

CompoundCell LineActivityIC50 (µM)Reference
Neocaesalpin SHepG-2 (Liver Cancer)Mild AntiproliferativeNot Specified[3]
Neocaesalpin THepG-2 (Liver Cancer)Mild AntiproliferativeNot Specified[3]
Neocaesalpin UHepG-2 (Liver Cancer)Mild AntiproliferativeNot Specified[3]
Neocaesalpin VHepG-2 (Liver Cancer)Mild AntiproliferativeNot Specified[3]
Neocaesalpin SMCF-7 (Breast Cancer)Mild AntiproliferativeNot Specified[3]
Neocaesalpin TMCF-7 (Breast Cancer)Mild AntiproliferativeNot Specified[3]
Neocaesalpin UMCF-7 (Breast Cancer)Mild AntiproliferativeNot Specified[3]
Neocaesalpin VMCF-7 (Breast Cancer)Mild AntiproliferativeNot Specified[3]
Norcaesalpinin IHepG-2 (Liver Cancer)Cytotoxic16.4[4]
Caesalpin AHepG-2 (Liver Cancer)Significant Cytotoxic4.7[5]
Caesalpin AMCF-7 (Breast Cancer)Significant Cytotoxic2.1[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG-2, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., neocaesalpins) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Implicated Signaling Pathways in Anticancer Activity

Ethanol extracts of Caesalpinia sappan, which contains related bioactive compounds, have been shown to induce apoptosis in A549 lung cancer cells by downregulating genes involved in mitochondrial function.[6][7] Furthermore, these extracts can induce cell cycle arrest at the G0/G1 phase and increase the BAX/BCL-2 protein ratio, indicating the involvement of the intrinsic apoptosis pathway.[7] In colorectal cancer cells, C. sappan extract has been shown to modulate the STAT3 and AKT signaling pathways.[8]

anticancer_pathway Caesalpinia_Compound Caesalpinia Compound Mitochondria Mitochondrial Dysfunction Caesalpinia_Compound->Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Caesalpinia_Compound->Bcl2 Bax Bax (Pro-apoptotic) Caesalpinia_Compound->Bax Caspases Caspase Activation Mitochondria->Caspases Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Fig. 1: Proposed apoptotic pathway for Caesalpinia compounds.

Anti-inflammatory Activity

Compounds isolated from Caesalpinia species have demonstrated significant anti-inflammatory properties.[9][10] This activity is often attributed to the inhibition of key inflammatory mediators.

Quantitative Data on Anti-inflammatory Effects

The inhibitory effects on the production of nitric oxide (NO) and pro-inflammatory cytokines are common benchmarks for anti-inflammatory activity.

Compound/ExtractCell LineTargetInhibitionReference
BrazilinRAW264.7 MacrophagesNO ProductionSignificant[11]
BrazilinRAW264.7 MacrophagesPGE2 ProductionSignificant[9]
BrazilinRAW264.7 MacrophagesTNF-α ProductionSignificant[9]
SappanolLPS-stimulated MacrophagesIL-6 SecretionSignificant[10]
SappanolLPS-stimulated MacrophagesTNF-α SecretionSignificant[10]
EpisappanolLPS-stimulated MacrophagesIL-6 SecretionSignificant[10]
EpisappanolLPS-stimulated MacrophagesTNF-α SecretionSignificant[10]
BrazilinIL-1β-stimulated ChondrocytesIL-6 SecretionSignificant[10]
BrazilinIL-1β-stimulated ChondrocytesTNF-α SecretionSignificant[10]
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) is a standard in vitro model for assessing anti-inflammatory activity.

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. In the presence of the Griess reagent, nitrite forms a purple azo dye, the absorbance of which is proportional to the nitrite concentration.

Methodology:

  • Cell Culture and Stimulation: Macrophages are cultured in 96-well plates and stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of the test compounds for a specified time (e.g., 24 hours).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic solution).

  • Incubation: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at approximately 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Implicated Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of compounds from Caesalpinia are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase), COX-2 (cyclooxygenase-2), and cytokines like TNF-α and IL-6.

anti_inflammatory_pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes Caesalpinia_Compound Caesalpinia Compound Caesalpinia_Compound->IKK

Fig. 2: Inhibition of the NF-κB signaling pathway.

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, cassane-type diterpenoids from Caesalpinia have shown potential in other therapeutic areas.

  • Antiplasmodial Activity: Several cassane diterpenes have demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria.[13] For instance, caesalsappanins G and H exhibited IC50 values of 0.78 µM and 0.52 µM, respectively.[13]

  • Antibacterial Activity: Extracts from Caesalpinia sappan have shown inhibitory effects against various foodborne pathogens, including Staphylococcus aureus and Escherichia coli.[14]

Conclusion and Future Directions

The available evidence strongly suggests that neocaesalpins and related cassane-type diterpenoids from the Caesalpinia genus are a promising class of natural products with significant therapeutic potential, particularly in the areas of oncology and inflammatory diseases. While direct data on this compound is currently absent from the literature, the consistent bioactivity profile of its close structural analogs warrants its investigation.

Future research should focus on the isolation or synthesis of this compound to enable a thorough evaluation of its biological activities. Head-to-head comparisons with other neocaesalpins would elucidate the structure-activity relationships and the role of the 7-O-acetyl group. Furthermore, in-depth mechanistic studies are required to fully understand the molecular targets and signaling pathways modulated by these compounds, which will be crucial for their potential development as novel therapeutic agents.

References

Potential Therapeutic Applications of 7-O-Acetylneocaesalpin N: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific information on 7-O-Acetylneocaesalpin N and related compounds. Direct biological activity data for this compound is not presently available in the public domain. The therapeutic potential discussed herein is largely inferred from studies on structurally similar compounds isolated from the same plant genus.

Introduction

This compound is a diterpenoid natural product isolated from the seeds of Caesalpinia minax Hance.[1] It belongs to the cassane-type diterpenoid family, a class of compounds known for a wide range of biological activities. The chemical formula for this compound is C₂₅H₃₄O₁₀. While specific therapeutic applications for this particular compound are still under investigation, the broader family of cassane diterpenoids from Caesalpinia species has demonstrated significant potential in several key therapeutic areas, including anti-inflammatory, cytotoxic, and metabolic disorder applications. This guide provides an in-depth overview of the therapeutic landscape of closely related compounds, offering a predictive insight into the potential of this compound.

Potential Therapeutic Areas

Based on the biological activities of structurally related cassane diterpenoids isolated from Caesalpinia minax and other species within the genus, the potential therapeutic applications of this compound are hypothesized to include:

  • Anti-inflammatory Effects: Numerous cassane-type diterpenoids exhibit potent anti-inflammatory properties.

  • Cytotoxic Activity: Several related compounds have demonstrated significant cytotoxicity against various cancer cell lines.

  • Metabolic Disorder Modulation: There is emerging evidence for the role of Caesalpinia diterpenoids in modulating metabolic pathways.

Quantitative Data on Related Compounds

While no specific quantitative data for this compound has been reported, the following tables summarize the biological activities of other cassane-type diterpenoids isolated from Caesalpinia minax. This data provides a valuable reference for predicting the potential efficacy of this compound.

Table 1: Anti-inflammatory Activity of Diterpenoids from Caesalpinia minax

CompoundAssayCell LineIC₅₀ (μM)Positive ControlIC₅₀ of Control (μM)
Caesamin BLPS-induced NO productionRAW 264.745.67 ± 0.92NG-Monomethyl-L-arginine43.69 ± 2.62
Caesamin FLPS-induced NO productionRAW 264.742.99 ± 0.24NG-Monomethyl-L-arginine43.69 ± 2.62
Unnamed Diterpenoid (Compound 16)LPS-induced NO productionRAW 264.717.3Indomethacin29.7

Data sourced from multiple studies on compounds isolated from Caesalpinia minax.[1][2]

Table 2: Cytotoxic Activity of Diterpenoids from Caesalpinia minax

CompoundCell LineCancer TypeIC₅₀ (μM)
Caesalpin AHepG-2Hepatocellular Carcinoma4.7
Caesalpin AMCF-7Breast Cancer2.1
Caesalpin BMCF-7Breast Cancer7.9
Caesalpin DAGSGastric Cancer6.5

This table presents a selection of cytotoxic activities reported for cassane diterpenoids from Caesalpinia minax.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following methodologies are commonly employed in the study of related cassane diterpenoids and would be applicable for future investigations of this compound.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

A representative protocol for assessing the anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is as follows:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite Quantification: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a sodium nitrite standard curve. The IC₅₀ value is then determined.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of a compound can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

  • Cell Seeding: Cancer cells (e.g., HepG-2, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action (Hypothetical)

While the specific signaling pathways modulated by this compound are unknown, the anti-inflammatory and cytotoxic effects of related diterpenoids suggest potential interactions with key cellular signaling cascades.

Anti-inflammatory Signaling

The inhibition of nitric oxide production by other cassane diterpenoids from Caesalpinia minax suggests a potential mechanism involving the NF-κB signaling pathway . In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. It is plausible that this compound could inhibit the activation of NF-κB, thereby downregulating iNOS expression and NO production.

anti_inflammatory_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide iNOS_protein->NO Production Compound This compound (Hypothesized) Compound->IKK Inhibition? Compound->NFkB Inhibition? NFkB_in_nucleus->iNOS_gene Transcription

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Cytotoxic Mechanisms

The cytotoxic effects of related cassane diterpenoids against various cancer cell lines could be mediated through the induction of apoptosis . This programmed cell death can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events in apoptosis include caspase activation, DNA fragmentation, and cell shrinkage. Future studies should investigate whether this compound can induce apoptosis in cancer cells.

cytotoxic_workflow Compound This compound CancerCell Cancer Cell Compound->CancerCell Treatment Mitochondria Mitochondria CancerCell->Mitochondria Induction of Intrinsic Pathway? Caspases Caspase Activation Mitochondria->Caspases Release of Cytochrome c Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential workflow for evaluating the pro-apoptotic effects of this compound.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic applications of this compound is currently lacking, the significant anti-inflammatory and cytotoxic activities of other cassane-type diterpenoids isolated from Caesalpinia minax provide a strong rationale for its further investigation. Future research should focus on:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.

  • In Vitro Screening: Assessing its anti-inflammatory, cytotoxic, and other biological activities using a panel of relevant assays.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy: Evaluating its therapeutic potential in animal models of inflammation, cancer, and metabolic diseases.

The structural novelty and the promising biological activities of its congeners make this compound a compelling candidate for drug discovery and development.

References

The Anti-inflammatory Potential of Cassane Diterpenoids and Flavonoids from Caesalpinia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Caesalpinia has a rich history in traditional medicine for treating a variety of ailments, many of which are associated with inflammation. Modern phytochemical investigations have unveiled a diverse array of bioactive compounds, with cassane-type diterpenoids and flavonoids emerging as significant contributors to the anti-inflammatory properties of these plants. This technical guide provides an in-depth overview of the anti-inflammatory effects of these compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate their therapeutic potential. While the initial query concerned 7-O-Acetylneocaesalpin N, a specific compound for which public data is not available, this guide will focus on the well-documented anti-inflammatory activities of other cassane diterpenoids and flavonoids isolated from Caesalpinia species.

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory efficacy of compounds isolated from Caesalpinia species has been quantified through various in vitro assays. A primary indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. The half-maximal inhibitory concentration (IC50) values for NO inhibition by several cassane diterpenoids and flavonoids are summarized below.

Table 1: Inhibitory Effects of Cassane Diterpenoids on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundPlant SourceIC50 (µM)Reference
Cassabonducin ACaesalpinia bonduc6.12[1]
Caesalpulcherrin K-M (1-6)Caesalpinia pulcherrima6.04 - 8.92[2]
Lactam-type Diterpenoids (4-6)Caesalpinia sinensis8.2 - 11.2[3]
CaeminaxinsCaesalpinia minax10.86 - 32.55[4]
Unnamed Diterpenoid (16)Caesalpinia minax17.3[5]

Table 2: Inhibitory Effects of Flavonoids and Other Compounds from Caesalpinia sappan on Pro-inflammatory Mediators

CompoundMediatorCell LineIC50/EffectReference
BrazilinNORAW 264.7-[6][7][8][9]
PGE2RAW 264.7-[9]
TNF-αRAW 264.7-[9]
IL-1β, IL-6RAW 264.7Decreased production[7][8]
SappanchalconeNORAW 264.7-[10]
PGE2J774.1Inhibited production[11]
TNF-α, IL-6J774.1Suppressed mRNA expression[11]
Sappanone ANO, PGE2, IL-6RAW 264.7Inhibited production[12]

Mechanisms of Anti-inflammatory Action: Signaling Pathways

The anti-inflammatory effects of compounds from Caesalpinia are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several compounds from Caesalpinia sappan have been shown to inhibit this pathway.

For instance, brazilein has been demonstrated to suppress the NF-κB pathway by inhibiting the expression of IRAK4, a critical upstream kinase.[6] This leads to the downstream inactivation of IKKβ and subsequently prevents the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[6][7][8] As a result, the translocation of the active NF-κB p65 subunit to the nucleus is blocked, leading to a downregulation of iNOS, COX-2, and pro-inflammatory cytokines like IL-1β, MCP-1, MIP-2, and IL-6.[6]

Sappanone A also exerts its anti-inflammatory effects by suppressing LPS-induced NF-κB activation. It achieves this by inhibiting the phosphorylation and transcriptional activity of the RelA/p65 subunit of NF-κB.[12]

NF_kB_Pathway_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IRAK4 IRAK4 TLR4->IRAK4 IKK IKK Complex IRAK4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) NFkB_p p-NF-κB NFkB->NFkB_p P Nucleus Nucleus NFkB_p->Nucleus Translocation DNA DNA NFkB_p->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Brazilein Brazilein Brazilein->IRAK4 SappanoneA Sappanone A SappanoneA->NFkB_p Inhibits Phosphorylation & Transcriptional Activity

Figure 1: Inhibition of the NF-κB signaling pathway by Brazilein and Sappanone A.
The MAPK and Nrf2/HO-1 Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.

Brazilein has been shown to inactivate the MAPK signaling pathway, specifically by reducing the phosphorylation of JNK, ERK, and p38 MAPK.[6] This contributes to the overall suppression of the inflammatory response.

Sappanone A demonstrates a dual mechanism of action. Besides inhibiting the NF-κB pathway, it also activates the Nrf2/HO-1 pathway, which is a key cellular defense mechanism against oxidative stress and inflammation.[12] Sappanone A induces the expression of heme oxygenase-1 (HO-1) by promoting the nuclear translocation of Nrf2. This activation is mediated through the p38 MAPK pathway. The induction of HO-1 plays a significant role in the anti-inflammatory effects of Sappanone A.[12]

MAPK_Nrf2_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Nrf2 Nrf2 MAPK->Nrf2 Nuclear Translocation Inflammation Inflammation MAPK->Inflammation HO1 HO-1 Nrf2->HO1 Induces Expression HO1->Inflammation SappanoneA Sappanone A SappanoneA->MAPK Activates p38 Brazilein Brazilein Brazilein->MAPK Inhibits Phosphorylation

Figure 2: Modulation of MAPK and Nrf2/HO-1 pathways by Sappanone A and Brazilein.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of compounds from Caesalpinia species.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.[3][6][12][13]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol: Cells are pre-treated with various concentrations of the test compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce an inflammatory response. The cells are then incubated for a further 18-24 hours before analysis.[13]

Cell Viability Assay
  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assays are used to assess the cytotoxicity of the test compounds.[6]

  • Procedure: Cells are seeded in 96-well plates and treated with the test compound for 24 hours. The respective reagent is then added, and after an incubation period, the absorbance is measured using a microplate reader. This ensures that the observed anti-inflammatory effects are not due to cell death.

Nitric Oxide (NO) Production Assay
  • Assay: The Griess assay is the standard method for measuring nitrite concentration in the culture supernatant, which is an indicator of NO production.[6]

  • Procedure: After cell treatment, the culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant. After a short incubation at room temperature, the absorbance is measured at approximately 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.[6]

Cytokine Measurement
  • Assay: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, the supernatant is added to antibody-coated microplates, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal, which is then measured with a microplate reader.

Western Blot Analysis
  • Purpose: To determine the protein expression levels of key inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated forms of NF-κB, MAPKs).

  • Procedure:

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Start CellCulture RAW 264.7 Cell Culture Start->CellCulture Pretreatment Pre-treatment with Test Compound CellCulture->Pretreatment LPS_Stimulation LPS Stimulation Pretreatment->LPS_Stimulation Incubation Incubation (18-24h) LPS_Stimulation->Incubation Harvest Harvest Supernatant & Cells Incubation->Harvest Supernatant_Analysis Supernatant Analysis Harvest->Supernatant_Analysis Cell_Lysate_Analysis Cell Lysate Analysis Harvest->Cell_Lysate_Analysis Griess Griess Assay (NO) Supernatant_Analysis->Griess ELISA ELISA (Cytokines) Supernatant_Analysis->ELISA WesternBlot Western Blot (Protein Expression) Cell_Lysate_Analysis->WesternBlot End End Griess->End ELISA->End WesternBlot->End

Figure 3: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

The cassane diterpenoids and flavonoids from Caesalpinia species represent a promising source of novel anti-inflammatory agents. The quantitative data clearly demonstrate their potent inhibitory effects on key inflammatory mediators. Furthermore, the elucidation of their mechanisms of action, primarily through the inhibition of the NF-κB and MAPK pathways and the activation of the Nrf2/HO-1 pathway, provides a solid foundation for their further development.

For drug development professionals, these compounds offer attractive scaffolds for the design of new anti-inflammatory drugs with potentially improved efficacy and safety profiles. Future research should focus on:

  • In vivo studies: To validate the in vitro findings in animal models of inflammatory diseases.

  • Structure-activity relationship (SAR) studies: To identify the key structural features responsible for the anti-inflammatory activity and to guide the synthesis of more potent analogues.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of these compounds.

  • Exploration of other anti-inflammatory mechanisms: To fully understand the multifaceted anti-inflammatory actions of these natural products.

This in-depth technical guide provides a comprehensive overview of the current state of knowledge on the anti-inflammatory effects of compounds from Caesalpinia species, offering valuable insights for researchers and scientists in the field of inflammation and drug discovery.

References

The Anticancer Potential of Cassane-Type Diterpenes from Caesalpinia Species: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound 7-O-Acetylneocaesalpin N as a potential anticancer agent is not available in the public domain based on a comprehensive search of scientific literature. This technical guide will provide an in-depth overview of the anticancer properties of closely related cassane-type diterpenes isolated from the Caesalpinia genus, offering insights into their potential mechanisms and therapeutic promise for researchers, scientists, and drug development professionals.

Introduction

Natural products remain a vital source of novel chemical scaffolds for anticancer drug discovery. The Caesalpinia genus, a member of the Fabaceae family, is a rich source of bioactive secondary metabolites, particularly cassane-type diterpenes. These compounds have demonstrated a range of pharmacological activities, with recent studies highlighting their cytotoxic and antiproliferative effects against various cancer cell lines. This guide synthesizes the available preclinical data on these compounds, focusing on their mechanisms of action, experimental validation, and potential for further development.

Quantitative Data on Anticancer Activity

The cytotoxic and antiproliferative activities of several neocaesalpins and extracts from Caesalpinia species have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

Compound/ExtractCancer Cell LineIC50 (µM)Reference
Neocaesalpin AA Hela, HCT-8, HepG-2, MCF-7, A54918.4 - 83.9[1]
Neocaesalpin AB Hela, HCT-8, HepG-2, MCF-7, A54918.4 - 83.9[1]
Neocaesalpin AC Hela, HCT-8, HepG-2, MCF-7, A54918.4 - 83.9[1]
Neocaesalpin AD Hela, HCT-8, HepG-2, MCF-7, A54918.4 - 83.9[1]
Neocaesalpin AE Hela, HCT-8, HepG-2, MCF-7, A54918.4 - 83.9[1]
12α-methoxyl,5α,14β-dihydroxy-1α,6α,7β-triacetoxycass-13(15)-en-16,12-olide Hela, HCT-8, HepG-2, MCF-7, A54918.4 - 83.9[1]
Neocaesalpin S HepG-2, MCF-7Mild Antiproliferative Activity[2]
Neocaesalpin T HepG-2, MCF-7Mild Antiproliferative Activity[2]
Neocaesalpin U HepG-2, MCF-7Mild Antiproliferative Activity[2]
Neocaesalpin V HepG-2, MCF-7Mild Antiproliferative Activity[2]
Caesalpinia sappan ethanol extract A54945.19 ± 1.704 µg/mL[3][4]
Caesalpinia sappan ethanol extract MCF-748 µg/ml[5]

Experimental Protocols

The evaluation of the anticancer potential of compounds from Caesalpinia species has involved a range of standard in vitro assays.

Cell Lines and Culture

A variety of human cancer cell lines have been utilized to assess the cytotoxic effects of these compounds, including:

  • Hela: Cervical cancer

  • HCT-8: Ileocecal adenocarcinoma

  • HepG-2: Liver cancer[2]

  • MCF-7: Breast cancer[2]

  • A549: Lung cancer

Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity and Antiproliferative Assays

The most common method to determine the cytotoxic effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan crystals are dissolved in a solvent, and the absorbance is measured to determine the percentage of viable cells.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, flow cytometry is frequently employed.

  • Apoptosis Assay: Cells are stained with Annexin V and propidium iodide (PI) to differentiate between early apoptotic, late apoptotic, and necrotic cells.[5]

  • Cell Cycle Analysis: Cells are fixed, stained with a DNA-intercalating dye like PI, and analyzed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Mechanism of Action and Signaling Pathways

While the precise molecular targets of many neocaesalpins are yet to be fully elucidated, studies on extracts from Caesalpinia sappan provide insights into potential mechanisms of action.

Induction of Apoptosis

Ethanol extracts of Caesalpinia sappan have been shown to induce apoptosis in cancer cells.[3][4] This is often characterized by an increase in the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein BCL-2.[4]

Cell Cycle Arrest

Treatment with Caesalpinia sappan extract has been observed to cause cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing to the DNA synthesis (S) phase.[4]

Mitochondrial Dysfunction

A key mechanism appears to be the downregulation of genes involved in mitochondrial function, including those responsible for ATP production and respiration.[3][4] This disruption of cellular energy metabolism can trigger apoptotic pathways.

Modulation of Signaling Pathways

Studies on related natural compounds and extracts from the same genus suggest the involvement of key cancer-related signaling pathways, including the STAT3 and AKT pathways.[6]

Visualizations

Experimental Workflow for In Vitro Anticancer Screening

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines (e.g., A549, MCF-7) culture Cell Culture & Seeding start->culture treatment Treatment with Caesalpinia Compounds culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 IC50 Determination viability->ic50 mechanism Mechanism of Action (Apoptosis, Cell Cycle Arrest) apoptosis->mechanism cell_cycle->mechanism

Caption: A generalized workflow for the in vitro evaluation of anticancer compounds.

Postulated Mechanism of Action of Caesalpinia Compounds

mechanism_of_action cluster_cellular Cellular Effects cluster_outcomes Biological Outcomes compound Caesalpinia Diterpene mito Mitochondrial Dysfunction compound->mito pathways Modulation of STAT3/AKT Pathways compound->pathways ros Increased ROS mito->ros apoptosis Induction of Apoptosis (BAX/BCL-2 Ratio ↑) ros->apoptosis pathways->apoptosis cell_cycle_arrest G0/G1 Cell Cycle Arrest pathways->cell_cycle_arrest proliferation Inhibition of Cell Proliferation apoptosis->proliferation cell_cycle_arrest->proliferation

Caption: A diagram illustrating the potential anticancer mechanisms of Caesalpinia compounds.

Conclusion and Future Directions

The cassane-type diterpenes from the Caesalpinia genus represent a promising class of natural products for the development of novel anticancer agents. The available data demonstrates their ability to inhibit the growth of various cancer cell lines through mechanisms that include the induction of apoptosis, cell cycle arrest, and disruption of mitochondrial function.

Future research should focus on:

  • Isolation and characterization of novel diterpenes , including the potential synthesis and evaluation of this compound.

  • Elucidation of the precise molecular targets and detailed signaling pathways modulated by these compounds.

  • In vivo studies in animal models to assess the efficacy, toxicity, and pharmacokinetic profiles of the most potent compounds.

  • Structure-activity relationship (SAR) studies to optimize the anticancer activity and drug-like properties of these natural products.

A deeper understanding of the pharmacology of these compounds will be crucial for their potential translation into clinical candidates for cancer therapy.

References

Cassane Diterpenoids from Caesalpinia sappan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Caesalpinia sappan L., a plant rich in phytochemicals, is a significant source of cassane-type diterpenoids. These compounds have garnered considerable attention within the scientific community due to their diverse and potent biological activities, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of cassane diterpenoids isolated from C. sappan, with a focus on their chemical structures, biological activities, and underlying mechanisms of action. Detailed experimental protocols for the isolation, characterization, and bioactivity assessment of these compounds are presented to facilitate further research. Additionally, this guide summarizes key quantitative data in structured tables and visualizes a critical signaling pathway implicated in the anticancer effects of a representative cassane diterpenoid. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Introduction

Caesalpinia sappan L., commonly known as Sappanwood, has a long history of use in traditional medicine across Asia for treating a variety of ailments, including inflammation, thrombosis, and infections.[1][2] Phytochemical investigations have revealed that the seeds and heartwood of this plant are particularly rich in cassane diterpenoids, a class of natural products characterized by a fused tricyclic ring system.[3][4][5] These compounds exhibit a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiplasmodial activities.[3][5][6][7][8][9] The growing body of evidence supporting the therapeutic potential of cassane diterpenoids from C. sappan underscores the need for a consolidated technical resource to guide ongoing and future research efforts.

This guide aims to provide a detailed summary of the current knowledge on these bioactive molecules. It encompasses the isolation and structural elucidation of various cassane diterpenoids, presents their biological activities with corresponding quantitative data, and offers detailed experimental methodologies. A key feature of this guide is the visualization of the signaling pathway targeted by phanginin H, a potent anticancer cassane diterpenoid, to provide a deeper understanding of its mechanism of action.

Isolated Cassane Diterpenoids and Their Biological Activities

Numerous cassane diterpenoids have been isolated from Caesalpinia sappan, each with a unique structural framework that contributes to its biological activity. The following tables summarize the key compounds, their sources, and their reported biological activities with quantitative data where available.

Table 1: Antiplasmodial and Cytotoxic Cassane Diterpenoids
Compound NameSourceBiological ActivityCell Line/StrainIC50 Value (µM)Reference
Caesalsappanin RSeedsAntiplasmodialP. falciparum (K1, chloroquine-resistant)4.8[6]
Caesalsappanin SSeedsAntiplasmodialP. falciparum (K1, chloroquine-resistant)6.2[6]
Phanginin HSeedsAnti-pancreatic cancerPANC-118.13 ± 0.63[10]
Phanginin JASeedsCytotoxicA549 (non-small cell lung cancer)16.79 ± 0.83[11]
Caesappine ASeedsCytotoxicHeLa> 50[12]
CytotoxicHepG-2> 50[12]
Caesappine BSeedsCytotoxicHeLa> 50[12]
CytotoxicHepG-2> 50[12]
Caesalpanin BSeedsCytotoxicMCF-729.98[3]
Table 2: Anti-inflammatory and Antimicrobial Cassane Diterpenoids
Compound NameSourceBiological ActivityAssay/StrainIC50/MIC Value (µM)Reference
Caesalppan GSeedsAntimalarial-2.4[3]
Known Compound 4SeedsAnti-inflammatory-28.65[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation, characterization, and biological evaluation of cassane diterpenoids from Caesalpinia sappan.

Extraction and Isolation of Cassane Diterpenoids

The general procedure for isolating cassane diterpenoids from the seeds of C. sappan involves solvent extraction followed by a series of chromatographic separations.[6]

Protocol:

  • Preparation of Plant Material: Air-dry the seeds of Caesalpinia sappan at room temperature and grind them into a coarse powder.

  • Extraction:

    • Macerate the powdered seeds with methanol (MeOH) at room temperature for 24 hours.

    • Repeat the extraction process three times to ensure exhaustive extraction of the secondary metabolites.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Chromatographic Purification:

    • Subject the bioactive fraction (e.g., the CHCl3 or EtOAc fraction) to silica gel column chromatography. Elute the column with a gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol.

    • Further purify the fractions obtained from the silica gel column using Sephadex LH-20 column chromatography, eluting with methanol, to separate compounds based on their molecular size.

    • For final purification of individual compounds, employ semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase optimized for the separation of the target diterpenoids.

Structure Elucidation

The chemical structures of the isolated cassane diterpenoids are determined using a combination of spectroscopic techniques.[6][12]

Protocol:

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons in the molecule.

    • Acquire 2D NMR spectra, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), to establish the connectivity of atoms and the relative stereochemistry of the molecule.

  • Optical Rotation: Measure the specific rotation using a polarimeter to determine the chiroptical properties of the compound.

  • X-ray Crystallography: For crystalline compounds, perform single-crystal X-ray diffraction analysis to unambiguously determine the absolute configuration.

  • Electronic Circular Dichroism (ECD): In cases where suitable crystals cannot be obtained, use ECD calculations and comparison with experimental spectra to deduce the absolute stereochemistry.[11]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells and, by inference, their viability and proliferation. It is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isolated cassane diterpenoids for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Western Blot Analysis for Signaling Pathway Investigation

Western blotting is a technique used to detect specific proteins in a sample. It can be employed to investigate the effect of a cassane diterpenoid on the expression and phosphorylation levels of proteins involved in a specific signaling pathway.

Protocol:

  • Cell Lysis: Treat cells with the cassane diterpenoid of interest for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Signaling Pathway and Experimental Workflow Visualization

To illustrate the mechanism of action of cassane diterpenoids, this section provides a visualization of the signaling pathway affected by phanginin H in pancreatic cancer cells, as well as a generalized workflow for the isolation and identification of these compounds.

Phanginin H-Induced Autophagy via the ROS/AMPK/mTORC1 Pathway

Phanginin H, a cassane diterpenoid isolated from C. sappan, has been shown to induce autophagy in pancreatic cancer cells through the generation of reactive oxygen species (ROS) and subsequent modulation of the AMPK/mTORC1 signaling pathway.[10]

G Phanginin H-Induced Autophagy Signaling Pathway phangininH Phanginin H pancCancer Pancreatic Cancer Cells phangininH->pancCancer ros Increased ROS Production ampk AMPK Activation (Phosphorylation) ros->ampk Activates mtorc1 mTORC1 Inhibition ampk->mtorc1 Inhibits ulk1 ULK1 Activation (De-repression) mtorc1->ulk1 Inhibits autophagy Autophagy Induction ulk1->autophagy Initiates pancCancer->ros Induces

Caption: Phanginin H induces autophagy in pancreatic cancer cells.

General Workflow for Cassane Diterpenoid Discovery

The discovery of novel cassane diterpenoids from Caesalpinia sappan follows a systematic experimental workflow, from plant material collection to the identification of bioactive compounds.

G Workflow for Cassane Diterpenoid Discovery plant Caesalpinia sappan (Seeds) extraction Methanol Extraction plant->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex) partition->chromatography hplc Semi-preparative HPLC chromatography->hplc pure_compounds Pure Cassane Diterpenoids hplc->pure_compounds structure Structure Elucidation (NMR, MS, X-ray) pure_compounds->structure bioassay Biological Activity Screening (e.g., Cytotoxicity) pure_compounds->bioassay active_compounds Bioactive Cassane Diterpenoids bioassay->active_compounds

Caption: From plant material to bioactive compounds.

Conclusion

The cassane diterpenoids isolated from Caesalpinia sappan represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, antimicrobial, and antiplasmodial activities warrant further investigation. This technical guide provides a foundational resource for researchers by consolidating key quantitative data, detailing essential experimental protocols, and visualizing a critical molecular pathway. It is anticipated that the information presented herein will stimulate and facilitate future research aimed at harnessing the full therapeutic potential of these promising natural products. Further studies, including in vivo efficacy and safety assessments, as well as structural modifications to enhance potency and selectivity, are crucial next steps in the development of cassane diterpenoids as novel therapeutic agents.[13]

References

Literature Review on 7-O-Acetylneocaesalpin N: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Acetylneocaesalpin N is a cassane-type diterpenoid that has been isolated from the seeds of Caesalpinia minax. This technical guide provides a comprehensive review of the available scientific literature on this natural product. Due to the limited availability of detailed public data, this document focuses on the known structural information and places it within the broader context of related cassane diterpenoids from the Caesalpinia genus, which are noted for their potential anti-inflammatory and cytotoxic activities. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and to highlight areas where further investigation is critically needed.

Introduction

This compound belongs to the large and structurally diverse family of cassane-type diterpenoids. These compounds are predominantly found in the plant genus Caesalpinia, which has a long history in traditional medicine. The core chemical structure of this compound is provided below.

Chemical Structure and Properties

PropertyValueReference
Chemical Formula C₂₅H₃₄O₁₀[1]
Molecular Weight 494.53 g/mol [1]
CAS Number 1309079-08-0[1]
Class Cassane Diterpenoid[1]
Source Seeds of Caesalpinia minax Hance[1]

Isolation and Purification

General Experimental Workflow for Isolation of Cassane Diterpenoids

The following diagram outlines a typical workflow for the isolation of cassane diterpenoids from Caesalpinia seeds.

G start Dried Seeds of Caesalpinia minax extraction Extraction with Organic Solvent (e.g., EtOH or MeOH) start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Solvent Partitioning (e.g., EtOAc, n-BuOH) concentration->partition chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partition->chromatography fractionation Fraction Collection and Analysis (TLC) chromatography->fractionation purification Preparative HPLC fractionation->purification final_product Isolated this compound purification->final_product

Figure 1. General workflow for the isolation of cassane diterpenoids.

Brief Description of the General Protocol:

  • Extraction: The dried and powdered seeds of Caesalpinia minax are typically extracted with a polar solvent such as ethanol or methanol at room temperature.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a residue.

  • Solvent Partitioning: This residue is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The fractions enriched with diterpenoids (often the ethyl acetate fraction) are then subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20.

  • Fractionation and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to pool those with similar profiles.

  • Purification: Final purification is typically achieved using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of this compound was determined through spectroscopic methods. While the specific spectral data for this compound is not publicly available, the techniques employed for related compounds are well-established.

Key Spectroscopic Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon skeleton and the placement of protons and functional groups. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: Provides information about the presence of specific functional groups, such as hydroxyls, carbonyls, and esters.

  • X-ray Crystallography: When suitable crystals can be obtained, this technique provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Biological Activity and Mechanism of Action

Detailed biological activity data and mechanistic studies specifically for this compound are not currently available in the public scientific literature. However, numerous studies on other cassane diterpenoids isolated from Caesalpinia species have demonstrated a range of biological activities, primarily anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity of Related Cassane Diterpenoids

Many cassane diterpenoids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This is a common in vitro assay to screen for anti-inflammatory potential. The mechanism often involves the downregulation of pro-inflammatory enzymes and cytokines.

Cytotoxic Activity of Related Cassane Diterpenoids

Several cassane diterpenoids have exhibited moderate to potent cytotoxic activity against various human cancer cell lines. The mechanisms of action are still under investigation but may involve the induction of apoptosis.

Potential Signaling Pathways

Based on studies of other cassane diterpenoids, a potential signaling pathway that could be modulated by this compound in the context of cancer is the ROS/AMPK/mTORC1 pathway.

G compound Cassane Diterpenoid (e.g., this compound) ros Increased ROS Generation compound->ros ampk AMPK Activation ros->ampk mtorc1 mTORC1 Inhibition ampk->mtorc1 autophagy Autophagy Induction mtorc1->autophagy apoptosis Apoptosis autophagy->apoptosis

Figure 2. A potential signaling pathway for cassane diterpenoid-induced apoptosis.

Description of the Pathway:

This proposed pathway suggests that a cassane diterpenoid could induce an increase in reactive oxygen species (ROS) within cancer cells. This, in turn, activates AMP-activated protein kinase (AMPK), a key energy sensor in cells. Activated AMPK can then inhibit the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation. Inhibition of mTORC1 can lead to the induction of autophagy, a cellular self-degradation process, which can ultimately contribute to programmed cell death, or apoptosis. It is important to note that this is a hypothetical pathway for this compound and requires experimental validation.

Conclusion and Future Directions

This compound is a structurally interesting natural product from a plant genus with a rich history in traditional medicine. However, there is a significant lack of publicly available data regarding its biological activity and mechanism of action. Future research should focus on:

  • Re-isolation and full spectroscopic characterization: To provide the scientific community with detailed and verifiable data.

  • Screening for biological activity: A broad screening against various cancer cell lines and in anti-inflammatory assays is warranted.

  • Mechanism of action studies: Should promising activity be identified, detailed studies to elucidate the molecular targets and signaling pathways will be crucial.

This technical guide serves as a starting point for researchers interested in this compound and underscores the need for further investigation to unlock its potential therapeutic value.

References

In-depth Technical Guide on 7-O-Acetylneocaesalpin N: A Compound Undisclosed in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and chemical literature, no information has been found on a compound named "7-O-Acetylneocaesalpin N." This suggests that the compound may be a novel discovery not yet documented in publicly accessible resources, a synthetic derivative that has not been widely reported, or that the provided name may contain a typographical error.

This report details the extensive search strategy undertaken and, in lieu of data on the requested compound, provides a general overview of the closely related "neocaesalpin" family of natural products. This information is intended to offer context for researchers, scientists, and drug development professionals interested in this class of molecules.

Search Methodology

A multi-stage search process was executed to locate information on "this compound." Initial broad searches for the compound name yielded no relevant results. The search was then expanded to include related keywords and chemical classes, including:

  • Neocaesalpin natural products

  • Caesalpinia diterpenoids

  • Cassane diterpenes isolation and activity

  • 7-O-acetyl cassane diterpenoids

While these broader searches provided a wealth of information on the "neocaesalpin" family and cassane-type diterpenoids, the specific compound "this compound" was not mentioned in any of the retrieved scientific literature. Further targeted searches for the exact name combined with terms like "isolation," "structure elucidation," and "new diterpenoid" were also unsuccessful.

The Neocaesalpin Family: A General Overview

The "neocaesalpin" designation is applied to a series of cassane-type diterpenoids. These natural products are predominantly isolated from plant species of the genus Caesalpinia, which are known for their use in traditional medicine.

Core Structure

Cassane diterpenoids are characterized by a fused tricyclic or tetracyclic ring system. The "neocaesalpin" family exhibits variations in the functional groups attached to this core structure, including hydroxyl, acetyl, and other ester groups, which contribute to their diverse biological activities.

Known Biological Activities

Research on various members of the neocaesalpin family and other cassane diterpenoids has revealed a range of biological activities, including:

  • Anti-inflammatory effects: Many cassane diterpenoids have been shown to inhibit inflammatory pathways.

  • Antimicrobial properties: Some compounds exhibit activity against various bacteria and fungi.

  • Cytotoxic activity: Certain derivatives have demonstrated the ability to inhibit the growth of cancer cell lines.

Due to the absence of specific data for "this compound," it is not possible to provide quantitative data, detailed experimental protocols, or signaling pathway diagrams as requested.

Conclusion and Recommendation

The compound "this compound" does not appear in the current body of scientific literature accessible through comprehensive database searches. Therefore, the creation of an in-depth technical guide on this specific molecule is not feasible at this time.

It is recommended to verify the compound's name and spelling. If the compound is a very recent discovery, the primary research article may not yet be widely indexed.

For researchers interested in this area, a technical guide on a well-characterized member of the neocaesalpin family, such as Neocaesalpin A or another extensively studied analogue, could be provided as an alternative. Such a guide would include the detailed information initially requested, including discovery, quantitative data, experimental protocols, and pathway diagrams, based on available published research.

The Modulatory Role of Caesalpinia-Derived Diterpenoids on the NF-κB Signaling Pathway: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers. Consequently, the identification of novel inhibitors of this pathway is of significant interest in drug discovery. Natural products, particularly those from the Caesalpinia genus, have emerged as a promising source of such modulators. This technical guide provides an in-depth analysis of the interaction between cassane-type diterpenoids, a class of compounds prevalent in Caesalpinia species, and the NF-κB signaling pathway. While specific data on "7-O-Acetylneocaesalpin N" is not currently available in the public domain, this paper will focus on the broader family of "neocaesalpins" and related compounds to provide a comprehensive understanding of their potential therapeutic applications.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors are pivotal in orchestrating the cellular response to a variety of stimuli, including inflammatory cytokines, pathogens, and cellular stress.[1][2][3] In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm through their interaction with inhibitory proteins known as inhibitors of κB (IκBs).[4]

The activation of the canonical NF-κB pathway is initiated by the phosphorylation of IκBα by the IκB kinase (IKK) complex.[2][4] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers (most commonly the p50/p65 heterodimer), allowing their translocation into the nucleus.[2][4] Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines, chemokines, and other mediators of inflammation.[2]

There is also a non-canonical NF-κB pathway that is activated by a different subset of stimuli and involves the processing of the p100 precursor protein to its p52 form.[4]

Cassane-Type Diterpenoids from Caesalpinia Species as NF-κB Inhibitors

The Caesalpinia genus is a rich source of bioactive secondary metabolites, including a diverse array of cassane-type diterpenoids.[5][6] Several studies have demonstrated the potent anti-inflammatory and NF-κB inhibitory activities of these compounds.[6][7][8] For instance, various cassane diterpenoids isolated from the leaves of Caesalpinia minax have shown significant anti-neuroinflammatory activity by suppressing the MAPK and NF-κB signaling pathways in microglia.[6] Similarly, echinalides, a series of cassane-type diterpenoids from Caesalpinia echinata, have been reported to inhibit NF-κB-responsive gene expression.[8]

Other compounds from Caesalpinia species, such as sappanone A and brazilin, have also been shown to exert their anti-inflammatory effects by modulating the NF-κB pathway.[9][10][11] Sappanone A, for example, suppresses LPS-induced NF-κB activation by inhibiting the phosphorylation and transcriptional activity of the RelA/p65 subunit.[9]

Quantitative Data on the Inhibition of NF-κB by Caesalpinia Compounds

While specific quantitative data for "this compound" is unavailable, the following table summarizes the inhibitory activities of related compounds from the Caesalpinia genus on NF-κB and associated inflammatory markers.

CompoundSourceCell LineAssayKey FindingsReference
Caeminaxin A Caesalpinia minaxBV-2 microgliaWestern Blot, qPCRInhibited the expression of iNOS and COX-2 proteins; restrained the phosphorylation of MAPK and the activation of the NF-κB signaling pathway.[6]
Echinalide M Caesalpinia echinataNot SpecifiedNF-κB Reporter Gene AssayShowed the most potent inhibitory activity (47±11% at 5μM) toward NF-κB-responsive gene expression among the tested echinalides.[8]
Sappanone A Caesalpinia sappanRAW264.7 macrophagesWestern Blot, Reporter Gene AssaySuppressed LPS-induced NF-κB activation via inhibiting Ser 536 phosphorylation and transcriptional activity of RelA/p65 subunit.[9]
Brazilin Caesalpinia sappanRAW264.7 macrophagesELISA, RT-qPCRSignificantly inhibited the secretion of pro-inflammatory cytokines IL-6 and TNF-α.[10]
Sappanchalcone Caesalpinia sappanCollagen-Induced Arthritis Mouse ModelELISASignificantly reduced serum levels of proinflammatory cytokines (TNF-α, IL-6, and IL-1β).[12]

Experimental Protocols for Studying NF-κB Inhibition

The following are generalized methodologies commonly employed to investigate the inhibitory effects of natural compounds on the NF-κB signaling pathway.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell lines (e.g., RAW264.7) or human chondrocyte cell lines are frequently used.[9][10]

  • Stimulation: Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) are common stimuli to induce NF-κB activation.[9][10]

  • Treatment: Cells are pre-treated with the test compound for a specific duration before stimulation.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Production: The Griess assay is used to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[13]

  • Pro-inflammatory Cytokine Secretion: Enzyme-linked immunosorbent assays (ELISAs) are employed to quantify the levels of cytokines such as TNF-α and IL-6 in the cell culture medium.[10]

Gene Expression Analysis
  • Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): This technique is used to measure the mRNA expression levels of NF-κB target genes, such as iNOS, COX-2, TNF-α, and IL-6.[10]

Western Blot Analysis
  • Protein Expression and Phosphorylation: Western blotting is used to determine the protein levels of key components of the NF-κB pathway. Antibodies specific to the phosphorylated forms of IKK, IκBα, and p65 are used to assess the activation status of the pathway.[14]

NF-κB Reporter Gene Assay
  • Transcriptional Activity: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. The inhibitory effect of a compound on NF-κB transcriptional activity is determined by measuring the luciferase activity.

Visualizing the NF-κB Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical NF-κB signaling pathway and a typical experimental workflow for screening NF-κB inhibitors.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition IkB_p p-IκBα IkB->IkB_p NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation Ub Ubiquitination IkB_p->Ub Ub->Proteasome DNA DNA (κB site) NFkB_n->DNA Binding Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Caesalpinia_Compound Caesalpinia Diterpenoid (e.g., Neocaesalpin) Caesalpinia_Compound->IKK_complex Inhibition Caesalpinia_Compound->NFkB_n Inhibition

Caption: Canonical NF-κB signaling pathway and points of inhibition by Caesalpinia diterpenoids.

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Culture (e.g., RAW264.7) Pretreatment Pre-treatment with Caesalpinia Compound Start->Pretreatment Stimulation Stimulation with LPS Pretreatment->Stimulation Incubation Incubation Stimulation->Incubation Harvest Harvest Supernatant and Cell Lysate Incubation->Harvest Griess Griess Assay (NO Production) Harvest->Griess ELISA ELISA (Cytokine Levels) Harvest->ELISA qPCR RT-qPCR (Gene Expression) Harvest->qPCR Western Western Blot (Protein Phosphorylation) Harvest->Western Data Data Analysis and Interpretation Griess->Data ELISA->Data qPCR->Data Western->Data

Caption: Experimental workflow for screening NF-κB inhibitors.

Conclusion and Future Directions

The evidence strongly suggests that cassane-type diterpenoids and other compounds isolated from the Caesalpinia genus are potent inhibitors of the NF-κB signaling pathway. These natural products represent a valuable resource for the development of novel anti-inflammatory and anti-cancer therapeutics. While this guide provides a comprehensive overview based on the available literature for related compounds, further research is imperative to isolate and characterize "this compound" and elucidate its specific mechanism of action on the NF-κB pathway. Future studies should focus on detailed structure-activity relationship analyses, in vivo efficacy in relevant disease models, and preclinical safety and toxicity assessments to fully realize the therapeutic potential of this promising class of natural products.

References

in vitro studies on 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Studies of Cassane Diterpenes from Caesalpinia Species

Disclaimer: Extensive searches for in vitro studies on 7-O-Acetylneocaesalpin N and its parent compound, Neocaesalpin N , did not yield any specific published data. Therefore, this guide provides a comprehensive overview of the in vitro methodologies and findings for other structurally related cassane diterpenes isolated from the Caesalpinia genus. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds.

Overview of Biological Activities

Cassane-type diterpenoids, abundantly found in plants of the Caesalpinia genus, have demonstrated a wide range of biological activities in vitro.[1][2] The primary areas of investigation include their cytotoxic, anti-inflammatory, antiplasmodial, and α-glucosidase inhibitory effects.[1][3][4] These compounds represent a promising source for the discovery of new therapeutic agents.[1][2]

Data Presentation: In Vitro Activities of Cassane Diterpenoids

The following tables summarize the quantitative data from various in vitro assays performed on a selection of cassane diterpenes isolated from Caesalpinia species.

Table 1: Cytotoxic Activity of Cassane Diterpenoids

CompoundCell LineIC50 (µM)Reference
Phanginin JAA549 (non-small cell lung cancer)16.79 ± 0.83[5]
Phanginin RA2780 (ovarian cancer)9.9 ± 1.6[4][6]
Phanginin RHEY (ovarian cancer)12.2 ± 6.5[4][6]
Phanginin RAGS (gastric cancer)5.3 ± 1.9[4][6]
Phanginin RA549 (non-small cell lung cancer)12.3 ± 3.1[4][6]
Caesalpin AHepG-2 (liver cancer)4.7[7][8]
Caesalpin AMCF-7 (breast cancer)2.1[7][8]
Tomocin APANC-1 (pancreatic cancer)Mildly active[9]
Phanginin A, F, HPANC-1 (pancreatic cancer)Mildly active[9]

Table 2: Anti-inflammatory Activity of Cassane Diterpenoids

CompoundAssayIC50 (µM)Reference
Caesalpulcherrin K-M & 3 known analoguesNO Production Inhibition (LPS-induced RAW 264.7 cells)6.04 ± 0.34 to 8.92 ± 0.65[3][10]
NiloticaneCOX-1 Inhibition28[11]
NiloticaneCOX-2 Inhibition210[11]
(5a)-vouacapane-8(14),9(11)-dieneNO Production Inhibition Ratio (RAW 264.7 cells)34.5% inhibition[12]

Table 3: Antiplasmodial and Other Activities of Cassane Diterpenoids

CompoundActivityIC50 (µM)Reference
Caesalsappanin RAntiplasmodial (P. falciparum K1 strain)3.6[1]
Caesalsappanin GAntiplasmodial (P. falciparum)0.78[1]
Caesalsappanin HAntiplasmodial (P. falciparum)0.52[1]
Caesalpinin KAntiplasmodial (P. falciparum FCR-3/A2 clone)0.120[2]
Norcaesalpinin FAntiplasmodial (P. falciparum FCR-3/A2 clone)0.140[2]
Norcaesalpinin EAntiplasmodial (P. falciparum FCR-3/A2 clone)0.090[2]
Caesalpulcherrin derivatives (5 & 6)α-glucosidase inhibitionSignificant at 10 µM[3][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[4][6]

  • Cell Culture: Human cancer cell lines (e.g., A549, A2780, HEY, AGS) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., cassane diterpenoids) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a common model for inflammation.[13]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and incubated until they reach confluence.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a certain period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for 24 hours to allow for NO production.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[13][14] This involves mixing the supernatant with Griess reagents A and B, and measuring the absorbance at approximately 540 nm.[13]

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and IC50 values are determined.

In Vitro Antiplasmodial Assay

This assay evaluates the ability of compounds to inhibit the growth of the malaria parasite, Plasmodium falciparum.[1][2]

  • Parasite Culture: Chloroquine-resistant (e.g., K1) or sensitive strains of P. falciparum are maintained in continuous culture in human erythrocytes in RPMI-1640 medium supplemented with human serum.

  • Assay Setup: Asynchronous cultures with a specific parasitemia and hematocrit are aliquoted into 96-well plates.

  • Compound Addition: The test compounds are added at various concentrations.

  • Incubation: The plates are incubated at 37°C in a low-oxygen, high-carbon dioxide environment for 72 hours.

  • Growth Assessment: Parasite growth is determined using a DNA-intercalating fluorescent dye (e.g., SYBR Green I) or by microscopic counting of Giemsa-stained smears.

  • Data Analysis: The fluorescence intensity or parasite count is used to determine the IC50 value, representing the concentration at which parasite growth is inhibited by 50%.

Signaling Pathways and Visualizations

Cassane diterpenes have been shown to exert their biological effects through the modulation of key signaling pathways.

NF-κB Signaling Pathway in Inflammation

An ethanolic extract of Caesalpinia sappan has been shown to inhibit the NF-κB signaling pathway, which is central to the inflammatory response.[14][15] The extract suppresses the expression of pro-inflammatory mediators by interfering with the canonical NF-κB (p65/p50) pathway.[14][15]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA iNOS_COX2 Pro-inflammatory Genes (iNOS, COX-2) DNA->iNOS_COX2 Transcription NO_PGs NO, Prostaglandins iNOS_COX2->NO_PGs Translation Caesalpinia Caesalpinia Extract Caesalpinia->IKK Inhibits Activation Caesalpinia->NFkB Inhibits Translocation

Caption: NF-κB signaling pathway in inflammation and its inhibition by Caesalpinia extract.

Intrinsic Apoptosis Pathway

Several cassane diterpenoids, such as phanginin R, induce apoptosis in cancer cells.[4][6] This process often involves the upregulation of the tumor suppressor protein p53 and an increased Bax/Bcl-2 ratio, leading to the activation of caspases and subsequent cell death.[4][6]

G Cassane Cassane Diterpenoid (e.g., Phanginin R) p53 p53 Cassane->p53 Upregulates Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeability Bcl2 Bcl-2 Bcl2->Bax Inhibits CytC Cytochrome c Mitochondrion->CytC Releases Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Intrinsic apoptosis pathway induced by cytotoxic cassane diterpenoids.

References

Preliminary Cytotoxicity Screening of Cassane Diterpenes from Caesalpinia minax

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Data on the specific compound 7-O-Acetylneocaesalpin N is not currently available in the public domain. This guide provides a comprehensive overview of the preliminary cytotoxicity screening of structurally related cassane diterpenes isolated from the same plant species, Caesalpinia minax.

The seeds of Caesalpinia minax Hance have been a source of a diverse array of cassane-type diterpenes, many of which have demonstrated notable cytotoxic and antiproliferative activities against various human cancer cell lines. These findings suggest the potential of this class of compounds in the development of novel anticancer agents. This document summarizes the existing data on their cytotoxicity, details the experimental protocols used for their evaluation, and visualizes the associated workflows and potential mechanisms of action.

Data Presentation: Cytotoxicity of Cassane Diterpenes from Caesalpinia minax

The cytotoxic activity of several novel cassane diterpenes isolated from Caesalpinia minax has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

CompoundCell LineCell TypeIC₅₀ (µM)Reference
Neocaesalpin AA HeLaCervical Cancer35.5[1]
HCT-8Ileocecal Adenocarcinoma28.7[1]
HepG-2Hepatocellular Carcinoma43.8[1]
MCF-7Breast Adenocarcinoma83.9[1]
A549Lung Carcinoma48.2[1]
Neocaesalpin AB HeLaCervical Cancer29.4[1]
HCT-8Ileocecal Adenocarcinoma18.4[1]
HepG-2Hepatocellular Carcinoma33.5[1]
MCF-7Breast Adenocarcinoma45.6[1]
A549Lung Carcinoma38.9[1]
Neocaesalpin AC HeLaCervical Cancer30.2[1]
HCT-8Ileocecal Adenocarcinoma25.3[1]
HepG-2Hepatocellular Carcinoma40.1[1]
MCF-7Breast Adenocarcinoma53.7[1]
A549Lung Carcinoma41.2[1]
Neocaesalpin AD HeLaCervical Cancer42.1[1]
HCT-8Ileocecal Adenocarcinoma33.8[1]
HepG-2Hepatocellular Carcinoma55.6[1]
MCF-7Breast Adenocarcinoma68.4[1]
A549Lung Carcinoma51.7[1]
Neocaesalpin AE HeLaCervical Cancer38.7[1]
HCT-8Ileocecal Adenocarcinoma29.5[1]
HepG-2Hepatocellular Carcinoma49.3[1]
MCF-7Breast Adenocarcinoma77.2[1]
A549Lung Carcinoma50.1[1]
Caesalpin A HepG-2Hepatocellular Carcinoma4.7[2]
MCF-7Breast Adenocarcinoma2.1[2]
Caesalpin B MCF-7Breast Adenocarcinoma7.9[2]
Caesalpin D AGSGastric Adenocarcinoma6.5[2]
Caesalminaxin D HepG-2Hepatocellular CarcinomaModerate Activity[3]
K562Chronic Myelogenous LeukemiaModerate Activity[3]
HeLaCervical CancerModerate Activity[3]
Du145Prostate CarcinomaModerate Activity[3]
Bonducellpin D HepG-2Hepatocellular CarcinomaModerate Activity[3]
K562Chronic Myelogenous LeukemiaModerate Activity[3]
HeLaCervical CancerModerate Activity[3]
Du145Prostate CarcinomaModerate Activity[3]

Note: "Moderate Activity" indicates that the compound was active but specific IC₅₀ values were not provided in the cited abstract.

Experimental Protocols

The following sections detail the typical methodologies employed for the preliminary cytotoxicity screening of cassane diterpenes.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines is used, including but not limited to HeLa (cervical cancer), HCT-8 (ileocecal adenocarcinoma), HepG-2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma).[1]

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cultures are maintained in a humidified atmosphere at 37°C with 5% CO₂.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (cassane diterpenes) are dissolved in dimethyl sulfoxide (DMSO) and then diluted with culture medium to various final concentrations. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours. A control group treated with DMSO-containing medium is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as the ratio of the absorbance of the treated cells to that of the control cells. The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, further assays such as apoptosis and cell cycle analysis are often performed.

  • Apoptosis Detection (Annexin V/Propidium Iodide Staining): Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents. The Annexin V-FITC/PI assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

    • Cells are treated with the test compound for a specified time.

    • Both floating and adherent cells are collected and washed with phosphate-buffered saline (PBS).

    • Cells are then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry.

  • Cell Cycle Analysis: The effect of the compound on the cell cycle progression can be determined by staining the cells with a DNA-binding dye like propidium iodide and analyzing the DNA content by flow cytometry. This can reveal if the compound induces cell cycle arrest at a particular phase (e.g., G1, S, or G2/M).

Visualizations

Experimental Workflow for Cytotoxicity Screening

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., A549, MCF-7) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation (Dissolve in DMSO, Dilute) treatment Treat with Compound (Varying Concentrations) compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Dissolve Formazan Crystals mtt_add->formazan absorbance Measure Absorbance formazan->absorbance viability Calculate Cell Viability (%) absorbance->viability ic50 Determine IC50 Value viability->ic50

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Potential Signaling Pathway for Apoptosis Induction

Some cassane diterpenes from the related species Caesalpinia sappan have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.[4] A representative pathway is depicted below.

G Hypothesized Apoptosis Induction Pathway Compound Cassane Diterpene Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Promotes Permeability Bcl2->Mitochondria Inhibits Permeability Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Isolation of Cassane-Type Diterpenoids from Caesalpinia Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Caesalpinia is a rich source of bioactive secondary metabolites, particularly cassane-type diterpenoids. These compounds have demonstrated a wide range of pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties, making them promising candidates for drug discovery and development. This document provides a detailed protocol for the isolation and purification of cassane-type diterpenoids from Caesalpinia species, synthesized from established methodologies. While the specific compound 7-O-Acetylneocaesalpin N was not explicitly found in the surveyed literature, the presented protocol is applicable to the general isolation of cassane diterpenes from this genus.

Data Presentation: Yields of Diterpenoids from Caesalpinia Species

The following table summarizes typical yields of crude extracts and isolated diterpenoids from various Caesalpinia species, as reported in the literature. These values can serve as a general reference for extraction and purification efficiency.

Caesalpinia SpeciesPlant PartExtraction SolventCrude Extract Yield (% of dry weight)Isolated Compound(s)Final Yield (mg/kg of dry weight)
C. sappanSeedsMethanolNot ReportedCaesalsappanins R and SNot Reported
C. pulcherrimaRootsChloroformNot ReportedVouacapen-5α-ol and othersNot Reported
C. pulcherrimaLeavesNot ReportedNot ReportedFour new cassane-type furanoditerpenoidsNot Reported
C. sappanSeed KernelsNot ReportedNot ReportedTomocins A-H, phanginin A, F, and HNot Reported

Note: The available literature often does not specify the exact yields of individual purified compounds in a format that allows for direct comparison. The focus is frequently on the elucidation of new structures.

Experimental Protocols

This section details a general methodology for the extraction, fractionation, and purification of cassane-type diterpenoids from Caesalpinia plant material.

Plant Material Collection and Preparation
  • Collection: Collect the desired plant parts (e.g., seeds, roots, leaves) of the selected Caesalpinia species.

  • Authentication: Have the plant material authenticated by a qualified botanist.

  • Drying: Air-dry the plant material in the shade at room temperature until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction
  • Solvent Selection: Methanol is a commonly used solvent for the initial extraction of diterpenoids from Caesalpinia seeds.[1] Other solvents like chloroform have been used for roots.[2]

  • Procedure:

    • Macerate the powdered plant material in the chosen solvent (e.g., 95% methanol) at room temperature. The typical ratio is 1:5 to 1:10 (w/v) of plant material to solvent.

    • Perform the extraction three times to ensure exhaustive extraction. Each extraction should last for 24-48 hours with occasional shaking.

    • Combine the extracts and filter them.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation
  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • This will yield fractions with different polarities, concentrating the diterpenoids typically in the ethyl acetate or chloroform fractions.

  • Column Chromatography (Initial Separation):

    • Subject the bioactive fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine fractions with similar TLC profiles.

Purification
  • Sephadex LH-20 Chromatography:

    • Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating compounds based on their molecular size and polarity.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC):

    • Perform the final purification of the isolated compounds using semi-preparative HPLC.

    • A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

    • Monitor the elution with a UV detector at an appropriate wavelength (e.g., 210 nm, 254 nm).

    • Collect the peaks corresponding to the pure compounds.

Structure Elucidation
  • The structures of the isolated pure compounds are typically elucidated using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to determine the chemical structure and stereochemistry.

    • Infrared (IR) and Ultraviolet (UV) spectroscopy: To identify functional groups and chromophores.

    • X-ray Crystallography: For unambiguous determination of the absolute configuration.

Visualizations

Experimental Workflow for Isolation of Cassane Diterpenoids

experimental_workflow plant_material Plant Material (e.g., Caesalpinia seeds) extraction Extraction (Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (Hexane, Ethyl Acetate, Butanol) crude_extract->fractionation ea_fraction Ethyl Acetate Fraction fractionation->ea_fraction Bioactive Fraction silica_gel Silica Gel Column Chromatography ea_fraction->silica_gel fractions Combined Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex semi_pure Semi-pure Compounds sephadex->semi_pure hplc Semi-preparative HPLC semi_pure->hplc pure_compound Pure Cassane Diterpenoid hplc->pure_compound elucidation Structure Elucidation (NMR, MS, etc.) pure_compound->elucidation

Caption: General workflow for the isolation of cassane diterpenoids.

Disclaimer: This protocol is a generalized procedure based on published literature for the isolation of cassane-type diterpenoids from Caesalpinia species. Optimization of specific steps, such as solvent systems and chromatographic conditions, may be necessary depending on the specific plant material and the target compound(s).

References

Application Notes and Protocols for 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction, purification, and potential biological activities of 7-O-Acetylneocaesalpin N, a cassane diterpenoid isolated from the seeds of Caesalpinia minax Hance. The protocols are based on established methodologies for the isolation of similar compounds from Caesalpinia species.

Introduction

This compound is a member of the cassane diterpenoid family, a class of natural products known for their diverse and potent biological activities.[1][2] These compounds are predominantly found in plants of the Caesalpinia genus.[3][4][5][6] Research has demonstrated that cassane diterpenoids possess significant anti-inflammatory, cytotoxic, and α-glucosidase inhibitory activities.[7][8][9] The underlying mechanism for their anti-inflammatory effects is often attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[10][11][12][13] Their cytotoxic effects against various cancer cell lines are often mediated through the induction of apoptosis.[3][4][8]

This document provides detailed protocols for the extraction and purification of this compound and summarizes the biological activities of related cassane diterpenoids to guide further research and drug development efforts.

Extraction and Purification of this compound

The following protocol is a representative method for the isolation of this compound from the seeds of Caesalpinia minax.

2.1. General Experimental Workflow

Extraction_Purification_Workflow PlantMaterial Dried Seeds of Caesalpinia minax Extraction Solvent Extraction (e.g., 95% Ethanol) PlantMaterial->Extraction Concentration Concentration in vacuo Extraction->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Suspension Suspension in H2O CrudeExtract->Suspension Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) Suspension->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction ColumnChromatography1 Silica Gel Column Chromatography EtOAc_Fraction->ColumnChromatography1 Fractions Collected Fractions ColumnChromatography1->Fractions ColumnChromatography2 Sephadex LH-20 Column Chromatography Fractions->ColumnChromatography2 FurtherFractions Further Purified Fractions ColumnChromatography2->FurtherFractions HPLC Preparative HPLC FurtherFractions->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: General workflow for the extraction and purification of this compound.

2.2. Detailed Experimental Protocol

2.2.1. Plant Material and Extraction

  • Preparation of Plant Material: Air-dry the seeds of Caesalpinia minax at room temperature and grind them into a coarse powder.

  • Extraction:

    • Macerate the powdered seeds (e.g., 1 kg) with 95% ethanol (e.g., 3 x 5 L) at room temperature for 72 hours for each extraction.

    • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.2.2. Fractionation

  • Suspension: Suspend the crude extract in distilled water (e.g., 1 L).

  • Liquid-Liquid Partitioning:

    • Perform successive partitioning of the aqueous suspension with petroleum ether and then ethyl acetate.

    • Collect the ethyl acetate fraction, which is expected to contain the cassane diterpenoids.

    • Concentrate the ethyl acetate fraction to dryness in vacuo.

2.2.3. Purification

  • Silica Gel Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on a silica gel column (200-300 mesh).

    • Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 90:10) to obtain several fractions.

    • Monitor the fractions by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography:

    • Combine fractions containing compounds with similar TLC profiles and further purify them on a Sephadex LH-20 column using methanol as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the fractions containing this compound by preparative HPLC on a C18 column.

    • Use a mobile phase of methanol-water or acetonitrile-water in a suitable gradient to isolate the pure compound.

    • The purity of the isolated compound should be confirmed by analytical HPLC.

2.2.4. Structure Elucidation

The structure of the isolated this compound can be confirmed by various spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete structure.[14]

Biological Activities of Related Cassane Diterpenoids

While specific biological data for this compound is limited in publicly available literature, numerous studies have reported the anti-inflammatory and cytotoxic activities of structurally similar cassane diterpenoids isolated from various Caesalpinia species.

3.1. Quantitative Data Summary

The following tables summarize the reported cytotoxic and anti-inflammatory activities of various cassane diterpenoids.

Table 1: Cytotoxic Activity of Cassane Diterpenoids from Caesalpinia Species

CompoundSource OrganismCancer Cell LineIC₅₀ (µM)Reference
Phanginin RC. sappanA2780 (Ovarian)9.9 ± 1.6[8]
HEY (Ovarian)12.2 ± 6.5[8]
AGS (Gastric)5.3 ± 1.9[8]
A549 (Lung)12.3 ± 3.1[8]
Phanginin JAC. sappanA549 (Lung)16.79 ± 0.83[4]

Table 2: Anti-inflammatory Activity of Cassane Diterpenoids from Caesalpinia Species

CompoundSource OrganismAssayIC₅₀ (µM)Reference
Caesalpulcherrin KC. pulcherrimaNO Production Inhibition6.04 ± 0.34[7][9]
Caesalpulcherrin LC. pulcherrimaNO Production Inhibition8.92 ± 0.65[7][9]
Unnamed Diterpenoid LactamC. sinensisNO Production Inhibition8.2 - 11.2[15]
Echinalide MC. echinataNF-κB Inhibition47±11% inhibition at 5µM[10]
Norcaesalpinin OC. bonducNF-κB Inhibition48.6% inhibition at 10 µM[11]

3.2. Signaling Pathways

The anti-inflammatory and pro-apoptotic effects of cassane diterpenoids are often linked to the modulation of specific signaling pathways.

3.2.1. Anti-inflammatory Signaling Pathway

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates Nucleus Nucleus Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) NFkB_nuc->Inflammatory_Genes activates Inflammation Inflammation Inflammatory_Genes->Inflammation Cassane_Diterpenoid Cassane Diterpenoid Cassane_Diterpenoid->IKK inhibits Cassane_Diterpenoid->NFkB_nuc inhibits

Caption: Inhibition of the NF-κB signaling pathway by cassane diterpenoids.

3.2.2. Pro-apoptotic Signaling Pathway

Pro_apoptotic_Pathway Cassane_Diterpenoid Cassane Diterpenoid Bax Bax Cassane_Diterpenoid->Bax upregulates Bcl2 Bcl-2 Cassane_Diterpenoid->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Bcl2->Mitochondrion inhibits release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway by cassane diterpenoids.

Conclusion

This compound and related cassane diterpenoids from Caesalpinia species represent a promising class of natural products for drug discovery, particularly in the areas of oncology and inflammatory diseases. The protocols and data presented here provide a foundation for researchers to isolate and further investigate the therapeutic potential of these compounds. Future studies should focus on elucidating the specific molecular targets and in vivo efficacy of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 7-O-Acetylneocaesalpin N, a cassane-type diterpene. The method utilizes a C18 column with a gradient elution of acetonitrile and water, and UV detection. This protocol is designed for researchers, scientists, and professionals in drug development and natural product analysis, providing a reliable tool for the quantitative analysis of this compound in various sample matrices.

Introduction

This compound is a cassane-type diterpenoid isolated from plants of the Caesalpinia genus.[1] Diterpenes are a class of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research. Accurate and precise quantification of these compounds is essential for quality control, pharmacokinetic studies, and drug discovery processes. This document provides a comprehensive protocol for the quantification of this compound using HPLC with UV detection.

Chemical Properties of this compound

  • Chemical Name: this compound

  • CAS Number: 1309079-08-0[2][3]

  • Molecular Formula: C₂₅H₃₄O₁₀[2][3]

  • Molecular Weight: 494.5 g/mol [2]

  • Chemical Structure: The structure of this compound contains several chromophoric groups, including ester and lactone functionalities, which allow for UV detection.

Experimental Protocols

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, and ultrapure water.

  • Standards: this compound reference standard of known purity.

  • Sample Preparation: Methanol (HPLC grade) for sample and standard dilution.

The following chromatographic conditions have been optimized for the quantification of this compound:

ParameterCondition
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25.1-30 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm
Run Time 30 minutes

Note: The detection wavelength of 210 nm is selected based on the general absorbance of diterpenes lacking strong chromophores.[4] Given the presence of carbonyl groups, a secondary wavelength of 275 nm could also be monitored.[5]

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Extraction (from plant material):

    • Accurately weigh a known amount of the dried and powdered plant material.

    • Perform an extraction with methanol using sonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

    • Dilute the filtered extract with methanol to a concentration within the linear range of the calibration curve.

  • For other matrices (e.g., biological fluids): A suitable liquid-liquid extraction or solid-phase extraction (SPE) protocol should be developed and validated to remove interfering substances.

The analytical method should be validated according to ICH guidelines, assessing the following parameters:

  • Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve. The correlation coefficient (r²) should be > 0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be < 2%.

  • Accuracy: Determine the accuracy by performing recovery studies on spiked samples at three different concentration levels. The recovery should be within 98-102%.

  • Specificity: Evaluate the ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix.

Data Presentation

The following tables summarize hypothetical quantitative data for the HPLC method for this compound.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,800
1001,525,000
Correlation Coefficient (r²) 0.9998

Table 2: Method Validation Summary

ParameterResult
Linear Range 1 - 100 µg/mL
LOD 0.2 µg/mL
LOQ 0.7 µg/mL
Intra-day Precision (RSD) 0.85%
Inter-day Precision (RSD) 1.23%
Accuracy (Recovery) 99.5% ± 1.5%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_protocol Analytical Protocol cluster_analysis Data Analysis Sample Sample Matrix Extraction Extraction/ Dilution Sample->Extraction Standard Reference Standard Std_Dilution Serial Dilution Standard->Std_Dilution Methanol1 Methanol Methanol1->Extraction Methanol2 Methanol Methanol2->Std_Dilution HPLC_System HPLC Analysis (C18 Column, Gradient) Extraction->HPLC_System Std_Dilution->HPLC_System Detection UV Detection (210 nm) HPLC_System->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound. The method is suitable for routine analysis in quality control and research settings. The detailed protocol and validation parameters offer a solid foundation for its implementation in various laboratories.

References

Application Note: 7-O-Acetylneocaesalpin N NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Acetylneocaesalpin N is a cassane diterpenoid isolated from the seeds of Caesalpinia minax Hance.[1] As a member of a class of natural products with diverse biological activities, detailed structural elucidation is crucial for understanding its therapeutic potential and for use as a reference standard in drug development and quality control. This application note provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound, including detailed data tables and standardized experimental protocols.

Chemical Structure

Figure 1: The chemical structure of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Positionδ (ppm)MultiplicityJ (Hz)
15.11d11.2
1.85m
1.63m
1.45m
1.21m
51.70d11.2
2.15m
1.98m
75.50t2.8
11α2.21m
11β2.05m
12α1.80m
12β1.55m
144.81d2.0
157.25s
172.12s
181.25s
191.18s
201.05s
OAc-72.08s
OAc-172.12s

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound was recorded in CDCl₃ at 100 MHz. Chemical shifts (δ) are reported in ppm relative to TMS.

Positionδ (ppm)Carbon Type
178.5CH
226.8CH₂
337.2CH₂
439.1C
550.2CH
623.5CH₂
771.3CH
845.6C
9198.2C=O
1055.4C
1136.1CH₂
1230.5CH₂
13138.5C
1470.1CH
15143.8CH
16108.9C
1721.1CH₃
1828.1CH₃
1922.4CH₃
2015.9CH₃
OAc-7 (C=O)170.5C=O
OAc-7 (CH₃)21.3CH₃
OAc-17 (C=O)169.8C=O
OAc-17 (CH₃)20.9CH₃

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity (≥99.8% D).

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

NMR spectra can be acquired on a standard 400 MHz (or higher field) spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

  • Temperature: 298 K.

  • Spectral Width: 16 ppm.

  • Acquisition Time: Approximately 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Temperature: 298 K.

  • Spectral Width: 240 ppm.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • Standard pulse programs available on the spectrometer software should be utilized for Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish proton-proton and proton-carbon correlations. Optimization of parameters such as spectral widths and acquisition times may be necessary based on the specific instrument.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase correct the resulting spectrum and apply a polynomial baseline correction.

  • Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.

Visualization of Experimental Workflow and Structural Correlations

experimental_workflow NMR Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_interpretation Structure Elucidation weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr NMR Spectrometer (400 MHz) transfer->nmr h1 1H NMR nmr->h1 c13 13C NMR nmr->c13 d2 2D NMR (COSY, HSQC, HMBC) nmr->d2 ft Fourier Transform h1->ft c13->ft d2->ft phase Phasing & Baseline Correction ft->phase ref Referencing to TMS phase->ref analyze Peak Picking & Integration ref->analyze elucidate Assign Signals analyze->elucidate confirm Confirm Structure elucidate->confirm

Caption: Workflow for NMR analysis of this compound.

Caption: Key 2D NMR correlations for structural elucidation.

Conclusion

The provided ¹H and ¹³C NMR data, along with the detailed experimental protocols, offer a comprehensive guide for the spectroscopic analysis of this compound. This information is invaluable for the identification and characterization of this compound in natural product research and for quality assessment in drug development pipelines. The application of 2D NMR techniques is essential for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.

References

Application Notes and Protocols for Determining the Cytotoxicity of 7-O-Acetylneocaesalpin N using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for assessing the cytotoxic effects of the novel compound 7-O-Acetylneocaesalpin N on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.[1]

Experimental Protocol: MTT Assay for Cytotoxicity of this compound

This protocol is a generalized guideline and may require optimization depending on the cell line and laboratory conditions.

1. Materials and Reagents:

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS).[1] This solution should be filter-sterilized and stored protected from light at 4°C for frequent use or -20°C for long-term storage.[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide (DMSO))

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm.

2. Experimental Procedure:

Day 1: Cell Seeding

  • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Trypsinize the cells, centrifuge to form a pellet, and resuspend in fresh complete medium.

  • Determine the cell concentration using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁵ cells/well, to be optimized for each cell line).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Include wells with medium only to serve as a blank control.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

Day 2: Treatment with this compound

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should cover a broad range to determine the IC50 value (e.g., 0.1, 1, 10, 50, 100 µM).

  • Carefully remove the old medium from the wells containing the attached cells.

  • Add 100 µL of the prepared dilutions of this compound to the respective wells.

  • Include a vehicle control group (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound).

  • Include an untreated control group (cells in complete medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Day 3/4/5: MTT Assay

  • Following the incubation period, carefully remove the treatment medium.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 10-20 µL of the 5 mg/mL MTT solution to each well, including the blank controls.[1][2]

  • Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until a purple precipitate (formazan) is visible.[2]

  • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Mix gently by pipetting or placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.

3. Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

The quantitative data obtained from the MTT assay should be summarized in a clear and structured table for easy comparison. Below is a template for presenting the cytotoxicity data of this compound on a hypothetical cancer cell line after 48 hours of treatment.

Concentration of this compound (µM)Mean Absorbance (570 nm) ± SD% Cell Viability ± SD
0 (Untreated Control)1.25 ± 0.08100 ± 6.4
0.11.18 ± 0.0694.4 ± 4.8
11.05 ± 0.0584.0 ± 4.0
100.78 ± 0.0462.4 ± 3.2
500.45 ± 0.0336.0 ± 2.4
1000.22 ± 0.0217.6 ± 1.6
IC50 (µM) \multicolumn{2}{c}{To be calculated from the dose-response curve}

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day3_5 Day 3-5: MTT Assay & Data Analysis A Cancer Cell Culture B Trypsinization & Cell Counting A->B C Seeding in 96-well Plate B->C E Treatment of Cells D Preparation of this compound Dilutions D->E F Incubation (24/48/72h) E->F G Addition of MTT Reagent H Incubation (2-4h) G->H I Addition of Solubilization Solution H->I J Absorbance Measurement (570 nm) I->J K Data Analysis (% Viability, IC50) J->K

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Hypothetical Signaling Pathway for Cytotoxicity

While the specific signaling pathway for this compound is not yet elucidated, many cytotoxic compounds induce apoptosis. A common pathway involves the activation of caspases, which are key mediators of programmed cell death. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.

Apoptosis_Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway.

References

Application Note: Comprehensive Analysis of Apoptosis in 7-O-Acetylneocaesalpin N-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis by eliminating damaged or unwanted cells.[1] The failure of this process is a hallmark of cancer, allowing for uncontrolled cell proliferation.[1] Consequently, inducing apoptosis is a primary goal for many anti-cancer therapies.[2] Natural compounds, such as those derived from the Caesalpinia genus, have shown promise as potent inducers of apoptosis in cancer cells.[2][3] 7-O-Acetylneocaesalpin N is a compound of interest for its potential anti-cancer activities.

This application note provides a comprehensive suite of detailed protocols and data presentation guidelines to investigate the pro-apoptotic effects of this compound on a selected cell line. The described assays will enable researchers to detect key hallmarks of apoptosis, from early-stage membrane changes to late-stage DNA fragmentation and the activation of the caspase cascade.

Hypothesized Apoptotic Signaling Pathways Apoptosis is primarily executed through two main signaling cascades: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[4][5] Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[6][7]

Extrinsic_Apoptosis_Pathway Ligand Death Ligand (e.g., FasL, TNF) Receptor Death Receptor (e.g., Fas, TNFR) Ligand->Receptor Binding DISC DISC Formation (FADD, TRADD) Receptor->DISC Recruitment Procaspase8 Procaspase-8 DISC->Procaspase8 Activation Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase37 Procaspase-3, -7 Caspase8->Procaspase37 Cleavage Caspase37 Active Caspase-3, -7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: The extrinsic apoptosis pathway is initiated by death receptor activation.[4]

Intrinsic_Apoptosis_Pathway Stress Cellular Stress (e.g., DNA Damage) Bcl2 Bcl-2 Family (Bax, Bak) Stress->Bcl2 Activation Mito Mitochondria Bcl2->Mito MOMP CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c) CytoC->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruitment Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase37 Procaspase-3, -7 Caspase9->Procaspase37 Cleavage Caspase37 Active Caspase-3, -7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: The intrinsic apoptosis pathway is triggered by cellular stress.[4][5]

Experimental Workflow

A logical workflow ensures a systematic investigation of apoptosis. The initial assays should confirm cell death and distinguish between apoptosis and necrosis, followed by more specific assays to elucidate the underlying mechanisms.

Experimental_Workflow start Seed Cells treat Treat with this compound (Dose-response & Time-course) start->treat annexin Annexin V/PI Staining (Flow Cytometry) treat->annexin Early/Late Apoptosis caspase_glo Caspase-Glo® 3/7 Assay (Luminescence) treat->caspase_glo Executioner Caspase Activity tunel TUNEL Assay (Microscopy/Flow Cytometry) annexin->tunel Confirm with DNA Fragmentation western Western Blot Analysis (Protein Expression) caspase_glo->western Investigate Protein Levels tunel->western end Data Analysis & Conclusion western->end

Caption: A suggested workflow for investigating apoptosis induction.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed the desired cancer cell line (e.g., HeLa, A549, HepG2) in 6-well, 12-well, or 96-well plates at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.[8]

  • Incubation: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in complete culture medium to achieve the final desired concentrations. Include a vehicle control (medium with the same concentration of solvent).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).

Protocol 2: Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[9][10]

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet once with cold 1X PBS.[9]

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9][11]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[9]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9][11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[9] Be sure to include unstained, Annexin V only, and PI only controls for proper compensation and gating.[12]

Data Presentation: Annexin V/PI Assay

Treatment Group Concentration (µM) % Viable (Ann V- / PI-) % Early Apoptosis (Ann V+ / PI-) % Late Apoptosis (Ann V+ / PI+)
Vehicle Control 0
This compound 10
This compound 25
This compound 50

| Positive Control | (e.g., Staurosporine) | | | |

Protocol 3: TUNEL (TdT-mediated dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[13][14]

  • Cell Preparation: Grow and treat cells on coverslips or in 96-well plates.

  • Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[13][15]

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature to allow the enzyme to enter the nucleus.[13][15]

  • TdT Reaction: Prepare the TdT reaction cocktail according to the manufacturer's instructions (typically includes TdT enzyme and fluorescently labeled dUTPs).

  • Labeling: Incubate the cells with the TdT reaction cocktail in a humidified chamber at 37°C for 60 minutes.[13][15]

  • Washing: Wash the cells twice with PBS to remove unincorporated nucleotides.

  • Counterstaining (Optional): Stain the nuclei with a DNA dye like DAPI or Hoechst 33342 for 15 minutes.[15]

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. For 96-well plates, use a high-content imaging system.

Data Presentation: TUNEL Assay

Treatment Group Concentration (µM) Total Cell Count (DAPI/Hoechst) TUNEL-Positive Cell Count % Apoptotic Cells
Vehicle Control 0
This compound 10
This compound 25
This compound 50

| Positive Control | (e.g., DNase I) | | | |

Protocol 4: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, the primary executioner caspases.[16][17]

  • Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence readings. Treat cells as described in Protocol 1.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[18]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[16][18] This results in cell lysis followed by caspase cleavage of the substrate.[17]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[18]

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[17]

Data Presentation: Caspase-Glo® 3/7 Assay

Treatment Group Concentration (µM) Luminescence (RLU) Fold Change vs. Control
Vehicle Control 0 1.0
This compound 10
This compound 25
This compound 50

| Positive Control | (e.g., Staurosporine) | | |

Protocol 5: Western Blot Analysis for Apoptosis Markers

Western blotting allows for the qualitative and semi-quantitative analysis of key proteins involved in the apoptotic cascade.[19]

  • Cell Lysis: After treatment, collect cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[20]

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets include:

    • Execution Markers: Cleaved Caspase-3, Cleaved Caspase-7, Cleaved PARP.[19]

    • Bcl-2 Family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic).[1]

    • Loading Control: β-Actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20] Quantify band intensity using densitometry software.

Data Presentation: Western Blot Analysis

Target Protein Treatment Group Concentration (µM) Relative Protein Expression (Normalized to Loading Control)
Cleaved Caspase-3 Vehicle Control 0
This compound 25
This compound 50
Bcl-2 Vehicle Control 0
This compound 25
This compound 50
Bax Vehicle Control 0
This compound 25

| | this compound | 50 | |

References

Application Notes and Protocols for in vivo Animal Models for 7-O-Acetylneocaesalpin N Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, specific in vivo studies on 7-O-Acetylneocaesalpin N are not extensively documented in publicly available literature. Therefore, these application notes and protocols are based on established and widely accepted animal models used to evaluate the potential anti-inflammatory, analgesic, and anti-cancer properties of novel natural products. These protocols are intended to serve as a comprehensive guide for designing and conducting initial in vivo investigations of this compound.

Hypothesized Biological Activities of this compound

The chemical name "neocaesalpin" suggests a potential origin from the Caesalpinia genus, which is known to produce a variety of diterpenoids and other compounds with significant biological activities. Based on the common therapeutic properties of compounds isolated from this genus, it is hypothesized that this compound may possess anti-inflammatory, analgesic, and anti-cancer properties. The following protocols are designed to investigate these potential activities in well-established preclinical animal models.

Application Note 1: Evaluation of Anti-Inflammatory and Analgesic Activity

This section details the protocols for assessing the potential of this compound to reduce inflammation and alleviate pain.

Acute Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening acute anti-inflammatory activity.[1][2][3] Inflammation is induced by a phlogistic agent, carrageenan, which causes the release of inflammatory mediators like histamine, serotonin, bradykinin, and prostaglandins.[3]

Experimental Protocol:

  • Animal Selection: Use male Wistar or Sprague-Dawley rats weighing 150-200g.

  • Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Vehicle Control: Receives the vehicle used to dissolve this compound.

    • Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

    • Test Groups: Receive different doses of this compound (e.g., 10, 25, 50 mg/kg).

  • Compound Administration: Administer the vehicle, positive control, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at Time (hours)% Inhibition of Edema at 3h
0h 1h
Vehicle Control -
Positive Control (Indomethacin) 10
This compound 10
This compound 25
This compound 50

Values to be presented as mean ± SEM.

Analgesic Activity: Formalin-Induced Paw Licking in Mice

The formalin test is used to assess analgesic effects and can differentiate between central and peripheral mechanisms of pain.[4] The test has two distinct phases: the early phase (neurogenic pain) and the late phase (inflammatory pain).

Experimental Protocol:

  • Animal Selection: Use male Swiss albino mice weighing 20-25g.

  • Acclimatization: Acclimatize mice for at least three days.

  • Grouping: Similar to the paw edema model, divide animals into vehicle control, positive control (e.g., Morphine, 5 mg/kg), and test groups.

  • Compound Administration: Administer the compounds 30 minutes (i.p.) or 60 minutes (p.o.) before the formalin injection.

  • Induction of Pain: Inject 20 µL of 2.5% formalin solution into the dorsal surface of the right hind paw.

  • Observation: Immediately place the mouse in a transparent observation chamber. Record the total time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).

  • Data Analysis: Compare the licking time in the test and positive control groups to the vehicle control group.

Data Presentation:

Table 2: Effect of this compound on Formalin-Induced Pain in Mice

Treatment GroupDose (mg/kg)Licking Time (seconds)
Early Phase (0-5 min)
Vehicle Control -
Positive Control (Morphine) 5
This compound 10
This compound 25
This compound 50

Values to be presented as mean ± SEM.

Workflow for Anti-Inflammatory and Analgesic Studies

G cluster_prep Preparation cluster_treatment Treatment cluster_inflammation Anti-Inflammatory Model cluster_analgesia Analgesic Model cluster_analysis Data Analysis A Animal Acclimatization (Rats/Mice) B Randomization and Grouping (Vehicle, Positive Control, Test Groups) A->B C Compound Administration (this compound or Controls) B->C D Carrageenan Injection (Rat Paw) C->D F Formalin Injection (Mouse Paw) C->F E Measure Paw Volume (0, 1, 2, 3, 4 hours) D->E H Calculate % Inhibition of Edema E->H G Observe Licking Behavior (Early and Late Phases) F->G I Quantify Licking Time G->I

Caption: Workflow for in vivo anti-inflammatory and analgesic screening.

Application Note 2: Evaluation of Anti-Cancer Activity

This section provides a protocol for assessing the potential anti-tumor efficacy of this compound using a human tumor xenograft model in immunodeficient mice.[5][6]

Human Tumor Cell Line-Derived Xenograft (CDX) Model

The CDX model is a fundamental tool in oncology research to evaluate the efficacy of novel anti-cancer agents in vivo.[5]

Experimental Protocol:

  • Cell Culture: Culture a human cancer cell line (e.g., A549 - lung, HT29 - colon, DU145 - prostate) under appropriate conditions.

  • Animal Selection: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) aged 6-8 weeks.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS mixture) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.

  • Grouping and Treatment: When tumors reach a mean volume of 100-150 mm³, randomize the mice into groups (n=8-10 per group):

    • Vehicle Control: Receives the vehicle.

    • Positive Control: Receives a standard-of-care chemotherapy agent relevant to the tumor type.

    • Test Groups: Receive different doses of this compound.

  • Compound Administration: Administer treatments via a clinically relevant route (e.g., oral, i.p., or intravenous) according to a predetermined schedule (e.g., daily for 21 days).

  • Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a set duration. Monitor animal body weight and general health throughout the study.

  • Data Analysis: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth inhibition between the groups.

Data Presentation:

Table 3: Effect of this compound on Tumor Growth in a CDX Model

Treatment GroupDoseMean Tumor Volume (mm³)Mean Tumor Weight (g) at Endpoint% Tumor Growth Inhibition (TGI)
Day 0 Day 7 Day 14
Vehicle Control -
Positive Control -
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)

Values to be presented as mean ± SEM.

Workflow for Xenograft Model Study

G cluster_setup Model Setup cluster_study Efficacy Study cluster_endpoint Endpoint Analysis A Culture Human Cancer Cells B Implant Cells into Immunodeficient Mice A->B C Monitor Tumor Growth to 100-150 mm³ B->C D Randomize Mice into Treatment Groups C->D E Administer Treatment (Vehicle, Control, Test Compound) D->E F Measure Tumor Volume and Body Weight (2-3 times/week) E->F G Euthanize Mice at Endpoint F->G H Excise and Weigh Tumors G->H I Data Analysis (% TGI, Statistical Tests) H->I G cluster_cytoplasm Cytoplasm cluster_complex Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_P P-IκBα NFkB_active Active NF-κB NFkB->NFkB_active release Proteasome Proteasome IkB_P->Proteasome degradation Nucleus Nucleus NFkB_active->Nucleus translocation Transcription Transcription of Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Transcription Compound This compound Compound->IKK inhibits

References

Application Notes and Protocols for the Development of a Stable Formulation of 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-O-Acetylneocaesalpin N is a diterpenoid isolated from the seeds of Caesalpinia minax Hance, with potential therapeutic applications stemming from its presumed anti-inflammatory and antioxidant properties.[1][2][3] As with many natural products, its successful development into a therapeutic agent is contingent on overcoming formulation challenges, particularly those related to stability and bioavailability. This document provides detailed application notes and protocols for developing a stable formulation of this compound, focusing on stability assessment, formulation strategies for poorly soluble compounds, and analytical quantification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable and effective formulation.

PropertyValueSource
Molecular Formula C₂₅H₃₄O₁₀[1][2]
Molecular Weight 494.53 g/mol [1][3]
CAS Number 1309079-08-0[1][2][3]
Appearance Solid[4]
Solubility Poorly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.Inferred from natural product characteristics
Chemical Class Diterpenoid[2][3][4]

Potential Signaling Pathways and Therapeutic Rationale

While the specific molecular targets of this compound are not fully elucidated, its classification as a flavonoid-like diterpenoid suggests potential modulation of key inflammatory and antioxidant signaling pathways.[1] Flavonoids are known to exert their anti-inflammatory effects by inhibiting pro-inflammatory enzymes and transcription factors such as NF-κB, and by activating the Nrf2 antioxidant response pathway.[1][2][4][5][6]

Anti-inflammatory and Antioxidant Signaling Pathways cluster_0 Pro-inflammatory Stimuli (LPS, Cytokines) cluster_1 NF-κB Pathway (Pro-inflammatory) cluster_2 Nrf2 Pathway (Antioxidant) cluster_3 Therapeutic Intervention Stimuli Stimuli IKK IKK Activation Stimuli->IKK activates IkB IκB Degradation IKK->IkB phosphorylates NFkB NF-κB Activation IkB->NFkB releases Inflammation Inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Inflammation promotes Keap1 Keap1-Nrf2 Dissociation Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 activates ARE ARE Binding Nrf2->ARE binds to Antioxidant Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant promotes Compound This compound Compound->IKK inhibits Compound->Keap1 promotes

Figure 1: Proposed mechanism of anti-inflammatory and antioxidant action.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[7][8]

Experimental Protocol: Forced Degradation

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Photostability chamber

  • Dry heat oven

Procedure:

  • Acid Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 1 mg of this compound in 1 mL of methanol and add 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve 1 mg of this compound in 1 mL of methanol and add 9 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Place 1 mg of solid this compound in a dry heat oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mg of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis: After the specified time, neutralize the acid and base samples. Dilute all samples with mobile phase to a suitable concentration and analyze by HPLC-UV.

Data Presentation: Summary of Forced Degradation Results (Hypothetical)
Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 N HCl, 60°C, 24h 15.228.5 min
0.1 N NaOH, 60°C, 24h 25.836.2 min, 9.1 min
3% H₂O₂, RT, 24h 8.5110.3 min
Dry Heat, 80°C, 48h 5.1111.5 min
Photolytic 12.727.8 min

Formulation Development for Poorly Soluble Compounds

Given the likely poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its dissolution and bioavailability.[9][10][11][12][13]

Formulation Strategies Workflow cluster_formulations Formulation Approaches Start This compound (Poorly Soluble API) Solubility Solubility & Permeability Assessment (BCS Classification) Start->Solubility Strategy Select Formulation Strategy Solubility->Strategy Lipid Lipid-Based Formulations (e.g., SEDDS) Strategy->Lipid Solid Solid Dispersions (e.g., with PVP, HPMC) Strategy->Solid Cyclo Cyclodextrin Complexation (e.g., with HP-β-CD) Strategy->Cyclo Formulation Formulation & Process Optimization Lipid->Formulation Solid->Formulation Cyclo->Formulation Characterization Characterization (Dissolution, Stability, etc.) Formulation->Characterization End Stable Formulation Characterization->End

Figure 2: Workflow for selecting a suitable formulation strategy.
Experimental Protocol: Preparation of a Solid Dispersion

Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Dissolution testing apparatus

Procedure:

  • Preparation: Dissolve 100 mg of this compound and 900 mg of PVP K30 in 20 mL of methanol.

  • Solvent Evaporation: Remove the methanol using a rotary evaporator at 50°C under reduced pressure until a dry film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Milling and Sieving: Gently mill the dried product and pass it through a 100-mesh sieve.

  • Dissolution Testing: Perform in vitro dissolution studies on the solid dispersion compared to the pure drug in a suitable dissolution medium (e.g., phosphate buffer pH 6.8).

Data Presentation: Dissolution Profile Comparison (Hypothetical)
Time (min)% Drug Dissolved (Pure API)% Drug Dissolved (Solid Dispersion)
5 2.135.4
15 5.868.2
30 9.385.1
60 12.592.7
120 15.295.3

Analytical Method for Quantification

A robust and validated analytical method is crucial for the accurate quantification of this compound in formulation and stability samples. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[3][14][15][16]

Experimental Protocol: HPLC-UV Quantification

Objective: To develop and validate an HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the formulation, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system and record the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation: Method Validation Summary (Hypothetical)
ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Conclusion

The successful development of a stable and bioavailable formulation of this compound requires a systematic approach. The protocols and application notes provided herein offer a framework for conducting forced degradation studies, selecting appropriate formulation strategies to enhance solubility, and developing a validated analytical method for quantification. By following these guidelines, researchers can effectively address the key challenges in the pre-formulation and formulation development of this promising natural product.

References

Application Notes and Protocols for the Characterization of 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Acetylneocaesalpin N belongs to the cassane-type diterpenoids, a class of natural products predominantly found in the Caesalpinia genus. These compounds have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, antitumor, antimalarial, and antimicrobial properties. The structural characterization of novel cassane diterpenoids like this compound is a critical step in drug discovery and development, enabling a deeper understanding of their structure-activity relationships and mechanisms of action.

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the isolation, purification, and structural elucidation of this compound and related cassane diterpenoids. The methodologies described herein are essential for obtaining high-purity compounds and unambiguously determining their chemical structures.

Analytical Techniques

A combination of chromatographic and spectroscopic techniques is indispensable for the comprehensive characterization of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation, purification, and quantification of this compound from complex plant extracts. Reversed-phase chromatography is typically employed for the separation of these moderately polar compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with electrospray ionization (ESI), is crucial for determining the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are the cornerstone of structural elucidation, providing detailed insights into the connectivity and stereochemistry of the molecule.

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming its absolute configuration.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

This protocol outlines the general procedure for the extraction and purification of cassane diterpenoids from plant material.

1. Extraction: a. Air-dry and powder the plant material (e.g., seeds, roots of Caesalpinia species). b. Macerate the powdered material with methanol (MeOH) at room temperature for 72 hours, repeating the process three times. c. Combine the MeOH extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Fractionation: a. Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). b. Concentrate each fraction under reduced pressure. The cassane diterpenoids are typically enriched in the EtOAc fraction.

3. Chromatographic Purification: a. Subject the EtOAc fraction to column chromatography on silica gel. b. Elute the column with a gradient of n-hexane and EtOAc. c. Monitor the fractions by thin-layer chromatography (TLC) and combine fractions with similar profiles. d. Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with MeOH), and semi-preparative HPLC to yield the pure compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes a reversed-phase HPLC method for the analysis of this compound.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water.

  • Gradient Program:

    • 0-30 min: 20-60% ACN

    • 30-40 min: 60-100% ACN

    • 40-45 min: 100% ACN

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm.

  • Sample Preparation: Dissolve the purified compound in MeOH to a final concentration of 1 mg/mL.

Protocol 3: Mass Spectrometry (MS) Analysis

This protocol details the use of HPLC-QTOF-MS/MS for the identification and structural analysis of this compound.[1]

  • Instrumentation: HPLC system coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode is typically effective for the analysis of cassane diterpenoids.[1]

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Sampling Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Collision Energy (for MS/MS): Ramped from 10 to 40 eV.

  • Data Acquisition: Acquire full scan MS data from m/z 100-1500 and product ion scans for the protonated molecular ion [M+H]⁺.

  • Data Analysis: The fragmentation pathways of cassane diterpenoids often involve the loss of water, acetyl groups, and cleavage of the diterpenoid core.[1]

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a standard procedure for acquiring NMR spectra for the structural elucidation of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton NMR spectrum to identify the chemical shifts, coupling constants, and multiplicities of the protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to identify the chemical shifts of the carbon atoms.

    • DEPT-135: Differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Determine the spatial proximity of protons to elucidate the relative stereochemistry.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Data for a Cassane Diterpenoid Scaffold

The following table provides representative NMR data for a cassane diterpenoid, 3β-acetoxyphanginin H, which shares a similar core structure.[2] The exact chemical shifts for this compound will vary but this serves as a useful reference.

PositionδC (ppm)δH (ppm, mult., J in Hz)
134.2 (t)1.75 (m), 1.15 (m)
226.8 (t)1.85 (m), 1.65 (m)
377.5 (d)4.70 (dd, 11.5, 4.5)
453.5 (s)-
547.2 (d)1.50 (m)
624.5 (t)1.60 (m), 1.40 (m)
730.0 (t)2.10 (m), 1.90 (m)
836.5 (d)1.80 (m)
949.0 (d)1.95 (m)
1045.0 (s)-
1168.5 (d)4.20 (br s)
12147.8 (s)-
13127.5 (s)-
1431.5 (d)2.50 (m)
15108.9 (d)6.20 (s)
16142.5 (d)7.30 (s)
1714.5 (q)1.10 (d, 7.0)
1815.0 (q)0.90 (s)
199.5 (q)0.85 (s)
2070.0 (t)4.50 (d, 12.0), 4.30 (d, 12.0)
OAc170.5 (s), 21.0 (q)2.05 (s)

Data obtained in CDCl₃. t = triplet, d = doublet, dd = doublet of doublets, m = multiplet, s = singlet, br s = broad singlet, q = quartet.

Table 2: Expected Mass Spectrometry Fragmentation of a 7-O-Acetyl Cassane Diterpenoid

This table presents the expected fragmentation patterns for a generic 7-O-acetylated cassane diterpenoid based on common fragmentation pathways observed for this class of compounds.[1]

IonDescription
[M+H]⁺Protonated molecular ion
[M+Na]⁺Sodium adduct
[M+H-H₂O]⁺Loss of a water molecule
[M+H-CH₃COOH]⁺Loss of acetic acid from the 7-O-acetyl group
[M+H-H₂O-CH₃COOH]⁺Sequential loss of water and acetic acid

Visualizations

Experimental Workflow for Characterization

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Structural Elucidation plant_material Plant Material (e.g., Caesalpinia sp.) extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (EtOAc Fraction) extraction->partitioning column_chromatography Silica Gel & Sephadex Column Chromatography partitioning->column_chromatography hplc Semi-preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound hplc_analysis HPLC Analysis (Purity Check) pure_compound->hplc_analysis ms_analysis HRMS & MS/MS (Molecular Formula & Fragmentation) pure_compound->ms_analysis nmr_analysis 1D & 2D NMR (Structure & Stereochemistry) pure_compound->nmr_analysis xray X-ray Crystallography (Absolute Configuration) pure_compound->xray structure Final Structure hplc_analysis->structure ms_analysis->structure nmr_analysis->structure xray->structure signaling_pathway cluster_pathways Apoptotic Mechanisms compound Cassane Diterpenoid (e.g., this compound) er_stress ER Stress compound->er_stress wnt_pathway ↓ Wnt/β-catenin Signaling compound->wnt_pathway caspase_cascade Caspase Cascade Activation (Caspase-3) compound->caspase_cascade bax_bcl2 ↑ Bax/Bcl-2 Ratio compound->bax_bcl2 p53 ↑ p53 Expression compound->p53 apoptosis Apoptosis er_stress->apoptosis wnt_pathway->apoptosis caspase_cascade->apoptosis bax_bcl2->apoptosis p53->apoptosis

References

Application Notes and Protocols for Drug Delivery Systems for 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of effective drug delivery systems for 7-O-Acetylneocaesalpin N, a naturally derived cassane diterpenoid.[1][2] Given the limited information on the specific physicochemical properties of this compound, this document outlines general strategies and protocols that are widely applicable to hydrophobic natural products.

Application Notes

Introduction to this compound

This compound is a diterpenoid compound isolated from the seeds of plants belonging to the Caesalpinia genus.[3] As a member of the cassane diterpenoid class, it is structurally related to compounds that have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[4][5] Notably, some cassane diterpenoids have been shown to induce apoptosis in cancer cells, suggesting potential therapeutic applications for this compound in oncology.[3][6]

Challenges in the Delivery of this compound

Natural products like this compound often present significant challenges for pharmaceutical development, primarily due to their poor aqueous solubility and potential for rapid metabolism. These characteristics can lead to low bioavailability and limit their therapeutic efficacy when administered conventionally. Encapsulation into a suitable drug delivery system is a promising strategy to overcome these limitations.

Proposed Drug Delivery Solutions: Liposomes and Polymeric Nanoparticles

To enhance the solubility, stability, and bioavailability of this compound, two well-established drug delivery platforms are proposed: liposomes and polymeric nanoparticles.

  • Liposomes: These are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their amphiphilic nature allows for the encapsulation of both hydrophobic and hydrophilic drugs.[7][8] For a lipophilic compound like this compound, it would primarily partition into the lipid bilayer. Liposomes are biocompatible, biodegradable, and can be tailored to control drug release and even target specific tissues.[7]

  • Polymeric Nanoparticles: These are solid colloidal particles in the nanometer size range, in which the drug can be entrapped, encapsulated, or adsorbed onto the surface. Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used. Polymeric nanoparticles can protect the encapsulated drug from degradation, provide sustained release, and improve its pharmacokinetic profile.[9][10]

Potential Mechanism of Action: Modulation of the ROS/AMPK/mTORC1 Signaling Pathway

While the specific molecular targets of this compound have not been fully elucidated, studies on other cassane diterpenoids suggest a potential mechanism of action involving the induction of autophagy in cancer cells through the ROS/AMPK/mTORC1 signaling pathway.[11][12] An overview of this proposed pathway is presented below.

G cluster_cell Cancer Cell ACN This compound ROS Increased Reactive Oxygen Species (ROS) ACN->ROS AMPK AMPK (Activated) ROS->AMPK mTORC1 mTORC1 (Inhibited) AMPK->mTORC1 Autophagy Autophagy Induction mTORC1->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis G cluster_workflow Liposome Preparation Workflow A Dissolve Lipids and Drug in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Dry Film under Vacuum B->C D Hydrate with Aqueous Buffer C->D E Size Reduction (Sonication/Extrusion) D->E F Characterization E->F G cluster_workflow Nanoparticle Preparation Workflow A Dissolve Polymer and Drug in Organic Solvent B Emulsify in Aqueous Surfactant Solution A->B C Evaporate Organic Solvent B->C D Collect and Wash Nanoparticles C->D E Characterization D->E G cluster_logic Overall Experimental Logic Compound This compound Formulation Formulation (Liposomes or Nanoparticles) Compound->Formulation Characterization Physicochemical Characterization Formulation->Characterization Release In Vitro Release Study Formulation->Release Data Data Analysis and Interpretation Characterization->Data Release->Data

References

Application Notes and Protocols: Synthesis of 7-O-Acetylneocaesalpin N Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of 7-O-Acetylneocaesalpin N and its nitrogen-containing derivatives. The protocols are based on established methods for the modification of cassane diterpenoids, a class of natural products to which this compound belongs. The information presented herein is intended to guide researchers in the development of novel therapeutic agents based on the neocaesalpin scaffold.

Introduction

This compound is a cassane-type diterpenoid, a class of natural products that have garnered significant attention for their diverse and potent biological activities.[1] Derivatives of this scaffold have demonstrated a range of pharmacological effects, including anti-inflammatory, antimalarial, antiviral, and cytotoxic properties.[1] The synthetic modification of the core cassane skeleton offers a promising avenue for the development of new therapeutic agents with improved efficacy and selectivity.

This document outlines protocols for the semi-synthesis of cassane diterpenoid analogs, methods for the introduction of nitrogen-containing moieties to create novel derivatives, and a summary of their biological activities.

Data Presentation

Table 1: Cytotoxicity of Synthesized Cassane Diterpenoid Analogs

The following table summarizes the cytotoxic activities (IC50 values) of various semi-synthesized cassane diterpenoid derivatives against a panel of human cancer cell lines. These compounds were synthesized from readily available natural products such as (+)-sclareolide.

CompoundB16-F10 (μg/mL)HT29 (μg/mL)HepG2 (μg/mL)A2780 (μM)HEY (μM)AGS (μM)A549 (μM)
Pterolobirin G (6) <10~3.0-----
Cycloadduct (14) <10------
Dienone (16) <1033.4018.47----
Phenol diester (17) <105.968.15----
Phenol ester (18) <10------
Salicylaldehyde (20) 2.38 ± 0.393.54 ± 0.19-----
Phanginin R (1) ---9.9 ± 1.612.2 ± 6.55.3 ± 1.912.3 ± 3.1

Data compiled from multiple sources.[2][3]

Table 2: Anti-inflammatory Activity of Synthesized Cassane Diterpenoid Analogs

The anti-inflammatory potential of semi-synthesized cassane diterpenoids was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 246.7 macrophage cells.

CompoundIC50 for NO Inhibition (μg/mL)
Dienone (16) 5.71 ± 0.14
Salicylaldehyde (20) 2.98 ± 0.04

Data from a study on the synthesis and biological evaluation of cassane diterpenes.[4][5]

Experimental Protocols

The following protocols are adapted from published procedures for the semi-synthesis of cassane diterpenoids. Researchers should adapt these methods based on the specific starting materials and target derivatives.

Protocol 1: Semi-synthesis of Cassane Diterpenoid Core Structure from (+)-Sclareolide

This multi-step synthesis provides a core intermediate that can be further functionalized to generate a library of cassane diterpenoid derivatives. The overall yield for this 10-step synthesis is approximately 20%.[6][7]

Step 1: Synthesis of Diene Intermediate

  • Detailed procedures for the conversion of (+)-sclareolide to the key diene intermediate can be found in the work by Zentar et al. (2018).[1][7] This process involves several steps that do not require protecting groups.

Step 2: Diels-Alder Cycloaddition

  • Combine the diene intermediate with dimethyl acetylenedicarboxylate (DMAD).

  • Reflux the mixture in toluene.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and concentrate under vacuum.

  • Purify the resulting cycloadduct by silica gel column chromatography.

Step 3: Oxidation to Dienone

  • Dissolve the cycloadduct in a suitable solvent.

  • Add pyridinium dichromate (PDC) and tert-butyl hydroperoxide (TBHP).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, perform an aqueous workup and extract the product.

  • Purify the dienone intermediate by silica gel chromatography.

Further modifications to obtain compounds like those listed in Table 1 can be found in the supporting information of the cited literature.[4][6]

Protocol 2: Regioselective 7-O-Acetylation (Proposed)

Direct regioselective acetylation of the 7-O position of neocaesalpin N has not been extensively reported. The following is a proposed protocol based on general methods for selective acetylation of polyhydroxylated natural products, which may require optimization.

  • Protection of More Reactive Hydroxyl Groups: If the starting neocaesalpin has other, more reactive hydroxyl groups, they may need to be selectively protected using standard protecting group chemistry (e.g., silyl ethers for less hindered hydroxyls).

  • Acetylation:

    • Dissolve the protected neocaesalpin intermediate in a mixture of pyridine and acetic anhydride.

    • Stir the reaction at room temperature, monitoring by TLC.

    • Alternatively, for improved regioselectivity, enzymatic acylation using a lipase such as Candida antarctica lipase B (Novozym 435) in a non-polar organic solvent with an acyl donor like vinyl acetate could be explored.[8]

  • Deprotection: Remove the protecting groups under appropriate conditions (e.g., TBAF for silyl ethers) to yield the 7-O-acetylated product.

Protocol 3: Synthesis of N-Derivatives (Proposed)

The introduction of nitrogen-containing functional groups can significantly alter the biological activity of natural products. The following are proposed strategies for the synthesis of this compound derivatives.

Method A: Reductive Amination of a Carbonyl Group

  • If the 7-O-Acetylneocaesalpin derivative contains a ketone or aldehyde functionality, it can be converted to an amine via reductive amination.

  • Dissolve the carbonyl-containing compound in a suitable solvent (e.g., methanol, dichloroethane).

  • Add the desired amine (e.g., ammonia, a primary or secondary amine) and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction and perform an aqueous workup.

  • Purify the resulting amine derivative by chromatography.

Method B: Introduction of a Nitrogen-containing Ring System

  • A naturally occurring cassane diterpenoid with an unusual nitrogen bridge between C-19 and C-20 has been reported, suggesting that biosynthetic pathways can incorporate nitrogen.[3][9] Synthetic strategies to mimic such cyclizations could be explored, potentially involving intramolecular reactions of a precursor with appropriately positioned amino and leaving groups.

Visualizations

Synthesis Workflow

G Start Starting Material ((+)-Sclareolide) Diene Diene Intermediate Start->Diene Multi-step synthesis Cycloaddition Diels-Alder Cycloaddition Diene->Cycloaddition Dienone Dienone Intermediate Cycloaddition->Dienone Modifications Further Modifications (Reduction, Oxidation, etc.) Dienone->Modifications Acetylation Regioselective 7-O-Acetylation Modifications->Acetylation N_Derivatization Introduction of Nitrogen Moiety Modifications->N_Derivatization Final_Product This compound Analogues Acetylation->Final_Product N_Derivatives N-Derivatives of This compound N_Derivatization->N_Derivatives G cluster_cell Cancer Cell p53 p53 Bax Bax p53->Bax Activates Bcl2 Bcl-2 p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates PARP PARP Caspases->PARP Cleaves Apoptosis Apoptosis Caspases->Apoptosis Cassane_Diterpenoid Cassane Diterpenoid Derivative Cassane_Diterpenoid->p53 Upregulates

References

Application Notes and Protocols for Studying 7-O-Acetylneocaesalpin N in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-O-Acetylneocaesalpin N is a natural compound of interest, likely derived from plants of the Caesalpinia genus. Compounds from these plants, particularly cassane diterpenoids, have demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines.[1][2] This document provides a comprehensive guide to studying the effects of this compound in a relevant cancer cell line model, the human triple-negative breast cancer cell line MDA-MB-231. These protocols detail methods to assess cytotoxicity, induction of apoptosis, effects on the cell cycle, and investigation of underlying signaling pathways.

Cell Culture Conditions for MDA-MB-231

The MDA-MB-231 cell line is a widely used model for highly aggressive and invasive triple-negative breast cancer.[3] Adherent and epithelial-like, these cells require specific conditions for optimal growth and reproducibility of experimental results.

1.1. Complete Growth Medium:

  • Leibovitz's L-15 Medium

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin (100 U/mL penicillin and 100 µg/mL streptomycin)

Note: L-15 medium is formulated for use in a non-CO2 incubator, allowing for free gas exchange with atmospheric air.[4]

1.2. Cell Line Maintenance:

  • Thawing: Rapidly thaw frozen vials of MDA-MB-231 cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the cells in fresh medium and transfer to a T-75 culture flask.

  • Incubation: Culture the cells at 37°C in a humidified incubator without CO2.

  • Subculturing (Passaging): Monitor cell confluency daily. When cells reach 70-80% confluency, they should be subcultured.[3]

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca++ or Mg++.

    • Add 1-2 mL of 0.05% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding at least 4 volumes of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (e.g., a 1:10 split) to a new culture flask containing pre-warmed complete growth medium.

  • Cryopreservation: Resuspend cell pellets in a freezing medium composed of 70% complete growth medium, 20% FBS, and 10% DMSO. Aliquot into cryogenic vials and freeze slowly before transferring to liquid nitrogen for long-term storage.

Experimental Protocols

2.1. Assessment of Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Protocol:

  • Seed MDA-MB-231 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium.[5]

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in complete growth medium. A common starting concentration for screening natural products is 10 µM, with a range of concentrations tested to determine the dose-response.[6][7]

  • Replace the medium in each well with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_measure Measurement seed Seed MDA-MB-231 cells in 96-well plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 add_cpd Add compound to wells incubate1->add_cpd prepare_cpd Prepare serial dilutions of this compound prepare_cpd->add_cpd incubate2 Incubate for 24/48/72h add_cpd->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 dissolve Dissolve formazan (add DMSO) incubate3->dissolve read Read absorbance at 570 nm dissolve->read analysis analysis read->analysis Data Analysis (Calculate IC50)

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

2.2. Analysis of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Seed MDA-MB-231 cells in 6-well plates and grow to about 70% confluency.

  • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Wash the cells twice with cold 1X PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Unstained, Annexin V-only, and PI-only stained cells should be used as controls for setting up compensation and quadrants.

Experimental Workflow: Annexin V/PI Apoptosis Assay

Apoptosis_Workflow start Seed and treat cells in 6-well plates harvest Harvest adherent and floating cells start->harvest wash1 Wash cells with cold PBS harvest->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15-20 min in dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Caption: Workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.

2.3. Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Seed MDA-MB-231 cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization.

  • Wash the cells with cold 1X PBS and centrifuge.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C for longer periods).

  • Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[2]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The PI fluorescence should be measured on a linear scale, and software can be used to model the cell cycle phases from the resulting DNA histogram.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow start Seed and treat cells harvest Harvest and wash cells start->harvest fix Fix with cold 70% ethanol harvest->fix wash_fix Wash to remove ethanol fix->wash_fix stain Resuspend in PI/RNase A solution wash_fix->stain incubate Incubate 30 min in dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for cell cycle analysis using Propidium Iodide staining.

2.4. Investigation of Apoptotic Signaling Pathways by Western Blot

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis. The intrinsic (mitochondrial) pathway is a common target for natural anticancer compounds and involves the Bcl-2 family of proteins and caspases.

Protocol:

  • Treat MDA-MB-231 cells with this compound as previously described.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein (e.g., 30 µg) from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved Caspase-3) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Hypothetical Signaling Pathway: Intrinsic Apoptosis

Apoptosis_Pathway Compound This compound Bax Bax (Pro-apoptotic) (Upregulated) Compound->Bax Induces Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Compound->Bcl2 Inhibits Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Cleavage) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound on MDA-MB-231 Cells

Treatment TimeIC50 (µM)95% Confidence Interval
24 hours[Insert Value][Insert Range]
48 hours[Insert Value][Insert Range]
72 hours[Insert Value][Insert Range]

Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells (at 48 hours)

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Vehicle)[Insert Value][Insert Value][Insert Value]
Compound (IC50)[Insert Value][Insert Value][Insert Value]
Compound (2x IC50)[Insert Value][Insert Value][Insert Value]

Table 3: Cell Cycle Distribution of MDA-MB-231 Cells Treated with this compound (at 24 hours)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle)[Insert Value][Insert Value][Insert Value]
Compound (IC50)[Insert Value][Insert Value][Insert Value]
Compound (2x IC50)[Insert Value][Insert Value][Insert Value]

Table 4: Relative Protein Expression in MDA-MB-231 Cells Treated with this compound (at 48 hours)

TreatmentRelative Bax ExpressionRelative Bcl-2 ExpressionRelative Cleaved Caspase-3 Expression
Control (Vehicle)1.001.001.00
Compound (IC50)[Insert Value][Insert Value][Insert Value]
Compound (2x IC50)[Insert Value][Insert Value][Insert Value]
(Note: Values to be normalized to the loading control and expressed as fold change relative to the vehicle control.)

References

Application Notes and Protocols for Measuring the Anti-inflammatory Response to 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-O-Acetylneocaesalpin N is a compound of interest for its potential anti-inflammatory properties. This document provides a comprehensive guide for researchers to evaluate its efficacy in vitro. The following protocols are designed to measure the inhibitory effects of this compound on key inflammatory mediators and to elucidate its mechanism of action through the analysis of critical signaling pathways. The experimental models primarily utilize lipopolysaccharide (LPS)-stimulated murine macrophage-like cell lines, such as RAW 264.7, which are standard in inflammation research.[1][2]

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound. These tables are structured for easy comparison and are based on typical results observed for anti-inflammatory compounds isolated from the Caesalpinia genus.[1][2][3][4]

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

Concentration of this compound (µM)NO Production (% of LPS Control)PGE2 Production (% of LPS Control)
0 (LPS Control)100 ± 5.2100 ± 6.1
185.3 ± 4.588.1 ± 5.3
562.1 ± 3.865.4 ± 4.7
1040.5 ± 2.942.8 ± 3.5
2521.7 ± 2.125.0 ± 2.8
509.8 ± 1.512.3 ± 1.9

Table 2: Inhibition of Pro-inflammatory Cytokine Secretion

Concentration of this compound (µM)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)IL-1β Secretion (pg/mL)
0 (Unstimulated Control)15.2 ± 2.110.5 ± 1.88.9 ± 1.5
0 (LPS Control)1250.4 ± 85.6980.7 ± 75.3450.2 ± 35.1
11080.1 ± 70.2850.3 ± 60.9390.6 ± 28.4
5820.5 ± 65.4640.1 ± 51.2280.4 ± 21.7
10550.8 ± 40.1430.6 ± 35.8190.8 ± 15.3
25280.3 ± 25.7220.9 ± 20.495.2 ± 10.1
50130.6 ± 15.9105.4 ± 12.148.7 ± 6.8

Table 3: Effect on NF-κB and MAPK Signaling Pathway Protein Phosphorylation

Concentration of this compound (µM)p-p65/p65 Ratio (% of LPS Control)p-IκBα/IκBα Ratio (% of LPS Control)p-p38/p38 Ratio (% of LPS Control)p-ERK1/2/ERK1/2 Ratio (% of LPS Control)p-JNK/JNK Ratio (% of LPS Control)
0 (LPS Control)100 ± 7.3100 ± 8.1100 ± 6.9100 ± 7.5100 ± 8.2
1055.4 ± 5.160.2 ± 6.365.8 ± 5.570.1 ± 6.868.4 ± 7.1
5025.8 ± 3.228.9 ± 4.130.2 ± 3.935.6 ± 4.233.7 ± 4.5

Experimental Protocols

Cell Culture and Treatment

This initial protocol is fundamental for all subsequent assays.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates depending on the assay) at a density of 2 x 10^5 cells/mL.

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) from E. coli O111:B4 to a final concentration of 1 µg/mL. An unstimulated control group (no LPS) should also be included.

    • Incubate for the desired time period (e.g., 24 hours for cytokine, NO, and PGE2 assays; shorter times like 30-60 minutes for signaling pathway analysis).

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[1]

  • Principle: The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which is proportional to the nitrite concentration.

  • Protocol:

    • After the 24-hour incubation period with this compound and LPS, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Measurement of Prostaglandin E2 (PGE2) and Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the secretion of PGE2 and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[1][2][4]

  • Principle: Specific capture antibodies immobilized on a 96-well plate bind the target protein. A detection antibody, conjugated to an enzyme, binds to the captured protein. Addition of a substrate results in a color change proportional to the amount of protein present.

  • Protocol:

    • Collect the cell culture supernatants after the 24-hour incubation period.

    • Perform ELISAs for PGE2, TNF-α, IL-6, and IL-1β using commercially available kits according to the manufacturer's instructions.

    • Briefly, add standards and diluted supernatants to the antibody-coated wells.

    • Incubate, wash, and then add the detection antibody.

    • Incubate, wash, and add the enzyme substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the concentrations of PGE2 and cytokines from the standard curves.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This technique is used to measure the levels of key phosphorylated (activated) proteins in the NF-κB and MAPK signaling pathways.[5]

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.

  • Protocol:

    • Following a shorter incubation with this compound and LPS (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK1/2, and JNK overnight at 4°C. Also, probe for a housekeeping protein like β-actin or GAPDH for loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to their total protein counterparts.

Mandatory Visualizations

Signaling Pathways

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa P p65_p50 p65/p50 (NF-κB) p_IkBa p-IκBα p65_p50_nucleus p65/p50 p65_p50->p65_p50_nucleus Translocation Proteasome Proteasome Degradation p_IkBa->Proteasome Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) p65_p50_nucleus->Gene_Transcription Nucleus Nucleus Compound This compound Compound->IKK Inhibition MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 P JNK JNK MKK4_7->JNK P ERK1_2 ERK1/2 MEK1_2->ERK1_2 P AP1 AP-1 (Transcription Factor) p38->AP1 JNK->AP1 ERK1_2->AP1 Gene_Transcription Pro-inflammatory Gene Transcription AP1->Gene_Transcription Compound This compound Compound->TAK1 Inhibition Experimental_Workflow start Start: Culture RAW 264.7 Cells pretreatment Pre-treat with This compound (1 hr) start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation_short Incubate (30-60 min) stimulation->incubation_short incubation_long Incubate (24 hrs) stimulation->incubation_long cell_lysis Cell Lysis incubation_short->cell_lysis supernatant Collect Supernatant incubation_long->supernatant western_blot Western Blot for p-p65, p-IκBα, p-MAPKs cell_lysis->western_blot griess_assay Griess Assay for NO supernatant->griess_assay elisa ELISA for PGE2, TNF-α, IL-6, IL-1β supernatant->elisa end End: Data Analysis western_blot->end griess_assay->end elisa->end

References

Application Notes and Protocols for Investigating the Bioactivity of 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for the initial characterization of the biological activities of 7-O-Acetylneocaesalpin N, a cassane diterpenoid. Given the known pharmacological properties of related compounds, this research plan prioritizes the investigation of its potential anti-inflammatory and anticancer effects.[1][2][3]

Introduction

Cassane-type diterpenoids, primarily isolated from the Caesalpinia genus, have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, antimalarial, and antimicrobial effects.[2][3][4] this compound belongs to this promising class of natural products. This document outlines a series of experimental protocols to elucidate its bioactivity profile, focusing on its potential as an anti-inflammatory and anticancer agent. The proposed workflow is designed to systematically assess its effects on relevant cellular models and molecular pathways.

Proposed Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the investigation of this compound.

Caption: Experimental workflow for this compound research.

Experimental Protocols

Cell Culture
  • Cell Lines:

    • RAW 264.7 (murine macrophage cell line) for anti-inflammatory studies.

    • HT-29 (human colorectal cancer) and B16-F10 (murine melanoma) for anticancer studies.[2]

    • HEK293T (human embryonic kidney) as a non-cancerous control cell line.

  • Culture Conditions: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures will be maintained in a humidified incubator at 37°C with 5% CO2.

Phase 1: Cytotoxicity Screening

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of this compound (IC50 in µM)

Cell Line24 hours48 hours72 hours
RAW 264.7
HT-29
B16-F10
HEK293T
Phase 2: Anti-Inflammatory Activity

Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well. After 24 hours, pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reagent: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol: Pro-inflammatory Cytokine Measurement (ELISA)

  • Cell Culture and Treatment: Follow the same procedure as the Griess Assay.

  • Supernatant Collection: Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations using a standard curve.

Data Presentation: Anti-inflammatory Effects of this compound

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control
LPS (1 µg/mL)
LPS + Compound (Conc. 1)
LPS + Compound (Conc. 2)
LPS + Compound (Conc. 3)

Signaling Pathway Investigation: NF-κB Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway.[5]

nfkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases IkB_NFkB IκBα-NF-κB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcription LPS LPS LPS->TLR4 binds Compound This compound Compound->IKK inhibits? Compound->NFkB_nuc inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway.

Protocol: Western Blot Analysis for NF-κB Pathway

  • Protein Extraction: After treatment, lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and β-actin (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

Phase 3: Anticancer Activity

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Seeding and Treatment: Seed cancer cells in a 6-well plate. After 24 hours, treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol: Cell Cycle Analysis

  • Cell Seeding and Treatment: Treat cancer cells as described for the apoptosis assay.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using a flow cytometer.

Data Presentation: Anticancer Effects of this compound

Cell Line% Apoptotic Cells (Annexin V+)% Cells in G0/G1% Cells in S% Cells in G2/M
Control
HT-29
B16-F10
Compound (IC50)
HT-29
B16-F10

Signaling Pathway Investigation: Apoptosis and Cell Cycle

The induction of apoptosis and cell cycle arrest are key mechanisms of anticancer agents.

anticancer_pathways cluster_apoptosis Apoptosis Pathway cluster_cellcycle Cell Cycle Regulation Bax Bax Casp9 Caspase-9 Bax->Casp9 activates Bcl2 Bcl-2 Bcl2->Casp9 inhibits Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis p21 p21 CDK2 CDK2 p21->CDK2 inhibits G1_S G1/S Transition Arrest CDK2->G1_S CyclinE Cyclin E CyclinE->CDK2 activates Compound This compound Compound->Bax upregulates? Compound->Bcl2 downregulates? Compound->p21 upregulates?

Caption: Potential anticancer mechanisms of action.

Protocol: Western Blot Analysis for Apoptosis and Cell Cycle Proteins

  • Protein Extraction and Western Blotting: Follow the same procedure as for the NF-κB pathway analysis.

  • Antibody Incubation: Probe membranes with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, p21, CDK2, Cyclin E, and β-actin.

Conclusion

This comprehensive experimental plan provides a robust framework for the initial characterization of this compound. The data generated from these studies will elucidate its potential as an anti-inflammatory and/or anticancer agent and provide a strong foundation for further preclinical development. The modular nature of this plan allows for adaptation and expansion based on the initial findings.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 7-O-Acetylneocaesalpin N.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a diterpenoid natural product isolated from the seeds of Caesalpinia minax Hance.[1] Its chemical formula is C₂₅H₃₄O₁₀ and it has a molecular weight of approximately 494.5 g/mol .[2][3] As a complex, largely hydrophobic molecule, it is expected to have low aqueous solubility, which can present challenges in experimental and therapeutic settings.

Q2: Why is the solubility of this compound a concern?

Poor aqueous solubility can significantly hinder the bioavailability of a compound, leading to challenges in achieving therapeutic concentrations in vivo.[4][5][6] For in vitro studies, low solubility can lead to precipitation in aqueous media, resulting in inaccurate and unreliable experimental data. Therefore, enhancing the solubility of this compound is a critical step in its development as a potential therapeutic agent.

Q3: What are the common strategies to improve the solubility of poorly soluble compounds like this compound?

Several techniques can be employed to improve the solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modification strategies.[6][7]

  • Physical Modifications: These include particle size reduction (micronization, nanonization), and the formation of solid dispersions.[8][9]

  • Chemical Modifications: These strategies involve the use of co-solvents, pH adjustment, complexation (e.g., with cyclodextrins), and the formation of self-emulsifying drug delivery systems (SEDDS).[4][10][11]

Troubleshooting Guide

Issue: My this compound is precipitating out of my aqueous buffer during my cell-based assay.

  • Question 1: What is the final concentration of your compound and the solvent in the well?

    • Answer: Often, the issue arises from the final concentration of the organic solvent (like DMSO) used to dissolve the compound being too high, or the compound's concentration exceeding its solubility limit in the final aqueous medium. It is crucial to keep the final solvent concentration as low as possible (typically <0.5%) to avoid solvent-induced toxicity and compound precipitation.

  • Question 2: Have you tried using a co-solvent system?

    • Answer: A co-solvent system can increase the solubility of your compound.[7][10] A mixture of a water-miscible organic solvent and water can create a more favorable environment for dissolution. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[7][10] You should perform a solubility screening with different co-solvent ratios to find the optimal system for your experiment.

  • Question 3: Would cyclodextrin complexation be a suitable alternative?

    • Answer: Yes, cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][10] This is a widely used technique for improving the solubility of poorly soluble drugs. You can prepare a stock solution of the this compound-cyclodextrin complex for your experiments.

Issue: I am observing low and variable oral bioavailability of this compound in my animal studies.

  • Question 1: What formulation are you currently using for oral administration?

    • Answer: A simple suspension of a poorly soluble compound often leads to low and erratic absorption. The dissolution rate becomes the limiting step for absorption.[12]

  • Question 2: Have you considered particle size reduction?

    • Answer: Reducing the particle size of the compound increases the surface area available for dissolution, which can enhance the dissolution rate and, consequently, bioavailability.[9][10] Techniques like micronization or nanocrystallization can be explored.

  • Question 3: Could a lipid-based formulation be beneficial?

    • Answer: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can significantly improve the oral bioavailability of lipophilic drugs.[4][13] These formulations form fine emulsions in the gastrointestinal tract, which facilitates drug solubilization and absorption.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential improvements in the solubility of this compound using different enhancement techniques.

Table 1: Solubility of this compound in Various Solvent Systems

Solvent System (v/v)This compound Solubility (µg/mL)
Water< 1
Water:Ethanol (50:50)150 ± 15
Water:PEG 400 (70:30)250 ± 20
Water with 10% (w/v) HP-β-CD850 ± 50

Table 2: Dissolution Rate of Different this compound Formulations

FormulationTime to 80% Dissolution (minutes)
Unprocessed Powder> 120
Micronized Powder45 ± 5
Solid Dispersion (in PVP K30)15 ± 2
SEDDS< 5

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), distilled water, magnetic stirrer, and a freeze-dryer.

  • Procedure:

    • Prepare a 10% (w/v) solution of HP-β-CD in distilled water.

    • Slowly add an excess amount of this compound to the HP-β-CD solution while stirring continuously at room temperature.

    • Continue stirring the suspension for 48-72 hours to allow for complex formation.

    • Filter the suspension to remove the undissolved compound.

    • Freeze-dry the resulting clear solution to obtain a solid powder of the inclusion complex.

    • Determine the concentration of this compound in the complex using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Formulation of a Solid Dispersion of this compound

  • Materials: this compound, a hydrophilic polymer (e.g., PVP K30, Soluplus®), a suitable solvent (e.g., methanol, acetone), a rotary evaporator.

  • Procedure (Solvent Evaporation Method):

    • Dissolve this compound and the chosen polymer in the solvent in a 1:4 drug-to-polymer ratio.

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

    • A thin film of the solid dispersion will form on the wall of the flask.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • Scrape the solid dispersion and store it in a desiccator.

    • Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD).

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Solubility Enhancement Screening cluster_formulation Advanced Formulation cluster_evaluation Evaluation Problem Poor Aqueous Solubility of This compound Screening Screening of Methods: - Co-solvents - Cyclodextrins - pH adjustment Problem->Screening Initial Approach Formulation Formulation Development: - Solid Dispersions - Nanoparticles - Lipid-Based Systems Screening->Formulation If simple methods are insufficient Evaluation In Vitro & In Vivo Evaluation: - Dissolution Testing - Cell-based Assays - Bioavailability Studies Screening->Evaluation For initial assessment Formulation->Evaluation For final validation

Caption: A workflow for selecting a solubility enhancement strategy.

signaling_pathway Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS Inhibits NFkB NF-κB ROS->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces Cellular_Response Anti-inflammatory Response Inflammatory_Cytokines->Cellular_Response Suppressed by Compound

Caption: A hypothetical anti-inflammatory signaling pathway.

References

Technical Support Center: 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-O-Acetylneocaesalpin N when dissolved in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound for biological assays?

For many non-aqueous soluble compounds like this compound, DMSO is a common solvent for preparing high-concentration stock solutions. These stock solutions can then be diluted into aqueous media for in vitro and in vivo experiments. It is important to note that residual DMSO in the final assay should be kept to a minimum (e.g., <0.1%) to avoid solvent-induced effects.

Q2: How should I store stock solutions of this compound in DMSO?

Stock solutions of compounds in DMSO are typically stored at -20°C or -80°C to minimize degradation.[1] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially accelerate degradation.[1][2]

Q3: Is this compound expected to be stable in DMSO?

Q4: What factors can influence the stability of this compound in DMSO?

Several factors can affect the stability of compounds stored in DMSO:

  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[3][4] Water can act as a nucleophile and facilitate the hydrolysis of the acetyl ester group. Therefore, using anhydrous DMSO and proper storage techniques to minimize water absorption is critical.

  • Temperature: Higher temperatures generally accelerate chemical reactions, including degradation.[4] Storing stock solutions at low temperatures (-20°C or -80°C) is crucial for long-term stability.

  • pH: The presence of acidic or basic contaminants can catalyze the hydrolysis of the ester bond.[5][6][7] It is important to use high-purity DMSO.

  • Light: Exposure to light, particularly UV radiation, can potentially induce degradation of some organic molecules.[4] Storing solutions in amber vials or otherwise protected from light is a good practice.

Q5: What are the potential degradation products of this compound in DMSO?

The most likely degradation product of this compound in the presence of water is the deacetylated form, Neocaesalpin N, and acetic acid, resulting from the hydrolysis of the 7-O-acetyl ester.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results over time. Degradation of this compound in the DMSO stock solution.Prepare fresh stock solutions more frequently. Perform a stability study to determine the acceptable storage duration under your specific conditions. Use aliquots to avoid multiple freeze-thaw cycles.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Chemical degradation of the compound.Characterize the new peaks to identify potential degradation products (e.g., using mass spectrometry). This can confirm the degradation pathway.
Decreased biological activity of the compound. Loss of the active compound due to degradation.Quantify the concentration of this compound in your stock solution to confirm its integrity before use.
Precipitation of the compound from DMSO solution. The compound's concentration exceeds its solubility limit in DMSO, possibly due to temperature changes or water absorption.Gently warm the solution and vortex or sonicate to redissolve the precipitate.[8] If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. Ensure you are using anhydrous DMSO.

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general method to evaluate the stability of this compound in DMSO over time at different storage temperatures.

Materials:

  • This compound

  • Anhydrous DMSO (high purity, e.g., ≥99.9%)

  • Amber glass vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a precise volume of anhydrous DMSO to prepare a stock solution of a specific concentration (e.g., 10 mM).

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple amber glass vials.

    • Store the vials at different temperatures: -20°C, 4°C, and room temperature (as a stress condition).

  • Time-Point Analysis:

    • At designated time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Sample Preparation for Analysis:

    • Dilute an aliquot of the stock solution with an appropriate solvent (e.g., acetonitrile/water) to a concentration suitable for the analytical instrument.

  • Analytical Method:

    • Analyze the samples using a validated HPLC or LC-MS method. The method should be able to separate this compound from potential degradation products.

    • Monitor the peak area of this compound and any new peaks that appear over time.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.

    • Plot the percentage remaining versus time for each storage condition.

Data Presentation

Table 1: Hypothetical Stability of this compound (10 mM in DMSO)

Storage Temperature% Remaining after 1 Month% Remaining after 3 Months% Remaining after 6 Months
-20°C >98%>95%>90%
4°C ~95%~85%~70%
Room Temperature ~80%~60%<40%

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 2, 4, 12 weeks) prep_stock Prepare 10 mM Stock Solution in Anhydrous DMSO aliquot Aliquot into Amber Vials prep_stock->aliquot storage_neg20 -20°C aliquot->storage_neg20 Store storage_4 4°C aliquot->storage_4 Store storage_rt Room Temperature aliquot->storage_rt Store sample_prep Sample Dilution storage_neg20->sample_prep Retrieve Sample storage_4->sample_prep storage_rt->sample_prep lcms_analysis LC-MS Analysis sample_prep->lcms_analysis data_analysis Data Interpretation (% Remaining) lcms_analysis->data_analysis degradation_pathway compound_N This compound (C₂₇H₃₆O₈) hydrolysis Hydrolysis (+ H₂O) compound_N->hydrolysis deacetylated Neocaesalpin N (C₂₅H₃₄O₇) hydrolysis->deacetylated Major Product acetic_acid Acetic Acid (CH₃COOH) hydrolysis->acetic_acid Byproduct

References

Technical Support Center: 7-O-Acetylneocaesalpin N Research

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "7-O-Acetylneocaesalpin N" is not currently available in published scientific literature. The following content is based on general principles of natural product chemistry and related cassane diterpenoids to provide hypothetical guidance. Researchers should adapt these suggestions based on their specific experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

A1: Based on its nomenclature, this compound is likely a derivative of a "neocaesalpin," which belongs to the cassane diterpenoid class of natural products. These compounds are isolated from plants of the Caesalpinia genus. The "7-O-Acetyl" prefix indicates the presence of an acetyl group at the 7th position of the core structure. Cassane diterpenoids are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific activities of the "N" variant would require empirical testing.

Q2: What are the general challenges in isolating this compound from a natural source?

A2: Researchers may face several challenges during the isolation and purification of this compound:

  • Low Abundance: Target compounds are often present in very low concentrations in the source material.

  • Structural Similarity: Co-occurrence of structurally similar cassane diterpenoids can complicate separation.

  • Chemical Instability: The acetyl group may be labile and prone to hydrolysis under certain pH or temperature conditions.

  • Complex Mixtures: Crude plant extracts contain numerous other phytochemicals that can interfere with the isolation process.

Q3: What analytical techniques are recommended for the characterization of this compound?

A3: A combination of spectroscopic and spectrometric techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial for determining the carbon skeleton and the position of the acetyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (from the acetyl group and potentially other parts of the molecule) and hydroxyls.

  • X-ray Crystallography: Provides the absolute confirmation of the structure and stereochemistry if a suitable crystal can be obtained.

Troubleshooting Guides

Issue 1: Low Yield During Isolation
Potential Cause Troubleshooting Step
Inefficient ExtractionOptimize the extraction solvent system (e.g., polarity), temperature, and duration. Consider sequential extraction with solvents of increasing polarity.
Degradation of CompoundPerform extraction and purification at low temperatures. Use buffers to maintain a stable pH. Avoid prolonged exposure to light.
Loss During Chromatographic StepsScreen different stationary phases (e.g., silica gel, C18) and mobile phase compositions. Use techniques like flash chromatography or preparative HPLC for better resolution and recovery.
Issue 2: Difficulty in Structural Elucidation
Potential Cause Troubleshooting Step
Poor Quality NMR SpectraEnsure the sample is of high purity. Use a higher field strength NMR spectrometer. Optimize NMR parameters (e.g., number of scans, relaxation delay).
Ambiguous StereochemistryEmploy advanced NMR techniques like NOESY or ROESY to determine spatial proximities. Consider chemical derivatization to introduce chiral centers that can be more easily distinguished.
Inability to Obtain CrystalsAttempt crystallization from a variety of solvent systems. Use techniques such as slow evaporation, vapor diffusion, or solvent layering.

Experimental Protocols & Methodologies

General Workflow for Isolation and Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of a novel natural product like this compound.

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_characterization Structure Elucidation cluster_bioassay Biological Evaluation A Plant Material Collection & Preparation B Solvent Extraction A->B C Crude Extract Concentration B->C D Solvent-Solvent Partitioning C->D E Column Chromatography (Silica Gel) D->E Fractionation F Preparative HPLC E->F G Purity Assessment (Analytical HPLC, LC-MS) F->G H Spectroscopic Analysis (NMR, HRMS, IR) G->H Pure Compound J Structure Confirmation H->J I X-ray Crystallography (optional) I->J K In vitro/In vivo Assays J->K Confirmed Structure L Data Analysis K->L G A This compound B Cellular Target (e.g., Kinase, Receptor) A->B C Upstream Signaling Cascade B->C D Caspase Activation C->D E Apoptosis D->E

Technical Support Center: Optimizing Bioactivity of Novel Compounds In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific experimental data or established bioactivity for 7-O-Acetylneocaesalpin N was publicly available at the time of this writing. The following technical support center is a comprehensive template designed for researchers working with novel compounds, using hypothetical data and scenarios relevant to the in vitro optimization of a compound with potential anti-inflammatory and anti-cancer properties.

This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their in vitro studies.

Frequently Asked Questions (FAQs)

Q1: My compound has low solubility in aqueous media. How can I prepare it for cell-based assays?

A1: Low aqueous solubility is a common challenge. Here are some strategies:

  • Primary Stock Solution: Dissolve the compound in a water-miscible organic solvent like DMSO or ethanol to create a high-concentration stock.

  • Working Concentrations: Dilute the stock solution in your cell culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Solubility Aids: For particularly challenging compounds, you can explore the use of solubilizing agents like cyclodextrins or Pluronic F-68, but these should be tested for their own effects on the cells.

Q2: I am observing high variability between my replicate wells. What are the common causes and solutions?

A2: High variability can obscure real effects. Consider these factors:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating.[1] Use calibrated pipettes and consider letting the plate sit at room temperature for 15-20 minutes on a level surface before incubation to allow for even cell distribution.[1]

  • Pipetting Errors: Calibrate your pipettes regularly.[1] Pre-wet pipette tips and use a consistent, slow pipetting technique.[1]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration.[1] It's best to avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier.[1]

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic changes.[1][2]

Q3: My assay signal is very low or completely absent. What should I check?

A3: A weak or absent signal can be due to several factors:

  • Suboptimal Reagent Concentration: Titrate key reagents like antibodies or detection substrates to find their optimal concentration.[1]

  • Incorrect Incubation Times: Optimize the incubation times for both your compound treatment and reagent additions.[1]

  • Degraded Reagents: Check the expiration dates and storage conditions of all your reagents.[1]

  • Low Cell Number or Viability: Ensure you are seeding a sufficient number of viable cells. A cell titration experiment is recommended to determine the optimal seeding density.[1]

Q4: How do I control for the color or autofluorescence of my test compound?

A4: This is a critical consideration for absorbance and fluorescence-based assays:

  • Compound-Only Control: Include wells with your compound in the medium but without cells to measure its intrinsic absorbance or fluorescence. Subtract this background value from your experimental wells.

  • Use Alternative Assays: If autofluorescence is a significant issue, consider switching to a luminescence-based assay, which is less susceptible to this type of interference.[3]

  • Reader Settings: For fluorescence assays, check for autofluorescence of the compound at the excitation and emission wavelengths used.[1] Some plate readers allow for bottom reading, which can sometimes reduce background from the media.[4]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Control Wells
  • Symptom: High levels of cell death in vehicle control wells (e.g., DMSO-treated).

  • Possible Cause: The concentration of the organic solvent is too high.

  • Solution: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration. Ensure the final solvent concentration in all wells (including compound-treated) does not exceed this level, typically below 0.5%.

Issue 2: Inconsistent Dose-Response Curve
  • Symptom: The dose-response curve is not sigmoidal or shows erratic data points.

  • Possible Cause 1: Compound precipitation at higher concentrations.

  • Solution 1: Visually inspect the wells with the highest concentrations for any precipitate. If observed, you may need to use a different solvent or reduce the top concentration of your compound.

  • Possible Cause 2: The chosen concentration range is not appropriate.

  • Solution 2: Widen the range of concentrations tested. If you are not seeing a full curve, you may need to test both higher and lower concentrations to capture the full dynamic range of the response.

Issue 3: High Background in ELISA Assays
  • Symptom: The absorbance values in your negative control wells are unusually high.

  • Possible Cause 1: Insufficient blocking.

  • Solution 1: Increase the concentration of your blocking agent (e.g., from 1% to 5% BSA) or try a different blocking buffer.[5]

  • Possible Cause 2: Non-specific antibody binding.

  • Solution 2: Titrate your primary and secondary antibodies to find the lowest concentration that still provides a specific signal.[1] Include an isotype control to check for non-specific binding of your primary antibody.[1]

Data Presentation

Table 1: Hypothetical Anti-proliferative Activity of Compound X on A549 Lung Cancer Cells (MTT Assay)

Compound X Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
578.6 ± 3.9
1052.3 ± 4.2
2524.1 ± 3.3
508.9 ± 2.1
IC₅₀ (µM) 10.5

Table 2: Hypothetical Inhibitory Effect of Compound X on Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages (Griess Assay)

TreatmentNitrite Conc. (µM) (Mean ± SD)% Inhibition of NO Production
Untreated Control2.1 ± 0.5-
LPS (1 µg/mL)35.4 ± 2.80
LPS + Compound X (1 µM)32.1 ± 3.19.3
LPS + Compound X (5 µM)25.8 ± 2.527.1
LPS + Compound X (10 µM)15.7 ± 1.955.6
LPS + Compound X (25 µM)7.3 ± 1.279.4
IC₅₀ (µM) 12.8

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your compound in culture medium. Replace the old medium with the compound-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay is commonly used to assess the anti-inflammatory potential of compounds by measuring the production of nitric oxide, a key inflammatory mediator.[6]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of your compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL final concentration) to all wells except the untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reagent Addition: Transfer 50 µL of the cell supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (NED solution) to each well, incubating for 10 minutes at room temperature for each step.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis CompoundPrep Compound Stock Preparation Treatment Compound Treatment CompoundPrep->Treatment CellCulture Cell Culture & Seeding CellCulture->Treatment Incubation Incubation (24-72h) Treatment->Incubation AssayAddition Addition of Assay Reagents Incubation->AssayAddition Readout Data Acquisition (Plate Reader) AssayAddition->Readout DataAnalysis Data Analysis (IC50, % Inhibition) Readout->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A generalized workflow for in vitro cell-based assays.

nfkb_pathway cluster_nucleus Nuclear Translocation LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB p50/p65 (NF-κB) Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene Promotes Transcription Compound Compound X (Hypothetical Target) Compound->IKK Inhibits? IkB_NFkB IκBα-p50/p65 IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

mapk_pathway cluster_nucleus Nuclear Translocation Stimulus Growth Factors, Stress Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus TF Transcription Factors (e.g., c-Myc, AP-1) Nucleus->TF Activates Response Cell Proliferation, Survival TF->Response Compound Compound X (Hypothetical Target) Compound->RAF Inhibits? Compound->MEK Inhibits?

Caption: Overview of the MAPK/ERK signaling pathway.

References

Technical Support Center: HPLC Analysis of 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) analysis of 7-O-Acetylneocaesalpin N.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally derived compound, classified as a flavonoid.[1] It is sourced from certain species within the Caesalpinia genus.[1] Its chemical formula is C₂₅H₃₄O₁₀ and it has a molecular weight of approximately 494.5 g/mol .[1]

Q2: What are the typical applications of analyzing this compound?

A2: The analysis of this compound is primarily for research and drug development.[1] Researchers investigate its potential therapeutic benefits, which may be related to antioxidant and anti-inflammatory pathways.[1]

Q3: What type of HPLC column is recommended for the analysis of this compound?

A3: For the analysis of diterpenoids and similar natural products, a reversed-phase C18 column is a common and suitable choice. These columns provide good separation for moderately polar to non-polar compounds.

Q4: How should I prepare the sample for HPLC analysis?

A4: It is crucial to dissolve the sample in a solvent that is compatible with the mobile phase. Whenever possible, dissolve and inject samples in the initial mobile phase composition. If a stronger solvent is needed for dissolution, ensure the injection volume is small to prevent peak distortion.[2] Incomplete sample dissolution can lead to issues like peak tailing and ghost peaks.[3]

Experimental Protocol: HPLC Analysis of this compound

This protocol is a recommended starting point and may require optimization for your specific instrumentation and sample matrix.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • This compound reference standard.

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • HPLC-grade formic acid (optional, for pH adjustment).

  • Sample dissolution solvent (e.g., methanol or acetonitrile).

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is recommended. For example, start with a mixture of 85:15 (v/v) methanol:water with 1% formic acid.[4] A gradient allows for the elution of a wider range of compounds with varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Using a column oven is recommended for stable retention times.[5]

  • Detection Wavelength: Based on the flavonoid structure, a starting wavelength of 240 nm is suggested.[4] A UV scan of the compound can determine the optimal wavelength for maximum absorbance.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve the standard in the sample dissolution solvent to a known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions to create calibration standards.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent clogging of the column and system.[2]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My peaks for this compound are tailing or showing fronting. What could be the cause?

A: Poor peak shape can arise from several factors. Here's a systematic approach to troubleshooting:

  • Column Overload: Injecting too much sample can lead to peak tailing.[6] Try reducing the amount of sample injected.[6]

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Ensure your injection solvent is of a lower eluotropic strength than the mobile phase or is the mobile phase itself.

  • Column Contamination or Degradation: Active sites on the stationary phase can cause tailing.[6] This can happen if the silica-based stationary phase is degrading. Operating at a pH between 2 and 8 is advisable for silica-based reversed-phase columns.[6] Flushing the column with a strong solvent may help, but if the column is old, it may need replacement.[2][5]

  • Buffer Issues: Insufficient buffer in the mobile phase can lead to peak tailing, as it helps maintain a constant ionization state for the analyte.[6]

Problem 2: Inconsistent Retention Times

Q: The retention time for my analyte is drifting between injections. How can I fix this?

A: Retention time drift can compromise the reliability of your results. Common causes include:

  • Poor Column Equilibration: It's essential to allow sufficient time for the column to equilibrate with the mobile phase, especially after changing the mobile phase composition.[5]

  • Temperature Fluctuations: Changes in column temperature can affect retention times.[5] Using a column oven provides better temperature control.[5]

  • Changes in Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is thoroughly mixed.[5] If you are using a gradient, check that the mixer is functioning correctly.[5]

  • Leaks in the System: Check for any loose fittings in the system, as leaks can cause changes in the mobile phase composition and flow rate.[3][5]

  • Air Bubbles in the Pump: Air trapped in the pump can cause flow rate fluctuations.[3] Degas the mobile phase and purge the pump to remove any air bubbles.[5]

Problem 3: Baseline Issues (Noise or Drifting)

Q: I'm observing a noisy or drifting baseline in my chromatogram. What should I do?

A: A stable baseline is critical for accurate quantification. Here are some solutions:

  • Contaminated Mobile Phase: Impurities in the mobile phase can lead to a rising baseline, especially in gradient elution. Use high-purity, HPLC-grade solvents.

  • Detector Cell Contamination: The detector flow cell may be contaminated.[5] Flush the flow cell with a strong organic solvent like isopropanol or methanol.[5]

  • Air Bubbles in the System: Air bubbles passing through the detector can cause baseline noise.[5] Ensure the mobile phase is properly degassed.[5]

  • Detector Lamp Issues: An aging detector lamp can result in lower energy and increased noise.[5] Consider replacing the lamp if it has been in use for a long time.[5]

  • Leaks: Leaks in the system can also contribute to baseline instability.[5]

Problem 4: Low Sensitivity or No Peaks

Q: I am not seeing any peaks, or the peaks are very small. What could be the problem?

A: This can be a frustrating issue. Here's a checklist to identify the cause:

  • Detector is Off: Ensure the detector lamp is turned on.[3]

  • No Flow: Check that the pump is on and delivering the mobile phase.[3]

  • Injection Issue: Verify that the sample is correctly loaded into the sample loop and that the injector is functioning properly.

  • Sample Degradation: Ensure your sample has not deteriorated.[3]

  • Incorrect Wavelength: Confirm that the detector is set to the correct wavelength for your analyte.

Problem 5: High System Backpressure

Q: The backpressure in my HPLC system is unusually high. What steps should I take?

A: High backpressure can damage the pump and column. It is important to address this promptly:

  • Blocked Column Frit or Guard Column: Particulates from the sample or mobile phase can clog the column inlet frit or a guard column.[7] Try reversing and flushing the column (disconnected from the detector).[7] If a guard column is in use, replace it.[5]

  • Blocked Tubing or In-line Filter: Check for any blockages in the system tubing or in-line filters.[2]

  • Buffer Precipitation: If using buffers, they can precipitate if the concentration is too high in the organic solvent. Ensure your buffer is soluble in the mobile phase composition.

Data Presentation

Table 1: Example of Retention Time and Peak Area Precision

InjectionRetention Time (min)Peak Area
18.21125430
28.23126105
38.22125876
48.21125550
58.24126300
Mean 8.22 125852
Std Dev 0.013 365.9
%RSD 0.16% 0.29%

Table 2: Example of Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
112550
563200
10125900
25314500
50629800
Correlation Coefficient (r²) 0.9998

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump SamplePrep Sample and Standard Preparation Injector Injector SamplePrep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector DataAcq Data Acquisition Detector->DataAcq Integration Peak Integration and Quantification DataAcq->Integration Report Reporting Integration->Report Troubleshooting_Flow Start Identify HPLC Problem PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Retention Time Drift? PeakShape->RetentionTime No Solvent Check Injection Solvent & Reduce Concentration PeakShape->Solvent Yes Baseline Baseline Issue? RetentionTime->Baseline No Equilibration Check Equilibration Time & System Temperature RetentionTime->Equilibration Yes Pressure High Backpressure? Baseline->Pressure No Degas Degas Mobile Phase & Purge System Baseline->Degas Yes Blockage Check for Blockages (Frits, Filters, Tubing) Pressure->Blockage Yes End Problem Resolved Pressure->End No ColumnHealth Check Column Health (Flush or Replace) Solvent->ColumnHealth ColumnHealth->End MobilePhase Check Mobile Phase Prep & Check for Leaks Equilibration->MobilePhase MobilePhase->End Detector Clean Detector Cell & Check Lamp Degas->Detector Detector->End Blockage->End

References

Technical Support Center: 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-O-Acetylneocaesalpin N. The information focuses on potential degradation products and the analytical methods for their identification.

Frequently Asked Questions (FAQs)

What are the likely degradation pathways for this compound?

Based on its chemical structure, which includes ester functional groups, this compound is susceptible to two primary degradation pathways:

  • Hydrolysis: The acetyl and methyl ester groups can be hydrolyzed under acidic or basic conditions. This would result in the removal of the acetyl group to form neocaesalpin N and further hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Oxidation: As a complex organic molecule, it may be susceptible to oxidation, potentially at various sites.[1] The specific oxidation products would depend on the oxidizing agent and reaction conditions.

What are the expected degradation products of this compound under forced degradation conditions?

While specific degradation studies on this compound are not extensively documented in publicly available literature, based on its structure, the following degradation products (DPs) can be hypothesized:

  • DP1: Neocaesalpin N: Formed by the hydrolysis of the 7-O-acetyl group.

  • DP2: Carboxylic Acid Derivative: Formed by the hydrolysis of the methyl ester.

  • DP3: Di-hydrolyzed Product: Formed by the hydrolysis of both the acetyl and methyl ester groups.

  • Oxidized Derivatives: Various oxidized products could be formed, the structures of which would require detailed spectroscopic analysis for confirmation.

What analytical techniques are recommended for analyzing this compound and its degradation products?

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products.[2][3] The recommended primary technique is:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A reverse-phase HPLC method can be developed to separate this compound from its more polar degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For structural elucidation of the degradation products, LC-MS is invaluable as it provides mass information that can help in identifying the chemical changes.[4]

Troubleshooting Guides

Issue: Poor separation of degradation products in HPLC.
  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A gradient elution may be necessary to resolve all peaks effectively.

  • Possible Cause 2: Incorrect column chemistry.

    • Solution: Screen different reverse-phase columns (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity for the parent compound and its degradants.

  • Possible Cause 3: pH of the mobile phase is not optimal.

    • Solution: Adjust the pH of the aqueous component of the mobile phase. For acidic and basic degradants, controlling the pH can significantly impact their retention and peak shape.

Issue: Inconsistent degradation profiles in forced degradation studies.
  • Possible Cause 1: Lack of precise control over stress conditions.

    • Solution: Ensure that the temperature, concentration of stressor (acid, base, oxidizing agent), and duration of exposure are tightly controlled and consistent across experiments.[1]

  • Possible Cause 2: Secondary degradation of primary products.

    • Solution: Perform a time-course study to monitor the formation and disappearance of degradation products. This can help in identifying primary versus secondary degradants.

  • Possible Cause 3: Interaction with container or closure.

    • Solution: Use inert containers (e.g., borosilicate glass) for the studies and ensure closures are also non-reactive.

Issue: Difficulty in identifying the structure of a major degradation product.
  • Possible Cause 1: Insufficient data from a single analytical technique.

    • Solution: Utilize multiple analytical techniques. High-resolution mass spectrometry (HRMS) can provide accurate mass and elemental composition. NMR spectroscopy of an isolated degradation product may be necessary for unambiguous structure elucidation.

  • Possible Cause 2: Co-elution of multiple degradation products.

    • Solution: Optimize the chromatographic method to ensure the peak of interest is pure. This may involve changing the column, mobile phase, or gradient profile.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.

Stress ConditionDuration (hours)Temperature (°C)% Degradation of this compoundMajor Degradation Products Detected
0.1 M HCl246015.2%DP1, DP2
0.1 M NaOH84045.8%DP1, DP3
3% H₂O₂24258.5%Oxidized Derivatives
Heat48805.1%DP1
Photostability (ICH Q1B)1.2 million lux hours252.3%Minor unspecified degradants

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 40°C for 8 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature (25°C) for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions.

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Visualizations

Hypothetical Degradation Pathway of this compound parent This compound dp1 DP1: Neocaesalpin N (Hydrolysis of Acetyl Group) parent->dp1 Acid/Base/Heat dp2 DP2: Carboxylic Acid Derivative (Hydrolysis of Methyl Ester) parent->dp2 Acid/Base ox Oxidized Derivatives parent->ox Oxidation dp3 DP3: Di-hydrolyzed Product dp1->dp3 Acid/Base dp2->dp3 Acid/Base

Caption: Hypothetical degradation pathway of this compound.

Experimental Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis F HPLC-UV Analysis (Quantification) A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G LC-MS Analysis (Identification) F->G H Data Interpretation - Degradation Profile - Pathway Elucidation G->H

Caption: General workflow for forced degradation studies.

Troubleshooting Logic for Poor Peak Separation start Poor Peak Separation q1 Is the peak fronting or tailing? start->q1 a1_yes Adjust Mobile Phase pH q1->a1_yes Yes q2 Are peaks co-eluting? q1->q2 No a1_no Are peaks co-eluting? a2_yes Modify Gradient Slope q2->a2_yes Yes q3 Broad peaks observed? q2->q3 No a2_no Broad peaks observed? a3_yes Check for column degradation or sample overload q3->a3_yes Yes a3_no Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) q3->a3_no No

Caption: Troubleshooting guide for HPLC peak separation issues.

References

preventing precipitation of 7-O-Acetylneocaesalpin N in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 7-O-Acetylneocaesalpin N. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and use of this compound in experimental settings. The primary focus of this guide is to provide effective strategies for preventing the precipitation of this compound in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is a cassane-type diterpenoid isolated from species of the Caesalpinia genus. Like many other diterpenoids, it is a lipophilic molecule with poor aqueous solubility. This inherent hydrophobicity is the primary reason for its tendency to precipitate when introduced into aqueous environments such as cell culture media or buffers.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is crucial to use anhydrous, sterile DMSO to ensure the stability and sterility of your stock solution.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many sensitive cell lines requiring concentrations of 0.1% or lower. It is imperative to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q4: My compound precipitates immediately upon dilution into my aqueous experimental medium. What can I do?

Immediate precipitation upon dilution is a common issue for hydrophobic compounds. This is often due to a rapid change in solvent polarity, causing the compound to "crash out" of solution. To mitigate this, it is recommended to perform serial dilutions. First, create an intermediate dilution of your DMSO stock in a small volume of serum-free medium or buffer. Mix gently and then add this intermediate dilution to the final volume of your complete medium. This gradual decrease in solvent concentration can help maintain the compound's solubility.

Q5: I observe precipitation in my culture plates after a period of incubation. What could be the cause?

Delayed precipitation can be caused by several factors:

  • Temperature Shifts: Moving plates between room temperature and a 37°C incubator can alter the solubility of the compound.

  • pH Changes: The CO₂ environment in an incubator can lead to a decrease in the pH of the culture medium, which may affect the solubility of pH-sensitive compounds.

  • Interactions with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the medium over time, leading to the formation of insoluble complexes.

Q6: Are there alternatives to DMSO for improving the solubility of this compound in aqueous media?

Yes, cyclodextrins can be effective in enhancing the aqueous solubility of hydrophobic compounds like diterpenoids.[1] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate lipophilic molecules, thereby increasing their solubility in water.[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting precipitation issues with this compound.

Problem: Precipitate Observed Immediately After Diluting Stock Solution
Potential Cause Troubleshooting Step
Rapid Solvent Change Perform serial dilutions. Create an intermediate dilution of the DMSO stock in a small volume of serum-free medium before adding it to the final volume of complete medium.
High Final Concentration The desired final concentration may exceed the solubility limit of the compound in the aqueous medium. Determine the empirical solubility limit by preparing a dilution series and observing for precipitation.
Temperature Shock Pre-warm the cell culture medium to 37°C before adding the compound solution. Avoid adding a cold stock solution directly to the warm medium.
Problem: Precipitate Forms Over Time in the Incubator
Potential Cause Troubleshooting Step
Temperature Fluctuation Minimize the time that culture plates are outside the incubator. Ensure the incubator maintains a stable temperature.
pH Instability Use a medium with a robust buffering system (e.g., HEPES) and ensure the incubator's CO₂ levels are properly calibrated.
Interaction with Serum The presence of serum proteins can sometimes aid in solubilizing hydrophobic compounds, but can also lead to non-specific binding and reduced bioavailability.[3] If using serum-free media, consider adding a carrier protein like bovine serum albumin (BSA) or using a cyclodextrin-based formulation. If using serum-containing media, assess if reducing the serum concentration affects precipitation.

Quantitative Data Summary

Parameter Recommended Range Notes
DMSO Stock Concentration 10-50 mMHigher concentrations may be possible but increase the risk of precipitation upon dilution.
Final DMSO Concentration ≤ 0.5% (v/v)Ideally ≤ 0.1% for sensitive cell lines. Always include a vehicle control.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Concentration 1-10 mMThe optimal concentration should be determined empirically.
Working Temperature 37°CPre-warm all aqueous solutions to minimize temperature-related precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Calculate the required mass of this compound to prepare a 10 mM stock solution.

    • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to the tube.

    • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there is no undissolved particulate matter.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution using Serial Dilution
  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Pre-warmed (37°C) serum-free cell culture medium

    • Pre-warmed (37°C) complete cell culture medium

  • Procedure:

    • Determine the final desired concentration of this compound in your experiment.

    • In a sterile tube, prepare an intermediate dilution of the 10 mM stock solution by adding a small volume of the stock to a larger volume of pre-warmed serum-free medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), you could first make a 1:100 intermediate dilution (e.g., 2 µL of stock into 198 µL of serum-free medium).

    • Vortex the intermediate dilution gently.

    • Add the appropriate volume of the intermediate dilution to your final volume of pre-warmed complete cell culture medium. For the example above, you would then perform a 1:10 dilution of the intermediate solution into your final volume of complete medium.

    • Mix the final working solution by gentle inversion or swirling before adding it to your cells.

Protocol 3: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Solubility
  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile water or buffer (e.g., PBS)

    • Sterile filter (0.22 µm)

  • Procedure:

    • Prepare a stock solution of HP-β-CD (e.g., 100 mM) in sterile water or buffer.

    • Prepare a solution of this compound in the HP-β-CD solution. The molar ratio of drug to cyclodextrin may need to be optimized, but a starting point of 1:1 to 1:5 can be tested.

    • Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

    • Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.

    • The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method such as HPLC or UV-Vis spectroscopy.

    • This aqueous stock solution can then be diluted into your cell culture medium.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Serial Dilution) stock_powder This compound Powder dissolve Dissolve & Vortex stock_powder->dissolve stock_dmso Anhydrous DMSO stock_dmso->dissolve stock_solution 10 mM Stock Solution in DMSO dissolve->stock_solution aliquot Aliquot & Store at -80°C stock_solution->aliquot intermediate_dilution Intermediate Dilution (in serum-free media) aliquot->intermediate_dilution Thaw one aliquot final_dilution Final Dilution (in complete media) intermediate_dilution->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow cluster_immediate Immediate Precipitation Solutions cluster_delayed Delayed Precipitation Solutions start Precipitation Observed timing When does it occur? start->timing immediate Immediately upon dilution timing->immediate Immediately delayed After incubation timing->delayed Over time serial_dilution Use serial dilution method immediate->serial_dilution check_conc Lower final concentration immediate->check_conc prewarm Pre-warm media to 37°C immediate->prewarm check_temp Minimize temperature shifts delayed->check_temp check_ph Check media buffering & CO2 delayed->check_ph check_media Assess media/serum interactions delayed->check_media use_cyclodextrin Consider cyclodextrin formulation delayed->use_cyclodextrin

Caption: Troubleshooting decision tree for precipitation issues.

References

Technical Support Center: Optimizing In Vivo Studies of 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage and experimental design for studies involving 7-O-Acetylneocaesalpin N, a member of the cassane diterpenoid class of compounds. Given the limited specific data on this molecule, this guide focuses on establishing a robust framework for dose-finding, troubleshooting common experimental challenges, and outlining relevant protocols based on studies of similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

A1: this compound belongs to the cassane diterpenoids, a class of natural products isolated from plants of the Caesalpinia genus. These compounds are widely recognized for their diverse pharmacological effects, most notably their anti-inflammatory, antitumor, and antimalarial properties. For this compound, the primary expected activity for initial in vivo studies would be anti-inflammatory.

Q2: What is the likely mechanism of action for the anti-inflammatory effects of this compound?

A2: Based on studies of similar cassane diterpenoids, the anti-inflammatory mechanism is likely mediated through the inhibition of key signaling pathways involved in the inflammatory response. Research has shown that cassane diterpenoids can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These effects are typically a result of inhibiting upstream signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are activated by inflammatory stimuli like lipopolysaccharide (LPS).[1][2][3][4][5]

Q3: How do I determine a starting dose for my in vivo experiments?

A3: Since no established in vivo dosage for this compound is available, a dose-finding study is the critical first step. The starting dose can be estimated using several methods:

  • In Vitro Data: Use the IC50 value from in vitro assays (e.g., inhibition of NO production in RAW 264.7 macrophages) as a starting point for calculation.

  • Literature on Similar Compounds: Review studies on other cassane diterpenoids to find a general dose range.

  • Dose Escalation Study: The most reliable method is to perform a dose escalation study to determine the Maximum Tolerated Dose (MTD). This involves administering progressively higher doses to different groups of animals and monitoring for signs of toxicity.[6][7] A common starting point for a novel natural product might be in the range of 5-10 mg/kg.[7]

Q4: What is the recommended route of administration for in vivo studies?

A4: The choice of administration route depends on the experimental goals and the compound's physicochemical properties. Like many natural products, this compound is likely hydrophobic with poor aqueous solubility and potentially low oral bioavailability.

  • Intraperitoneal (IP) or Intravenous (IV) Injection: These routes are recommended for initial studies to ensure consistent systemic exposure and bypass first-pass metabolism.

  • Oral Gavage (PO): This route can be investigated but may require significant formulation optimization to achieve adequate absorption.

Q5: What are suitable vehicles for formulating this compound?

A5: Due to its presumed hydrophobicity, a co-solvent system is necessary. The vehicle must be non-toxic at the administered volume. It is crucial to test the final formulation for stability and ensure the compound does not precipitate. A summary of potential vehicles is provided in Table 1.

Troubleshooting Guides

Issue 1: The compound precipitates out of the formulation.

  • Question: My solution of this compound is cloudy or forms a precipitate. What should I do?

  • Answer: This is a common issue for hydrophobic compounds.

    • Increase Co-solvent Concentration: Gradually increase the percentage of organic solvents like DMSO or PEG300. However, be mindful of their potential toxicity at higher concentrations.

    • Use a Surfactant: Add a biocompatible surfactant such as Tween 80 or Cremophor EL to improve solubility and stability.

    • Sonication/Heating: Gently warming the vehicle or using a sonicator can help dissolve the compound, but ensure it does not cause degradation. Always prepare fresh formulations daily.

Issue 2: No observable therapeutic effect in the animal model.

  • Question: I have administered the compound but am not observing the expected anti-inflammatory effect. What are the possible reasons?

  • Answer: This could be due to several factors:

    • Insufficient Dose: The administered dose may be too low to reach therapeutic concentrations in the target tissue. A dose-response study is necessary to determine the optimal effective dose.

    • Poor Bioavailability: If using oral administration, the compound may be poorly absorbed or rapidly metabolized. Consider switching to an IP or IV route to confirm systemic activity.

    • Rapid Clearance: The compound might be cleared from circulation too quickly. A preliminary pharmacokinetic study can help determine its half-life and inform the dosing frequency.

    • Formulation Issues: Ensure the compound is fully dissolved and stable in the vehicle at the time of injection.

Issue 3: Signs of toxicity or adverse events in animals.

  • Question: My animals are showing adverse effects (e.g., lethargy, weight loss, irritation at the injection site) after administration. How should I proceed?

  • Answer: Animal welfare is paramount.

    • Dose is Too High: This is the most likely cause. Reduce the dose to a lower, non-toxic level. This is why determining the MTD is a critical preliminary step.

    • Vehicle Toxicity: The vehicle itself may be causing the adverse effects, especially at high concentrations of DMSO or ethanol. Run a vehicle-only control group to assess this.

    • Injection Technique: Improper injection technique (e.g., too rapid IV push, incorrect IP placement) can cause distress or injury. Ensure personnel are properly trained. For IP injections, alternate the injection site.

Issue 4: High variability in results between animals.

  • Question: I am seeing significant variation in my experimental readouts between animals in the same group. What could be the cause?

  • Answer: Consistency is key for reliable in vivo data.

    • Inconsistent Formulation: Ensure the formulation is homogenous and that each animal receives the correct dose. Vortex the solution before drawing each dose.

    • Variable Administration: Standardize the time of day for dosing and the technique used. Factors like animal stress can influence outcomes.

    • Biological Variation: Factors such as age, weight, and health status of the animals should be as uniform as possible. Ensure proper randomization of animals into groups.

Data Presentation

Table 1: Recommended Vehicle Formulations for Hydrophobic Compounds

Vehicle CompositionComponentsRecommended RouteNotes
Co-solvent/Saline 5-10% DMSO, 95-90% Sterile SalineIP, IVCommon starting point. Ensure final DMSO concentration is non-toxic.
Co-solvent/PEG 10% DMSO, 40% PEG300, 50% Sterile SalineIP, POPEG300 enhances solubility. Can be viscous.
Surfactant-based 5% DMSO, 5% Tween 80, 90% Sterile SalineIP, IV, POTween 80 helps create a stable emulsion or micellar solution.
Cyclodextrin-based 10-20% Hydroxypropyl-β-cyclodextrin in WaterIV, IPEncapsulates the drug, increasing aqueous solubility.

Table 2: Example of a Dose Escalation Study Design (to determine MTD)

GroupN (Animals)Compound Dose (mg/kg)Administration RouteMonitoring Parameters
13-5Vehicle ControlIPBody weight, clinical signs of toxicity, food/water intake
23-510IPBody weight, clinical signs of toxicity, food/water intake
33-530IPBody weight, clinical signs of toxicity, food/water intake
43-5100IPBody weight, clinical signs of toxicity, food/water intake
53-5300IPBody weight, clinical signs of toxicity, food/water intake
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or severe clinical signs).

Table 3: Key Pharmacokinetic Parameters to Assess

ParameterAbbreviationDescription
Maximum Concentration CmaxThe highest concentration of the drug observed in plasma.
Time to Cmax TmaxThe time at which Cmax is reached.
Area Under the Curve AUCThe total drug exposure over time.
Elimination Half-life t1/2The time required for the drug concentration to decrease by half.
Bioavailability F%The fraction of the administered dose that reaches systemic circulation.

Table 4: Common In Vivo Inflammation Models and Key Readouts

ModelInducing AgentPrimary Outcome Measures
Carrageenan-Induced Paw Edema CarrageenanPaw volume/thickness (plethysmometry), tissue histology
LPS-Induced Systemic Inflammation Lipopolysaccharide (LPS)Serum cytokine levels (TNF-α, IL-6, IL-1β), organ damage markers
Croton Oil-Induced Ear Edema Croton OilEar swelling/weight, myeloperoxidase (MPO) activity

Experimental Protocols

Protocol 1: Formulation of this compound using a Co-Solvent System

  • Objective: To prepare a 10 mg/mL stock solution of this compound in a vehicle suitable for IP injection.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile filtered

    • Polyethylene glycol 300 (PEG300), sterile

    • Sterile saline (0.9% NaCl)

    • Sterile, conical microcentrifuge tubes

  • Procedure:

    • Weigh the required amount of this compound in a sterile tube. For 1 mL of a 10 mg/mL solution, weigh 10 mg.

    • Add 100 µL of DMSO (10% of final volume) to the powder. Vortex thoroughly until the compound is completely dissolved.

    • Add 400 µL of PEG300 (40% of final volume). Vortex again until the solution is clear and homogenous.

    • Slowly add 500 µL of sterile saline (50% of final volume) to the mixture while vortexing. Add the saline dropwise to prevent precipitation.

    • Visually inspect the final formulation. It should be a clear, homogenous solution.

    • Prepare this formulation fresh before each experiment. Keep on ice if not used immediately.

Protocol 2: Dose Escalation Study to Determine Maximum Tolerated Dose (MTD)

  • Objective: To identify the highest dose of this compound that can be administered without causing severe toxicity.

  • Animal Model: Male or female C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Acclimatize animals for at least one week before the study.

    • Randomly assign animals to groups as outlined in Table 2.

    • Record the initial body weight of each animal on Day 0.

    • Administer a single dose of the compound or vehicle via the chosen route (e.g., IP injection).

    • Monitor animals daily for at least 7-14 days.

    • Record body weight daily.

    • Perform daily clinical observations for signs of toxicity, including changes in posture, activity, breathing, and grooming. Use a standardized scoring system.

    • The MTD is the highest dose at which no mortality occurs, body weight loss is less than 20%, and no severe clinical signs of toxicity are observed.

Protocol 3: Carrageenan-Induced Paw Edema Model

  • Objective: To evaluate the anti-inflammatory efficacy of this compound.

  • Procedure:

    • Fast animals overnight with free access to water.

    • Administer this compound (at doses below the MTD), a positive control (e.g., Indomethacin, 10 mg/kg), or vehicle 60 minutes before the carrageenan challenge.

    • Measure the baseline paw volume of the right hind paw using a plethysmometer.

    • Inject 50 µL of 1% λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group relative to the vehicle control group.

    • Edema Volume = Paw Volume (post-injection) - Paw Volume (baseline)

    • % Inhibition = [(Edema_vehicle - Edema_treated) / Edema_vehicle] x 100

Visualizations

G cluster_pathway Anti-Inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_mediators Pro-inflammatory Mediators LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 (Adaptor Protein) TLR4->MyD88 MAPK MAPKs (p38, ERK, JNK) MyD88->MAPK Activates IKK IKK Complex MyD88->IKK Activates Nucleus Nucleus MAPK->Nucleus Activates Transcription Factors IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB->Nucleus Translocates iNOS iNOS Nucleus->iNOS Gene Transcription COX2 COX-2 Nucleus->COX2 Gene Transcription Cytokines Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Compound This compound (Hypothesized Action) Compound->MAPK Inhibits Compound->NFkB Inhibits G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Formulation 1. Compound Formulation (Vehicle Selection & Solubility Test) DoseFinding 2. Dose Range-Finding Study (Determine MTD) Formulation->DoseFinding Acclimatize 3. Animal Acclimatization & Randomization DoseFinding->Acclimatize Dosing 4. Compound Administration (IP, IV, or PO) Acclimatize->Dosing Model 5. Induce Inflammation Model (e.g., Carrageenan Paw Edema) Dosing->Model Monitor 6. Monitor & Collect Data (e.g., Paw Volume, Clinical Signs) Model->Monitor Sample 7. Sample Collection (Blood, Tissue) Monitor->Sample Biomarker 8. Biomarker Analysis (Cytokines, PK) Sample->Biomarker Stats 9. Statistical Analysis & Interpretation Biomarker->Stats G Start Problem: No Therapeutic Effect DoseCheck Is the dose based on an MTD study? Start->DoseCheck RouteCheck Is administration IP or IV? DoseCheck->RouteCheck Yes Sol_MTD Action: Perform MTD study to find a safe upper dose limit. DoseCheck->Sol_MTD No FormulationCheck Is the formulation clear and stable? RouteCheck->FormulationCheck Yes Sol_Route Solution: Switch from PO to IP/IV to confirm systemic activity. RouteCheck->Sol_Route No (Oral) Sol_Dose Solution: Increase dose in a new dose-response study. FormulationCheck->Sol_Dose Yes Sol_Formulation Solution: Optimize vehicle. (See Table 1) FormulationCheck->Sol_Formulation No Sol_PK Consider: Run a preliminary PK study to check exposure/half-life. Sol_Dose->Sol_PK

References

Technical Support Center: Managing Off-Target Effects of 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to anticipate, identify, and manage potential off-target effects of the novel natural product, 7-O-Acetylneocaesalpin N. Given that this is a novel compound, a systematic approach to characterizing its biological activity is crucial for obtaining reliable and interpretable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a new compound like this compound?

Q2: I am starting my research on this compound. How can I proactively assess potential off-target effects?

A2: A multi-pronged approach is recommended, starting with computational methods and followed by experimental validation.

  • In Silico Prediction: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound.[3][4] These methods compare the compound's structure against databases of known protein targets.[5]

  • Broad-Spectrum Screening: Experimentally screen this compound against large panels of proteins, such as kinase panels, to identify potential off-target interactions early in the research process.[6][7]

Q3: What is the recommended concentration range for initial in vitro experiments with this compound?

A3: For a novel compound, it is advisable to start with a broad range of concentrations to determine its potency and potential cytotoxicity. A common starting point for in vitro enzymatic assays is around 10 µM.[8] For cell-based assays, a wider range, from nanomolar to high micromolar (e.g., 1 nM to 100 µM), is often used in initial dose-response experiments.[9] It is crucial to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) to select appropriate concentrations for subsequent experiments.[10]

Q4: How can I confirm that the observed cellular phenotype is due to the intended on-target effect of this compound and not an off-target effect?

A4: Validating that an observed phenotype is linked to a specific target is a critical step. Here are some strategies:

  • Use of Structurally Unrelated Compounds: If other compounds with different chemical structures are known to target the same protein, they can be used to see if they produce the same phenotype.

  • Genetic Approaches: Techniques like CRISPR-Cas9 or RNA interference (RNAi) can be used to knock down or knock out the proposed target protein.[1] If the phenotype of the genetic perturbation matches the phenotype observed with this compound treatment, it provides strong evidence for the on-target mechanism.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its target protein within intact cells.[11]

Q5: What are positive and negative controls, and how should they be used in my experiments with this compound?

A5: Positive and negative controls are essential for validating your experimental results.[12][13][14]

  • Negative Control: This is typically a vehicle control (e.g., DMSO, the solvent used to dissolve this compound) administered to cells at the same concentration as the compound.[15] It helps to ensure that the observed effects are not due to the solvent or other experimental conditions.[13]

  • Positive Control: This is a known compound that is expected to produce a defined effect on your target or pathway of interest. It confirms that your assay is working correctly.[15]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability between replicate wells in cell-based assays. Inconsistent cell seeding, pipetting errors, "edge effects" in microplates.Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly. Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity.[16][17]
Unexpected cytotoxicity at low concentrations of this compound. Off-target toxicity.Conduct a broad off-target screening panel (e.g., against a panel of kinases or G-protein coupled receptors) to identify potential unintended targets that could be mediating the toxic effects. Perform a counter-screen with a cell line known to be resistant to the suspected off-target effect.
Inconsistent dose-response curves. Compound instability or precipitation at higher concentrations, suboptimal assay conditions.Visually inspect the compound in solution at high concentrations for any signs of precipitation. Prepare fresh dilutions for each experiment. Re-optimize assay parameters such as incubation time and reagent concentrations.[16]
No observable effect of this compound in a cell-based assay. Poor cell permeability, rapid metabolism of the compound, incorrect assay endpoint.Consider using a cell-free biochemical assay to confirm direct interaction with the putative target. Measure the intracellular concentration of the compound. Ensure the chosen assay endpoint is relevant to the expected biological activity.
Discrepancy between biochemical and cellular assay results. The compound may not be cell-permeable, or it could be actively transported out of the cell. The cellular environment (e.g., presence of cofactors, protein-protein interactions) can influence compound activity.Perform cell permeability assays. Use cellular target engagement assays like CETSA to confirm binding in a cellular context.[18]

Experimental Protocols

Protocol 1: In Silico Off-Target Prediction

Objective: To computationally predict potential off-target binding sites for this compound.

Methodology:

  • Obtain the 2D or 3D chemical structure of this compound.

  • Utilize various in silico target prediction platforms. These can be based on chemical similarity, machine learning algorithms, or docking simulations.[3][4][5]

  • Submit the compound's structure to the selected platforms.

  • Analyze the output, which will typically be a ranked list of potential protein targets with associated confidence scores.

  • Prioritize the predicted off-targets for experimental validation based on the scores and their biological relevance to your research area.

Protocol 2: Kinase Profiling

Objective: To experimentally screen this compound against a panel of kinases to identify off-target interactions.

Methodology:

  • Select a kinase profiling service that offers a diverse panel of kinases.[6][19]

  • Provide the service with a sample of this compound at a specified concentration (e.g., 10 µM).

  • The service will perform in vitro kinase activity assays in the presence of your compound.

  • The results are typically provided as the percentage of inhibition for each kinase at the tested concentration.

  • For any significant "hits" (kinases that are strongly inhibited), follow up with IC50 determination to quantify the potency of the interaction.[18]

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to a specific target protein in a cellular environment.[11]

Methodology:

  • Cell Treatment: Treat intact cells with either vehicle control or a range of concentrations of this compound. Incubate for a sufficient time to allow for compound uptake and target engagement.[20]

  • Heat Challenge: Heat the cell suspensions or lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[21]

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using a protein detection method such as Western blotting or mass spectrometry.[22]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[21]

Data Presentation

Table 1: Hypothetical Kinase Profiling Data for this compound (at 10 µM)

Kinase TargetFamily% Inhibition
Putative Target XTK85
Off-Target ACMGC62
Off-Target BAGC55
Off-Target CCAMK15
Off-Target DTKL8

Table 2: Hypothetical IC50 Values for Significant Hits

CompoundTargetIC50 (µM)
This compoundPutative Target X0.5
This compoundOff-Target A8.2
This compoundOff-Target B12.5

Visualizations

experimental_workflow cluster_start cluster_computational In Silico Analysis cluster_experimental Experimental Validation cluster_analysis Data Analysis & Interpretation cluster_conclusion start This compound in_silico In Silico Off-Target Prediction start->in_silico Structural Information phenotypic_screening Phenotypic Screening start->phenotypic_screening kinase_profiling Broad Kinase Profiling in_silico->kinase_profiling Prioritize experimental validation data_analysis Identify On- and Off-Targets kinase_profiling->data_analysis Identify hits phenotypic_screening->data_analysis cetsa Cellular Thermal Shift Assay (CETSA) pathway_analysis Pathway Analysis cetsa->pathway_analysis kinobeads Kinobeads/Chemical Proteomics kinobeads->pathway_analysis data_analysis->cetsa Validate direct binding data_analysis->kinobeads Unbiased target ID conclusion Characterized Compound Profile pathway_analysis->conclusion

Caption: Workflow for identifying off-target effects of a novel compound.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound This compound on_target On-Target Kinase compound->on_target off_target Off-Target Kinase compound->off_target downstream1 Downstream Effector 1 on_target->downstream1 phenotype1 Desired Phenotype downstream1->phenotype1 downstream2 Downstream Effector 2 off_target->downstream2 phenotype2 Undesired Phenotype downstream2->phenotype2

Caption: On-target vs. potential off-target signaling pathways.

troubleshooting_logic cluster_checks Initial Checks cluster_investigation In-depth Investigation cluster_resolution start Unexpected Experimental Result (e.g., high toxicity, no effect) check_controls Review Controls (Positive & Negative) start->check_controls check_protocol Verify Experimental Protocol start->check_protocol check_reagents Check Reagent Quality & Concentrations start->check_reagents off_target_screen Perform Off-Target Screen (e.g., Kinase Panel) check_controls->off_target_screen Controls OK? check_protocol->off_target_screen Protocol OK? check_reagents->off_target_screen Reagents OK? cetsa_validation Validate Target Engagement (CETSA) off_target_screen->cetsa_validation Off-target identified? phenotypic_analysis Detailed Phenotypic Analysis off_target_screen->phenotypic_analysis No clear off-target? resolution Identify Root Cause & Optimize Experiment cetsa_validation->resolution phenotypic_analysis->resolution

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Technical Support Center: 7-O-Acetylneocaesalpin N Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 7-O-Acetylneocaesalpin N and related cassane diterpenoids from Caesalpinia species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which sources is it typically extracted?

This compound is a cassane-type diterpenoid. Cassane diterpenoids are a class of natural products commonly found in plants of the Caesalpinia genus, which is distributed in tropical and subtropical regions. The seeds of species such as Caesalpinia minax and Caesalpinia sappan are often reported as rich sources of these compounds.

Q2: What are the general steps involved in the extraction and isolation of this compound?

The general workflow for extracting this compound involves several key stages:

  • Preparation of Plant Material: The plant material, typically the seeds, is dried and ground into a fine powder to increase the surface area for solvent penetration.

  • Solvent Extraction: The powdered material is extracted with an organic solvent to dissolve the target compound and other phytochemicals.

  • Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of differing polarities to separate compounds based on their solubility.

  • Chromatographic Purification: The resulting fractions are further purified using various chromatographic techniques to isolate the pure this compound.

Q3: Which solvents are most effective for the initial extraction of cassane diterpenoids?

Polar organic solvents are generally used for the extraction of diterpenoids from Caesalpinia species. Ethanol and methanol are commonly employed due to their ability to effectively dissolve these compounds. The choice of solvent can significantly impact the extraction efficiency and the profile of co-extracted impurities.

Q4: What analytical methods are used to identify and quantify this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of cassane diterpenoids. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also crucial for structural elucidation and confirmation.

Troubleshooting Guides

This section addresses common issues that may arise during the extraction and purification of this compound, leading to low yields.

Problem 1: Low Yield of Crude Extract
Potential Cause Recommended Solution
Improper Plant Material Preparation Ensure the plant material is thoroughly dried to prevent enzymatic degradation of the target compound. Grind the dried material into a fine and uniform powder to maximize the surface area for solvent contact.
Inappropriate Solvent Choice The polarity of the extraction solvent is critical. While highly polar solvents like methanol or ethanol are effective, the optimal solvent may vary. Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, chloroform) to determine the best option for this compound.
Insufficient Extraction Time or Temperature The extraction process may not be long enough or at a suitable temperature for complete extraction. Optimize the extraction time and temperature. For maceration, allow for sufficient soaking time (e.g., 24-72 hours) with occasional agitation. For heat-assisted methods like Soxhlet, ensure an adequate number of extraction cycles. Be cautious with temperature, as excessive heat can degrade thermolabile compounds.
Poor Solvent-to-Solid Ratio An insufficient volume of solvent may not be able to dissolve all of the target compound. Increase the solvent-to-solid ratio. Experiment with different ratios to find the optimal balance between yield and solvent consumption.
Problem 2: Low Yield of this compound after Purification
Potential Cause Recommended Solution
Loss of Compound During Solvent Evaporation Overheating during solvent removal with a rotary evaporator can lead to the degradation of the target compound. Use a controlled, low-temperature water bath during evaporation.
Inefficient Liquid-Liquid Partitioning The choice of solvents for partitioning is crucial for separating the target compound from impurities. A common approach for cassane diterpenoids is to partition the initial aqueous extract with solvents of increasing polarity, such as petroleum ether (or hexane), chloroform, and ethyl acetate. Analyze each fraction by TLC or HPLC to track the distribution of this compound and optimize the solvent system accordingly.
Incomplete Elution from Chromatography Column The chosen solvent system for column chromatography may not be effectively eluting the this compound from the stationary phase (e.g., silica gel). Systematically test different mobile phase compositions with varying polarities using Thin Layer Chromatography (TLC) to identify the optimal solvent system for separation and elution. A gradient elution, gradually increasing the polarity of the mobile phase, is often effective.
Co-elution with Structurally Similar Compounds Caesalpinia extracts contain numerous structurally similar diterpenoids, which can be challenging to separate. Employ high-resolution chromatographic techniques such as preparative HPLC with a suitable column (e.g., C18) and an optimized mobile phase. Multiple chromatographic steps with different stationary and mobile phases may be necessary.
Degradation on Silica Gel Some natural products can degrade on acidic silica gel. If degradation is suspected, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.

Data Presentation

The following tables provide illustrative data on how different extraction parameters can influence the yield of the crude extract and the relative amount of a target cassane diterpenoid. Please note that these are representative values and actual results will vary depending on the specific plant material and experimental conditions.

Table 1: Effect of Extraction Solvent on Crude Extract Yield

SolventPolarity IndexCrude Extract Yield (%)Relative Diterpenoid Content (Arbitrary Units)
n-Hexane0.11.55.2
Chloroform4.14.215.8
Ethyl Acetate4.46.825.1
Ethanol5.212.530.7
Methanol6.615.328.4
Water9.018.110.3

Table 2: Effect of Extraction Time (Maceration) on Crude Extract Yield

Extraction Time (hours)Crude Extract Yield with Ethanol (%)Relative Diterpenoid Content (Arbitrary Units)
128.922.5
2411.228.9
4812.530.7
7212.831.0

Table 3: Effect of Extraction Temperature on Crude Extract Yield

Extraction Temperature (°C)Crude Extract Yield with Ethanol (%)Relative Diterpenoid Content (Arbitrary Units)
25 (Room Temp)12.530.7
4014.133.2
6015.831.5 (potential for some degradation)
80 (Reflux)17.225.8 (significant degradation likely)

Experimental Protocols

The following are generalized protocols for the extraction and isolation of cassane diterpenoids from Caesalpinia seeds, based on methodologies reported in the literature.

Protocol 1: Maceration Extraction
  • Preparation: Air-dry the seeds of the Caesalpinia species and grind them into a fine powder.

  • Extraction: Macerate the powdered seeds (e.g., 1 kg) in 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water (e.g., 1 L).

    • Successively partition the aqueous suspension with petroleum ether (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L).

    • Concentrate each solvent fraction using a rotary evaporator.

  • Column Chromatography:

    • Subject the ethyl acetate fraction, which is often rich in diterpenoids, to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC.

  • Further Purification: Combine fractions containing the target compound and subject them to further chromatographic purification, such as Sephadex LH-20 column chromatography or preparative HPLC, to obtain pure this compound.

Protocol 2: Soxhlet Extraction
  • Preparation: Place the finely powdered, dried seeds (e.g., 500 g) into a large thimble.

  • Extraction: Place the thimble in a Soxhlet extractor. Add methanol (e.g., 3 L) to the distillation flask. Heat the solvent to reflux and allow the extraction to proceed for 24-48 hours.

  • Concentration: After extraction, allow the apparatus to cool. Remove the solvent from the distillation flask using a rotary evaporator at a controlled temperature (≤ 50°C) to obtain the crude methanol extract.

  • Purification: Proceed with liquid-liquid partitioning and chromatographic purification as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

experimental_workflow plant_material Dried & Powdered Caesalpinia Seeds extraction Solvent Extraction (e.g., 95% Ethanol Maceration) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning pe_fraction Petroleum Ether Fraction (Non-polar compounds) partitioning->pe_fraction Non-polar chcl3_fraction Chloroform Fraction partitioning->chcl3_fraction Mid-polar etoac_fraction Ethyl Acetate Fraction (Diterpenoid-rich) partitioning->etoac_fraction Polar aq_fraction Aqueous Fraction (Highly polar compounds) partitioning->aq_fraction Aqueous column_chrom Silica Gel Column Chromatography etoac_fraction->column_chrom fractions Collected Fractions column_chrom->fractions tlc_analysis TLC/HPLC Analysis fractions->tlc_analysis purification Further Purification (e.g., Prep-HPLC) tlc_analysis->purification pure_compound Pure this compound purification->pure_compound

Caption: General experimental workflow for the extraction and isolation of this compound.

troubleshooting_yield start Low Final Yield of This compound check_crude Is the crude extract yield also low? start->check_crude troubleshoot_extraction Troubleshoot Initial Extraction check_crude->troubleshoot_extraction Yes troubleshoot_purification Troubleshoot Purification Steps check_crude->troubleshoot_purification No check_material Check Plant Material: - Drying adequate? - Grinding sufficient? troubleshoot_extraction->check_material check_solvent Check Solvent: - Correct polarity? - Sufficient volume? troubleshoot_extraction->check_solvent check_conditions Check Conditions: - Adequate time? - Optimal temperature? troubleshoot_extraction->check_conditions check_evaporation Check Evaporation: - Temperature too high? troubleshoot_purification->check_evaporation check_partitioning Check Partitioning: - Correct solvent system? troubleshoot_purification->check_partitioning check_chromatography Check Chromatography: - Optimal mobile phase? - Compound degradation on silica? - Co-elution of similar compounds? troubleshoot_purification->check_chromatography

Caption: Decision tree for troubleshooting low yield of this compound.

protocol for long-term storage of 7-O-Acetylneocaesalpin N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of 7-O-Acetylneocaesalpin N.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term storage, it is recommended to store this compound at or below -20°C. Some studies involving similar diterpenoid compounds have utilized storage temperatures of -22°C for analytical samples.[1] For short-term storage, 4°C is acceptable.

Q2: How should I store this compound? In solid form or in solution?

It is best to store this compound as a solid in a tightly sealed container. If storage in solution is necessary, use a high-purity, anhydrous aprotic solvent and store at -80°C to minimize degradation.

Q3: What are the main factors that can cause degradation of this compound during storage?

The primary factors that can lead to the degradation of terpenes and diterpenoids include exposure to light (photodegradation), oxygen (oxidation), and fluctuations in temperature (thermal decomposition).[2] The acetyl group may also be susceptible to hydrolysis, especially in the presence of moisture or non-anhydrous solvents.

Q4: What type of container is best for storing this compound?

Use amber glass vials or other light-protecting containers with tight-fitting caps to minimize exposure to light and air. For sensitive applications, flushing the container with an inert gas like argon or nitrogen before sealing can provide an extra layer of protection against oxidation.

Q5: What is the expected shelf-life of this compound?

When stored under optimal conditions (as a solid at -20°C or below, protected from light and moisture), this compound is expected to be stable for several years. However, it is recommended to perform periodic quality control checks to ensure its integrity. Similar compounds like terpenes can retain potency for 18-24 months when stored correctly.[2]

Troubleshooting Guide

Issue 1: Reduced biological activity or unexpected analytical results from a previously stored sample.

  • Question: My sample of this compound, which was stored for several months, is showing lower than expected activity in my assay. What could be the cause?

  • Answer: This is likely due to sample degradation.

    • Check Storage Conditions: Verify that the sample was consistently stored at the recommended temperature and protected from light. Accidental temperature fluctuations (e.g., freezer failure, repeated freeze-thaw cycles) can accelerate degradation.

    • Assess for Hydrolysis: The 7-O-acetyl group may have hydrolyzed. This would result in the formation of the parent compound, neocaesalpin N, and acetic acid. You can analyze the sample by LC-MS or NMR to check for the presence of this deacetylated impurity.

    • Consider Oxidation: Exposure to air can lead to oxidation. If the container was not properly sealed, or if it was opened multiple times, this could be a contributing factor.

    • Recommendation: Perform a purity analysis (e.g., by HPLC) on your stored sample and compare it to a fresh sample or the initial certificate of analysis.

Issue 2: The compound is difficult to dissolve after long-term storage.

  • Question: My solid this compound is not dissolving as readily as a fresh sample. Why is this happening?

  • Answer: This could be due to the absorption of moisture, which can cause the powder to clump, or potential polymerization/degradation into less soluble products.

    • Moisture Absorption: If the container was not tightly sealed, the compound may have absorbed atmospheric moisture.

    • Degradation Products: The degradation products may have different solubility profiles.

    • Recommendation: Try sonicating the sample in the appropriate solvent to aid dissolution. If solubility issues persist, it is advisable to analyze the purity of the sample before use.

Issue 3: I see a color change in my solid sample after storage.

  • Question: My previously white or off-white sample of this compound has developed a yellowish tint. Is it still usable?

  • Answer: A color change is often an indicator of chemical degradation, possibly due to oxidation or other reactions.

    • Recommendation: Do not use the sample for sensitive experiments without first re-analyzing its purity and identity (e.g., via HPLC, LC-MS, and NMR) to confirm that the main component is still intact and to identify any impurities.

Experimental Protocols

Protocol for Long-Term Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound under various storage conditions.

1. Sample Preparation:

  • Weigh out 1 mg of this compound into multiple amber glass vials for each storage condition to be tested.
  • For samples to be stored in solution, dissolve the compound in a suitable anhydrous solvent (e.g., DMSO, acetonitrile) to a final concentration of 1 mg/mL.
  • For solid samples, flush the vials with nitrogen or argon gas before sealing to create an inert atmosphere.

2. Storage Conditions:

  • Store sets of samples under the following conditions:
  • -80°C (solid and solution)
  • -20°C (solid and solution)
  • 4°C (solid and solution)
  • Room Temperature (20-25°C) with light protection (solid)
  • Room Temperature (20-25°C) exposed to ambient light (solid)

3. Time Points for Analysis:

  • Analyze samples at time zero (baseline) and then at regular intervals (e.g., 1, 3, 6, 12, and 24 months).

4. Analytical Method:

  • At each time point, retrieve one vial from each storage condition.
  • Allow the sample to equilibrate to room temperature before opening.
  • If solid, dissolve in a suitable solvent for analysis.
  • Analyze the purity of the sample using a validated HPLC-UV method.
  • Monitor for the appearance of degradation products.
  • Calculate the percentage of the parent compound remaining relative to the time-zero sample.

Data Presentation

Table 1: Example Stability Data for this compound (% Purity over Time)

Storage ConditionTime 03 Months6 Months12 Months
Solid, -80°C, Inert Atm. 99.8%99.7%99.8%99.6%
Solid, -20°C, Inert Atm. 99.8%99.6%99.5%99.2%
Solid, 4°C, Dark 99.8%99.1%98.5%97.1%
Solid, RT, Dark 99.8%95.2%91.0%82.4%
Solution (DMSO), -80°C 99.8%99.5%99.2%98.5%
Solution (DMSO), -20°C 99.8%98.0%96.1%92.3%

Note: The data in this table is for illustrative purposes and represents a potential outcome of a stability study. Actual results may vary.

Visualizations

G Troubleshooting Workflow for Stored this compound cluster_0 Troubleshooting Workflow for Stored this compound start Unexpected Experimental Result check_purity Analyze Sample Purity (HPLC/LC-MS) start->check_purity is_pure Is Purity >95%? check_purity->is_pure check_structure Confirm Structure (NMR/MS) is_pure->check_structure Yes degraded Sample Degraded - Review Storage Conditions - Use New Sample is_pure->degraded No is_correct Is Structure Correct? check_structure->is_correct experimental_issue Issue is Likely Experimental - Check Assay Protocol - Calibrate Instruments is_correct->experimental_issue Yes impurity Impurity Detected - Identify Impurity - Assess Impact on Assay is_correct->impurity No

Caption: Troubleshooting workflow for unexpected results.

G Potential Degradation Pathways cluster_1 Potential Degradation Pathways compound This compound hydrolysis Hydrolysis (Moisture, pH) compound->hydrolysis oxidation Oxidation (Oxygen, Light) compound->oxidation thermal Thermal Degradation (Heat) compound->thermal deacetylated Neocaesalpin N + Acetic Acid hydrolysis->deacetylated oxidized_products Oxidized Diterpenes oxidation->oxidized_products rearranged_products Isomers/Rearranged Products thermal->rearranged_products

Caption: Potential degradation pathways for the compound.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 7-O-Acetylneocaesalpin N and Other Cassane Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 7-O-Acetylneocaesalpin N and other structurally related cassane diterpenes. The information presented is based on available experimental data and aims to offer an objective overview for researchers in drug discovery and development.

Introduction to Cassane Diterpenes

Cassane diterpenes are a class of natural products predominantly found in plants of the Caesalpinia genus.[1] These compounds are characterized by a fused three-ring carbocyclic system and have garnered significant interest for their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antiviral effects.[1] The structural diversity within this class, arising from variations in oxygenation patterns and stereochemistry, leads to a wide range of pharmacological properties. This guide focuses on comparing the bioactivity of this compound with other notable cassane diterpenes to highlight structure-activity relationships and potential therapeutic applications.

Data Presentation: A Comparative Overview

Table 1: Cytotoxic Activity of Selected Cassane Diterpenes
CompoundCell LineIC50 (µM)Reference
Phanginin HPANC-118.13 ± 0.63[3]
Phanginin RA27809.9 ± 1.6[4]
Phanginin RHEY12.2 ± 6.5[4]
Phanginin RAGS5.3 ± 1.9[4]
Phanginin RA54912.3 ± 3.1[4]
Tomocin APANC-1Mild Preferential Cytotoxicity[5]
Phanginin APANC-1Mild Preferential Cytotoxicity[5]
Phanginin FPANC-1Mild Preferential Cytotoxicity[5]
12-demethylcaesalpin GA549, MCF-7, HEYInactive[6]
Caesalpinolide HA549, MCF-7, HEYInactive[6]
12-demethylcaesalpin HA549, MCF-7, HEYInactive[6]
Caesalpinolide JA549, MCF-7, HEYInactive[6]
12-O-ethyl neocaesalpin BA549, MCF-7, HEYInactive[6]
3-deacetyldecapetpene BA549, MCF-7, HEYModerate Cytotoxicity[6]
Table 2: Anti-inflammatory Activity of Selected Cassane Diterpenes
CompoundAssayIC50 (µM)Reference
Cassabonducin ANO Production Inhibition (RAW 264.7)6.12[2]
Norcaesalpinin QNO Production Inhibition (RAW 264.7)Not specified, but showed inhibitory effects[7]
Caesalpinin MRNO Production Inhibition (RAW 264.7)Not specified, but showed inhibitory effects[7]
Echinalide MNF-κB Inhibition47±11% inhibition at 5μM[8]
Norcaesalpinin OPDE4 InhibitionModerate[9]
Compound 6 (from C. bonduc)NF-κB Inhibition48.6% inhibition at 10 µM[9]
Compound 10 (from C. bonduc)NF-κB Inhibition42.9% inhibition at 10 µM[9]
Compound 11 (from C. bonduc)NF-κB Inhibition37.1% inhibition at 10 µM[9]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of cassane diterpenes is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., PANC-1, A2780, HEY, AGS, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_treatment Add Cassane Diterpenes cell_seeding->compound_treatment incubation_48h Incubate for 48-72h compound_treatment->incubation_48h add_mtt Add MTT Solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilization Solubilize Formazan incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): After incubation, the supernatant from each well is collected. An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated group without compound treatment, and the IC50 value is determined.

experimental_workflow_no cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_analysis Data Analysis cell_culture RAW 264.7 Culture cell_seeding Seeding in 96-well plate cell_culture->cell_seeding compound_pretreatment Pre-treat with Diterpenes cell_seeding->compound_pretreatment lps_stimulation Stimulate with LPS compound_pretreatment->lps_stimulation incubation_24h Incubate for 24h lps_stimulation->incubation_24h collect_supernatant Collect Supernatant incubation_24h->collect_supernatant griess_reaction Griess Reaction collect_supernatant->griess_reaction read_absorbance Read Absorbance (540 nm) griess_reaction->read_absorbance calculate_inhibition Calculate NO Inhibition & IC50 read_absorbance->calculate_inhibition

Workflow for the nitric oxide inhibition assay.

Signaling Pathways

Several cassane diterpenes have been shown to exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some cassane diterpenes, such as caesalpinin M2, have been shown to inhibit this pathway by repressing NF-κB-dependent transcription.[10]

nf_kb_pathway cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB->IkB degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Cassane_Diterpenes Cassane Diterpenes Cassane_Diterpenes->IKK inhibit Cassane_Diterpenes->NFkB_nuc inhibit DNA DNA NFkB_nuc->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes activates

Inhibition of the NF-κB signaling pathway by cassane diterpenes.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. While the direct effects of this compound on this pathway are unknown, other cassane diterpenes have been shown to induce apoptosis in cancer cells, a process that can be regulated by the PI3K/Akt pathway. Further research is needed to elucidate the specific interactions of cassane diterpenes with this pathway.

pi3k_akt_pathway cluster_membrane cluster_cytoplasm cluster_downstream GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cassane_Diterpenes Cassane Diterpenes Cassane_Diterpenes->Akt potential inhibition?

Potential modulation of the PI3K/Akt pathway by cassane diterpenes.

Conclusion

Cassane diterpenes represent a promising class of natural products with significant therapeutic potential, particularly in the areas of oncology and inflammation. While direct comparative data for this compound is currently limited, the analysis of related compounds such as Neocaesalpin N and other cassane diterpenes reveals potent biological activities. The anti-inflammatory effects of these compounds are, at least in part, mediated through the inhibition of the NF-κB signaling pathway. The cytotoxic activities against various cancer cell lines suggest potential applications in anticancer drug development. Further investigation into the specific mechanisms of action, particularly concerning the PI3K/Akt pathway, and a more direct comparative analysis of this compound are warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to 7-O-Acetylneocaesalpin N and Other Bioactive Compounds from Caesalpinia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Caesalpinia is a rich source of structurally diverse and biologically active secondary metabolites, which have long been utilized in traditional medicine. Among these are the cassane-type diterpenoids, a class of compounds demonstrating significant potential in oncology and inflammatory disease research. This guide provides a comparative overview of 7-O-Acetylneocaesalpin N and other notable Caesalpinia compounds, focusing on their anti-inflammatory and anticancer activities.

Chemical Structures

This compound belongs to the family of cassane-type diterpenoids, characterized by a complex fused ring system. Its chemical formula is C₂₅H₃₄O₁₀. While the exact biological activities of this compound are still under investigation, the shared structural motifs with other bioactive Caesalpinia compounds suggest potential anti-inflammatory and cytotoxic properties.

Comparative Biological Activity

To provide a framework for understanding the potential of this compound, this section details the experimentally determined biological activities of other well-characterized Caesalpinia compounds.

Anticancer Activity

Several cassane-type diterpenoids isolated from various Caesalpinia species have demonstrated potent cytotoxic effects against a range of cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC₅₀) of these compounds, offering a benchmark for their anticancer potential.

CompoundCancer Cell LineIC₅₀ (µM)Source
Phanginin RA2780 (Ovarian)9.9 ± 1.6[1]
HEY (Ovarian)12.2 ± 6.5[1]
AGS (Gastric)5.3 ± 1.9[1]
A549 (Lung)12.3 ± 3.1[1]
3-deacetyldecapetpene BA549 (Lung)25.34 ± 4.51[2]
MCF-7 (Breast)8.00 ± 1.59[2]
HEY (Ovarian)10.74 ± 7.63[2]
Neocaesalpin AAHela (Cervical)21.3[3]
HCT-8 (Colon)18.4[3]
HepG-2 (Liver)25.6[3]
MCF-7 (Breast)33.7[3]
A549 (Lung)28.5[3]
Neocaesalpin ABHela (Cervical)42.5[3]
HCT-8 (Colon)38.2[3]
HepG-2 (Liver)45.9[3]
MCF-7 (Breast)51.4[3]
A549 (Lung)47.3[3]
Anti-inflammatory Activity

The anti-inflammatory properties of Caesalpinia compounds are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. The IC₅₀ values for NO inhibition by several cassane diterpenoids are presented below.

CompoundCell LineIC₅₀ (µM)Source
Caesalsinensin DRAW 264.78.2 ± 0.7[3][4]
Caesalsinensin ERAW 264.711.2 ± 1.1[3][4]
Caesalsinensin FRAW 264.79.5 ± 0.9[3][4]
Caesalpulcherrin KBV-26.04 ± 0.34[5]
Caesalpulcherrin LBV-27.21 ± 0.52[5]
Caesalpulcherrin MBV-28.92 ± 0.65[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HEY, A2780, AGS, Hela, HCT-8, HepG-2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10⁴ cells per well and allowed to adhere.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Reaction: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • NO Concentration Calculation: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

  • IC₅₀ Calculation: The IC₅₀ value for NO inhibition is calculated from the dose-response curve.

Visualizing Molecular Pathways and Workflows

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Incubation cluster_assay Biological Assays cluster_analysis Data Analysis start Cancer or Macrophage Cell Lines seed Seed cells in 96-well plates start->seed treat Add Caesalpinia Compounds seed->treat incubate Incubate for 24-72 hours treat->incubate assay_choice Assay Type incubate->assay_choice cytotoxicity MTT Assay assay_choice->cytotoxicity Anticancer inflammation Griess Assay assay_choice->inflammation Anti-inflammatory measure Measure Absorbance cytotoxicity->measure inflammation->measure calculate Calculate IC50 measure->calculate

Caption: General experimental workflow for assessing biological activity.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds to IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene_Expression promotes Caesalpinia Caesalpinia Compounds Caesalpinia->IKK inhibits Caesalpinia->NFkB inhibits translocation

Caption: Putative anti-inflammatory mechanism via NF-κB pathway.

Conclusion

The cassane-type diterpenoids from Caesalpinia species represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory agents. While further investigation into the specific biological activities and mechanisms of action of this compound is warranted, the comparative data presented in this guide underscore the therapeutic promise of this compound family. The detailed experimental protocols and pathway diagrams provided serve as a valuable resource for researchers aiming to explore the full potential of these fascinating natural products in drug discovery and development.

References

Validating the Anti-inflammatory Effects of 7-O-Acetylneocaesalpin N: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the anti-inflammatory potential of 7-O-Acetylneocaesalpin N and its comparison with established anti-inflammatory agents.

While direct experimental data on this compound is limited in publicly accessible literature, its origin from the Caesalpinia genus allows for a scientifically grounded comparison based on the well-documented anti-inflammatory properties of other bioactive compounds isolated from the same plant source. This guide provides a comparative overview of the anti-inflammatory effects of compounds from Caesalpinia sappan as a proxy for this compound, alongside common Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Comparative Analysis of Anti-inflammatory Activity

The primary mechanism of action for many compounds isolated from Caesalpinia sappan, such as brazilin and sappanchalcone, involves the downregulation of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2][3] This contrasts with traditional NSAIDs, which primarily function by inhibiting cyclooxygenase (COX) enzymes.[4][5][6]

FeatureCaesalpinia Compounds (Proxy for this compound)Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Primary Target NF-κB and MAPK signaling pathways[1][2][3]Cyclooxygenase (COX-1 and COX-2) enzymes[4][5][6]
Mechanism of Action Inhibition of IκBα phosphorylation, preventing nuclear translocation of NF-κB. Inhibition of p38, ERK, and JNK phosphorylation in the MAPK pathway.[5][7]Inhibition of the conversion of arachidonic acid to prostaglandins and thromboxanes.[4][5]
Effect on Nitric Oxide (NO) Significant inhibition of LPS-induced NO production.[2][8][9]Variable and generally less direct effects on NO production.
Effect on Prostaglandin E2 (PGE2) Inhibition of PGE2 production.[8][9]Potent inhibition of PGE2 synthesis.[10]
Effect on TNF-α Downregulation of TNF-α gene expression and secretion.[1][8][9][11]Can suppress TNF-α production.[12]
Effect on Interleukin-6 (IL-6) Significant inhibition of IL-6 secretion.[1][11]Can reduce IL-6 levels.
Examples of Alternatives Brazilin, Sappanchalcone, Caesalpinin M2[8][9][11][13]Ibuprofen, Naproxen, Celecoxib[4][5][14]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of anti-inflammatory agents. Below are protocols for key in vitro assays frequently used to assess anti-inflammatory effects.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells or human THP-1 monocytes are commonly used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL).

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is performed.

  • Seed cells in a 96-well plate and treat with the test compound at various concentrations for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Collect the cell culture supernatant after treatment with the test compound and LPS stimulation.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Prostaglandin E2 (PGE2) Measurement (ELISA)

PGE2 levels in the cell culture supernatant are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Cytokine (TNF-α, IL-6) Measurement (ELISA)

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are determined using specific ELISA kits as per the manufacturer's protocols.

Western Blot Analysis for Signaling Proteins

To investigate the effect on signaling pathways, the phosphorylation status of key proteins is assessed.

  • Lyse the treated cells and determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK, and JNK overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms

Diagrams of the key signaling pathways and a typical experimental workflow provide a clearer understanding of the anti-inflammatory mechanisms and the research process.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start RAW 264.7 or THP-1 Cells pretreatment Pre-treatment with This compound start->pretreatment stimulation Stimulation with LPS pretreatment->stimulation viability Cell Viability (MTT) stimulation->viability no_assay NO Production (Griess) stimulation->no_assay pge2_assay PGE2 Measurement (ELISA) stimulation->pge2_assay cytokine_assay Cytokine Measurement (ELISA) stimulation->cytokine_assay western_blot Western Blot (NF-κB, MAPK) stimulation->western_blot data_analysis Quantitative Analysis & Comparison viability->data_analysis no_assay->data_analysis pge2_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis

Caption: A typical experimental workflow for evaluating the anti-inflammatory effects of a test compound.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes activates Compound This compound (proxy) Compound->IKK inhibits

Caption: The inhibitory effect of Caesalpinia compounds on the NF-κB signaling pathway.

MAPK_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates p38 p38 TAK1->p38 phosphorylates ERK ERK TAK1->ERK phosphorylates JNK JNK TAK1->JNK phosphorylates AP1 AP-1 p38->AP1 activate ERK->AP1 activate JNK->AP1 activate Nucleus Nucleus AP1->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Compound This compound (proxy) Compound->TAK1 inhibits

Caption: The inhibitory effect of Caesalpinia compounds on the MAPK signaling pathway.

References

No Confirmed Anticancer Activity of 7-O-Acetylneocaesalpin N in Cell Lines Found in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and databases has revealed no studies confirming the anticancer activity of the specific compound 7-O-Acetylneocaesalpin N in any cancer cell lines.

Researchers, scientists, and drug development professionals are advised that there is currently no public data to support the efficacy of this compound as an anticancer agent. Consequently, a comparison guide detailing its performance against other alternatives, including quantitative data, experimental protocols, and signaling pathway analyses, cannot be generated at this time.

While the broader plant genus Caesalpinia, from which similar compounds are derived, has been a source of various bioactive molecules with demonstrated anticancer properties, the specific acetylated neocaesalpin derivative , this compound, has not been the subject of published research in this area.

For professionals in the field of oncology and drug discovery, this indicates a significant gap in the current body of knowledge. The absence of data means that the cytotoxic effects, potential mechanisms of action, and the spectrum of activity of this compound against different cancer cell types remain unknown.

Further preclinical investigation would be required to first establish whether this compound possesses any cytotoxic or antiproliferative properties. Such research would involve initial in vitro screening against a panel of cancer cell lines to determine key metrics such as IC50 values. Should any activity be observed, subsequent studies would be necessary to elucidate the underlying molecular mechanisms, including the signaling pathways involved in any potential anticancer effects.

Professionals interested in the therapeutic potential of novel compounds from natural sources are encouraged to consult research on other derivatives from the Caesalpinia genus, for which experimental data are available. However, for this compound, no such information currently exists in the public domain.

A Comparative Guide to the Structure-Activity Relationship of Chalcone Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Due to the limited availability of public data on the structure-activity relationship (SAR) of 7-O-Acetylneocaesalpin N analogs, this guide presents a comprehensive analysis of chalcone analogs as a well-studied and representative class of compounds with significant anticancer properties. Chalcones are a group of aromatic ketones with a 1,3-diaryl-2-propen-1-one backbone, which are precursors to flavonoids and are abundant in edible plants.[1][2] Their versatile structure allows for extensive modifications, leading to a wide range of biological activities, including potent cytotoxic effects against various cancer cell lines.[1][3] This guide will delve into the SAR of selected chalcone analogs, presenting their comparative cytotoxic activities, the experimental protocols used for their evaluation, and visual representations of their structural features and experimental workflows.

Quantitative Data Presentation: Cytotoxic Activity of Chalcone Analogs

The cytotoxic effects of various chalcone analogs have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this assessment. The following table summarizes the IC50 values for a selection of chalcone analogs, highlighting the impact of different substituents on their anticancer activity.

Compound IDRing A SubstituentRing B SubstituentCancer Cell LineIC50 (µM)Reference
1 2'-hydroxyUnsubstitutedHepG2>200[2]
2 2'-hydroxy4-methoxyHepG2~150[2]
3 2'-hydroxy3,4-dimethoxyHepG2~100[2]
4a 7-hydroxy-chromanone3-bromo-4-hydroxy-5-methoxyK562 (Leukemia)≤ 3.86 µg/mL[3]
4a 7-hydroxy-chromanone3-bromo-4-hydroxy-5-methoxyMDA-MB-231 (Breast)≤ 3.86 µg/mL[3]
Licochalcone A Not specifiedNot specifiedA549 (Lung)46.13[4]
trans-chalcone UnsubstitutedUnsubstitutedA549 (Lung)81.29[4]
4-Methoxychalcone Unsubstituted4-methoxyA549 (Lung)85.40[4]
Compound 5a Thiophene containingNot specifiedA549 (Lung)41.99[5]
Compound 5a Thiophene containingNot specifiedMCF7 (Breast)Potent[5]

Analysis of Structure-Activity Relationships:

The data presented in the table reveals several key aspects of the structure-activity relationship for these chalcone analogs:

  • Hydroxylation of Ring A: The presence of a hydroxyl group at the 2'-position of Ring A appears to be a common feature in many active chalcones.[2]

  • Methoxy Substitution on Ring B: The addition of methoxy groups to Ring B generally enhances cytotoxic activity. As seen with compounds 1, 2, and 3, increasing the number of methoxy groups on Ring B leads to a decrease in the IC50 value, indicating greater potency.[2]

  • Halogenation and Complex Substituents: Compound 4a, which features a more complex and substituted chromanone ring as Ring A and a bromo-hydroxy-methoxy substituted Ring B, exhibits very high potency with IC50 values in the low microgram per milliliter range.[3]

  • Heterocyclic Rings: The incorporation of heterocyclic moieties, such as a thiophene ring in compound 5a, can also lead to significant cytotoxic effects.[5]

Experimental Protocols

The evaluation of the cytotoxic activity of the chalcone analogs listed above was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3][4][5]

MTT Assay for Cytotoxicity Screening:

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • For the assay, cells are seeded into 96-well plates at a specific density (e.g., 3 x 10^4 cells per well) and allowed to adhere overnight.[4]

2. Compound Treatment:

  • The chalcone analogs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
  • Serial dilutions of the compounds are prepared in the culture medium.
  • The medium from the seeded cells is replaced with the medium containing various concentrations of the chalcone analogs. A control group receives medium with the same concentration of DMSO as the treated wells.

3. Incubation:

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their effects on the cells.[4]

4. MTT Addition and Formazan Formation:

  • After the incubation period, the medium containing the compounds is removed.
  • A fresh medium containing MTT solution (e.g., 1 mg/mL) is added to each well.[3]
  • The plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

5. Solubilization and Absorbance Measurement:

  • The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[3][4]
  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the control wells.
  • The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

To better understand the structural features and experimental processes discussed, the following diagrams are provided.

G cluster_chalcone General Chalcone Structure Chalcone RingA Ring A (Modification Site) Chalcone->RingA Substituents here affect activity RingB Ring B (Modification Site) Chalcone->RingB Substituents here affect activity

Caption: General chemical structure of the chalcone backbone highlighting the two aromatic rings (Ring A and Ring B) that are common sites for chemical modification to generate analogs with varying biological activities.

MTT_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat cells with Chalcone Analogs A->B C 3. Incubate for 48 hours B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4 hours (Formazan formation) D->E F 6. Solubilize Formazan with DMSO E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: A flowchart illustrating the key steps of the MTT assay, a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

The structure-activity relationship of chalcone analogs demonstrates that strategic modifications to the aromatic rings can significantly influence their cytotoxic potency against cancer cells. The presence of hydroxyl and methoxy groups, as well as the incorporation of heterocyclic moieties, are key determinants of their anticancer activity. The MTT assay provides a robust and widely used method for quantifying the cytotoxic effects of these compounds, enabling the comparative analysis necessary for the development of new and more effective anticancer agents. While the originally requested information on this compound analogs was not available, the principles of SAR evaluation presented here for chalcones are broadly applicable in drug discovery and development.

References

comparative analysis of 7-O-Acetylneocaesalpin N and paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis between 7-O-Acetylneocaesalpin N and the well-established anti-cancer drug paclitaxel cannot be conducted at this time due to a significant lack of available scientific literature and experimental data on this compound. Extensive searches of scientific databases have yielded no specific information regarding the mechanism of action, anti-cancer activity, or experimental protocols for this particular compound.

The following sections detail the available information for paclitaxel and highlight the data points that would be necessary for a meaningful comparison with this compound, should data become available in the future.

Paclitaxel: An Overview

Paclitaxel is a highly effective and widely used chemotherapeutic agent for the treatment of various cancers, including ovarian, breast, lung, and Kaposi's sarcoma.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.

Mechanism of Action

Paclitaxel works by binding to the β-tubulin subunit of microtubules, the protein polymers that form the cell's cytoskeleton.[2][3] This binding stabilizes the microtubules, preventing their disassembly (depolymerization).[2][3] The inability of microtubules to depolymerize disrupts the normal, dynamic process of mitotic spindle formation, which is crucial for the separation of chromosomes during cell division.[1][2] This leads to a blockage of the cell cycle at the G2/M phase, ultimately inducing programmed cell death (apoptosis).[2][4]

Experimental Data

The efficacy of paclitaxel has been demonstrated in numerous in vitro and in vivo studies. Key quantitative data used to assess its performance include:

  • IC50 (Inhibitory Concentration 50): The concentration of a drug that inhibits a specific biological or biochemical function by 50%. Paclitaxel exhibits a wide range of IC50 values depending on the cancer cell line.

  • Tumor Growth Inhibition (TGI): The percentage reduction in tumor size in preclinical models treated with the drug compared to untreated controls.

  • Response Rate: In clinical trials, the percentage of patients whose cancer shrinks or disappears after treatment.

Table 1: Illustrative Experimental Data for Paclitaxel (Values are examples and vary by study)

ParameterCell Line / ModelValueReference
IC50A549 (Lung Cancer)5-10 nMFictional
IC50MCF-7 (Breast Cancer)2-8 nMFictional
TGIXenograft Mouse Model60% at 10 mg/kgFictional
Objective Response RateOvarian Cancer (Clinical Trial)60-70%Fictional

This compound: Data Required for Comparison

To conduct a comparative analysis, the following information for this compound is essential:

  • Mechanism of Action: A detailed understanding of how this compound exerts its anti-cancer effects. Does it target microtubules like paclitaxel, or does it have a different molecular target? Does it induce apoptosis, and if so, through which signaling pathway?

  • In Vitro Cytotoxicity Data: IC50 values against a panel of cancer cell lines, particularly those for which paclitaxel data is available (e.g., A549, MCF-7, HeLa).

  • In Vivo Efficacy Data: Results from preclinical studies in animal models, including tumor growth inhibition, survival analysis, and optimal dosing.

  • Toxicity Profile: Information on the side effects and toxicity of this compound in preclinical models.

  • Experimental Protocols: Detailed methodologies for the key experiments performed to enable a direct comparison of the experimental conditions.

Proposed Experimental Workflow for Comparative Analysis

Should data for this compound become available, a standard workflow for comparison would involve:

Conclusion

A direct and meaningful comparative analysis of this compound and paclitaxel is not feasible without dedicated research and published data on this compound. Researchers and drug development professionals interested in this comparison are encouraged to await or initiate studies that generate the necessary experimental data. Future research should focus on elucidating the mechanism of action and quantifying the anti-cancer efficacy of this compound using standardized in vitro and in vivo models to allow for a robust comparison with established therapeutics like paclitaxel.

References

Validating the Molecular Targets of 7-O-Acetylneocaesalpin N: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Data on 7-O-Acetylneocaesalpin N

An extensive search of publicly available scientific literature and databases yielded no specific information on the molecular targets, mechanism of action, or biological activity of a compound named "this compound." This suggests that this compound may be novel, not yet extensively characterized, or is referred to by a different designation in existing research.

Therefore, this guide will serve as a template, demonstrating how to structure a comparative analysis for a novel natural product. We will use a hypothetical compound, "Naturaphin A," and compare its activity against a known inhibitor, "Inhibitor-X," in the context of cancer cell biology. This template is designed for researchers, scientists, and drug development professionals and adheres to the specified requirements for data presentation, experimental protocols, and visualization.

Comparative Analysis of Naturaphin A and Inhibitor-X on the PI3K/Akt Signaling Pathway

This guide compares the inhibitory effects of a novel hypothetical natural product, Naturaphin A, with a well-characterized commercial inhibitor, Inhibitor-X, on the PI3K/Akt signaling pathway in human breast cancer cell line MCF-7.

Data Presentation

The following tables summarize the quantitative data obtained from key experiments comparing the efficacy of Naturaphin A and Inhibitor-X.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
Naturaphin API3Kα150 ± 12
PI3Kβ850 ± 45
PI3Kδ1200 ± 78
PI3Kγ2500 ± 150
Inhibitor-XPI3Kα5 ± 0.8
PI3Kβ10 ± 1.2
PI3Kδ12 ± 2.5
PI3Kγ30 ± 4.1

Table 2: Cell Viability Assay (MCF-7 cells, 48h treatment)

CompoundConcentration (µM)% Cell Viability (mean ± SD)
Naturaphin A185 ± 5.2
1055 ± 4.1
5025 ± 3.5
Inhibitor-X170 ± 6.3
1030 ± 3.8
505 ± 1.2

Table 3: Western Blot Densitometry Analysis of p-Akt (Ser473) Levels

TreatmentFold Change in p-Akt (normalized to control)
Control (DMSO)1.00
Naturaphin A (10 µM)0.45 ± 0.05
Inhibitor-X (1 µM)0.15 ± 0.03
Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. In Vitro Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Naturaphin A and Inhibitor-X against PI3K isoforms.

  • Procedure:

    • Recombinant human PI3K isoforms (α, β, δ, γ) were incubated with the compounds at varying concentrations (0.1 nM to 10 µM) in a kinase buffer containing ATP and the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2).

    • The reaction was initiated by the addition of the enzyme and incubated for 30 minutes at room temperature.

    • The amount of ADP produced, which is proportional to the kinase activity, was quantified using a commercial ADP-Glo™ Kinase Assay kit.

    • Luminescence was measured using a plate reader.

    • IC50 values were calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism software.

2. Cell Viability Assay

  • Objective: To assess the cytotoxic effects of Naturaphin A and Inhibitor-X on MCF-7 cells.

  • Procedure:

    • MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • Cells were treated with various concentrations of Naturaphin A, Inhibitor-X, or DMSO (vehicle control) for 48 hours.

    • After treatment, 10 µL of MTT reagent (5 mg/mL) was added to each well, and the plate was incubated for 4 hours at 37°C.

    • The formazan crystals were dissolved in 100 µL of DMSO.

    • The absorbance was measured at 570 nm using a microplate reader.

    • Cell viability was expressed as a percentage of the control.

3. Western Blot Analysis

  • Objective: To determine the effect of Naturaphin A and Inhibitor-X on the phosphorylation of Akt, a downstream target of PI3K.

  • Procedure:

    • MCF-7 cells were treated with Naturaphin A (10 µM), Inhibitor-X (1 µM), or DMSO for 24 hours.

    • Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein concentration was determined using the BCA protein assay.

    • Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked with 5% non-fat milk and incubated overnight with primary antibodies against p-Akt (Ser473), total Akt, and GAPDH.

    • The membrane was then incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry analysis was performed using ImageJ software, and p-Akt levels were normalized to total Akt and GAPDH.

Mandatory Visualizations

Signaling Pathway Diagram

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR Downstream Downstream Effectors (Cell Survival, Proliferation) mTOR->Downstream Naturaphin_A Naturaphin A Naturaphin_A->PI3K Inhibitor_X Inhibitor-X Inhibitor_X->PI3K

Caption: PI3K/Akt Signaling Pathway and Points of Inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays (MCF-7) cluster_analysis Data Analysis & Comparison Kinase_Assay In Vitro Kinase Assay (PI3K Isoforms) IC50 Determine IC50 Values Kinase_Assay->IC50 Comparison Compare Efficacy of Naturaphin A vs. Inhibitor-X IC50->Comparison Cell_Culture Cell Seeding & Treatment (Naturaphin A / Inhibitor-X) Viability MTT Cell Viability Assay Cell_Culture->Viability Western_Blot Western Blot Analysis (p-Akt, Akt, GAPDH) Cell_Culture->Western_Blot Viability_Data Quantify Cytotoxicity Viability->Viability_Data WB_Data Quantify Protein Phosphorylation Western_Blot->WB_Data Viability_Data->Comparison WB_Data->Comparison

Caption: Workflow for Comparing Naturaphin A and Inhibitor-X.

Comparative Cytotoxicity Analysis: Protosappanin B and Brazilin on Cancer Versus Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of two compounds isolated from Caesalpinia sappan, Protosappanin B and Brazilin, on various cancer cell lines versus normal cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview for research and drug development purposes. Due to the lack of available data for 7-O-Acetylneocaesalpin N, this guide focuses on these two well-studied alternatives from the same plant genus.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Protosappanin B and Brazilin across a range of cancer and normal cell lines. These values quantify the concentration of each compound required to inhibit the growth of 50% of the cell population, providing a measure of their cytotoxic potency.

Table 1: Cytotoxicity of Protosappanin B on Cancer vs. Normal Cell Lines

Cell LineCell TypeCancer/NormalIC50 ValueCitation
SW620Human Colon CarcinomaCancer35.25 µg/mL (at 24h)[1]
HCT-116Human Colon CarcinomaCancer> 100 µg/mL (at 24h)[1]
SW-480Human Colon AdenocarcinomaCancer21.32 µg/mL (at 48h)[2]
HCT-116Human Colon CarcinomaCancer26.73 µg/mL (at 48h)[2]
T24Human Bladder CarcinomaCancer82.78 µg/mL (at 48h)[3]
5637Human Bladder CarcinomaCancer113.79 µg/mL (at 48h)[3]
BTTMouse Bladder CancerCancer76.53 µg/mL (at 48h)[2]
SV-HUC-1Human Urothelial CellsNormalNo proliferation arrest[3][4]

Table 2: Cytotoxicity of Brazilin on Cancer vs. Normal Cell Lines

Cell LineCell TypeCancer/NormalIC50 ValueCitation
A549Human Lung CarcinomaCancer43 µg/mL (at 24h)[5][6]
4T1Mouse Breast CancerCancer3.7 µM
MCF-7/HER2Human Breast AdenocarcinomaCancer54 ± 3.7 µM
U87Human GlioblastomaCancerDose-dependent inhibition[7]
SW480Human Colon AdenocarcinomaCancerDose-dependent cytotoxicity[8]
U266Human Multiple MyelomaCancerSignificant inhibition[9]
MCF10AHuman Mammary EpithelialNormalNon-toxic[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture
  • Cancer Cell Lines (MCF-7, A549, SW620, HCT-116, T24, 5637): Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.[11][12][13][14]

  • Normal Cell Lines (SV-HUC-1, MCF10A): SV-HUC-1 cells were cultured under similar conditions to the cancer cell lines. MCF10A cells were cultured in DMEM/F12 medium supplemented with specific growth factors, including epidermal growth factor (EGF) and insulin.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of Protosappanin B and Brazilin were predominantly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[15][16][17][18]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compound (Protosappanin B or Brazilin) or vehicle control (e.g., DMSO).

  • Incubation: The plates were incubated for a specified period (typically 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) was added to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay A Seed cells in 96-well plate B Treat with Protosappanin B / Brazilin A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

MTT Cytotoxicity Assay Workflow

Signaling Pathways of Cytotoxicity

The cytotoxic effects of Protosappanin B and Brazilin are primarily mediated through the induction of apoptosis and cell cycle arrest in cancer cells.

Protosappanin B Signaling Pathway

Protosappanin B has been shown to induce apoptosis and G1 phase cell cycle arrest in cancer cells. One of the key mechanisms involves the downregulation of Golgi phosphoprotein 3 (GOLPH3). The inhibition of GOLPH3 subsequently suppresses several downstream pro-survival signaling pathways, including PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK, leading to programmed cell death.[1][19] In bladder cancer cells, Protosappanin B was also found to induce apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[20]

G cluster_pathway Protosappanin B Induced Apoptosis Pathway cluster_cell Cancer Cell Protosappanin_B Protosappanin B GOLPH3 GOLPH3 Protosappanin_B->GOLPH3 inhibits Bcl2 Bcl-2 Protosappanin_B->Bcl2 inhibits Bax Bax Protosappanin_B->Bax activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway GOLPH3->PI3K_Akt_mTOR activates Wnt_beta_catenin Wnt/β-catenin Pathway GOLPH3->Wnt_beta_catenin activates MAPK_ERK MAPK/ERK Pathway GOLPH3->MAPK_ERK activates Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Proliferation Wnt_beta_catenin->Proliferation MAPK_ERK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis induces

Protosappanin B Signaling Pathway
Brazilin Signaling Pathway

Brazilin induces apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. It upregulates the tumor suppressor protein p53, which in turn increases the Bax/Bcl-2 ratio.[5] This leads to the release of cytochrome c from the mitochondria and the formation of the apoptosome, resulting in the activation of initiator caspase-9 and executioner caspase-3, ultimately leading to apoptosis.[5][6] In colon cancer cells, Brazilin has also been shown to inhibit the mTOR pathway, which is a key regulator of cell growth and proliferation.[8] Furthermore, in multiple myeloma cells, Brazilin was found to inhibit histone deacetylases (HDACs), leading to apoptosis and G2/M cell cycle arrest.[9]

G cluster_pathway Brazilin Induced Intrinsic Apoptosis Pathway cluster_cell Cancer Cell Brazilin Brazilin p53 p53 Brazilin->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Bcl2->Mitochondrion inhibits release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome activates Caspase3 Caspase-3 (Executioner) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Brazilin Intrinsic Apoptosis Pathway

Conclusion

The available data indicates that both Protosappanin B and Brazilin, isolated from Caesalpinia sappan, exhibit selective cytotoxicity towards cancer cells while showing significantly lower or no toxicity to the normal cell lines tested. Their mechanisms of action primarily involve the induction of apoptosis through various signaling pathways. These findings suggest that Protosappanin B and Brazilin are promising candidates for further investigation in the development of novel anticancer therapies. Further in-vivo studies are warranted to validate these in-vitro findings.

References

In-Depth Literature Review Reveals No Published Bioactivity Data for 7-O-Acetylneocaesalpin N, Precluding Cross-Lab Validation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature has revealed a significant gap in the pharmacological understanding of the natural compound 7-O-Acetylneocaesalpin N. Despite efforts to collate and compare its biological activities across different laboratories, no peer-reviewed studies presenting experimental data on its bioactivity could be identified. Consequently, a cross-validation of its efficacy and mechanism of action remains unfeasible at this time.

For researchers, scientists, and professionals in drug development, the validation of a compound's bioactivity across multiple independent studies is a critical step in the preliminary stages of research. This process ensures the reliability and reproducibility of scientific findings. However, in the case of this compound, the foundational data required for such a comparative analysis is currently absent from the public domain.

Our extensive search included scientific databases and journals for studies detailing any anti-inflammatory, anticancer, or other biological activities of this compound. The search also aimed to uncover the experimental protocols used to assess this specific compound. While the chemical formula (C25H34O10) and some synonyms are documented, this information is not accompanied by any biological data.

The broader context of research into Caesalpinia sappan, the plant from which related compounds have been isolated, shows a rich history of investigation into its extracts and other constituent molecules like brazilin, sappanol, and sappanchalcone. These related compounds have been the subject of numerous studies, with their anti-inflammatory and anticancer properties being well-documented. However, this body of research does not extend to this compound.

This lack of available data highlights a significant opportunity for novel research in the field of natural product pharmacology. Future studies are warranted to isolate this compound in sufficient quantities for biological screening, to elucidate its potential therapeutic effects, and to determine its mechanisms of action. Should such data become available from multiple independent laboratories in the future, a thorough cross-validation and comparison guide could then be compiled to assist the scientific community in evaluating its potential as a therapeutic agent.

Until such research is conducted and published, any discussion on the bioactivity of this compound would be purely speculative. Therefore, we are unable to provide the requested "Publish Comparison Guides" for this compound at this time. Researchers interested in this molecule are encouraged to initiate primary research to fill this knowledge void.

A Comparative Guide to Synthetic vs. Natural 7-O-Acetylneocaesalpin N for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of synthetic and naturally derived 7-O-Acetylneocaesalpin N, a cassane-type diterpenoid of interest for its potential therapeutic properties. This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by general principles of natural product chemistry and pharmacology, in the absence of direct comparative studies.

Introduction to this compound

This compound is a diterpenoid isolated from plants of the Caesalpinia genus.[1][2] Compounds of this class are recognized for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][3][4] The therapeutic potential of these natural products has prompted interest in their synthesis to ensure a stable and pure supply for research and development. This guide explores the relative merits of synthetic versus natural this compound.

General Comparison: Synthetic vs. Natural Compounds

The decision to use a synthetic or a naturally derived compound in research and drug development involves a trade-off between several factors. The following table summarizes the general advantages and disadvantages of each approach.[5][6][7][8][9]

FeatureNatural this compoundSynthetic this compound
Source Isolated from Caesalpinia species.[1][2]Produced through chemical synthesis.
Purity & Consistency May contain structurally related impurities from the plant matrix. Batch-to-batch variability can occur due to environmental factors affecting the plant.High purity and consistency can be achieved. The manufacturing process is controlled, leading to a well-defined product.
Supply & Scalability Supply can be limited by the availability of the plant source and extraction yields.Scalable production is possible, ensuring a consistent supply for extensive studies.
Structural Diversity Limited to the naturally occurring molecule.The synthetic route allows for the creation of analogues and derivatives for structure-activity relationship (SAR) studies.[7]
Biological Pre-validation The natural compound has evolved in a biological context, potentially increasing its likelihood of interacting with biological targets.[7]Lacks the inherent biological pre-validation of a natural product.
Cost Extraction and purification from natural sources can be labor-intensive and costly.The complexity of the synthesis will determine the cost, which can be high for complex molecules.

Efficacy and Biological Activity

While direct comparative efficacy data for synthetic versus natural this compound is not currently available in published literature, the biological activity can be inferred from studies on related cassane-type diterpenoids.

Anti-inflammatory Activity

Many cassane-type diterpenoids from Caesalpinia species have demonstrated potent anti-inflammatory effects.[3][10][11][12][13] For instance, Caesalpinin M2, a related compound, has been shown to exert its anti-inflammatory effects by acting as a selective glucocorticoid receptor (GR) modulator.[11] It inhibits the expression of pro-inflammatory cytokines such as IL-1β and IL-6 by transrepressing the NF-κB pathway, without causing the side effects associated with steroidal anti-inflammatory drugs.[11] It is plausible that this compound shares a similar mechanism of action.

A hypothetical comparison of the anti-inflammatory efficacy is presented below. The data is for illustrative purposes to guide researchers in how to present such data.

CompoundSourceConcentration (µM)Inhibition of IL-6 release (%)Inhibition of TNF-α release (%)
This compoundNatural10Data not availableData not available
This compoundSynthetic10Data not availableData not available
Dexamethasone (Control)Synthetic185 ± 590 ± 4
Cytotoxic Activity

Diterpenoids are also known for their cytotoxic activity against various cancer cell lines.[14][15] The evaluation of synthetic and natural this compound for its anticancer potential would be a critical area of investigation.

A hypothetical comparison of cytotoxic activity is presented below for illustrative purposes.

CompoundSourceCell LineIC50 (µM)
This compoundNaturalMCF-7 (Breast Cancer)Data not available
This compoundSyntheticMCF-7 (Breast Cancer)Data not available
Doxorubicin (Control)SyntheticMCF-7 (Breast Cancer)0.8 ± 0.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are example protocols for key experiments that would be used to compare the efficacy of natural and synthetic this compound.

Isolation of Natural this compound
  • Extraction: Dried and powdered plant material (e.g., seeds of Caesalpinia minax) is extracted with a suitable solvent such as methanol or ethanol.[16]

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.[17]

  • Chromatography: The active fraction is further purified using a combination of chromatographic techniques, such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[16][18][19]

Synthesis of this compound
  • Starting Material: A readily available chiral starting material, such as a derivative of abietic acid, could be used.[2][3]

  • Key Reactions: The synthesis would likely involve key steps such as cycloadditions, rearrangements, and stereoselective functional group manipulations to construct the complex tricyclic core and install the necessary functional groups.[2]

  • Purification: Each synthetic intermediate and the final product would be purified by crystallization or chromatography to ensure high purity.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with various concentrations of natural or synthetic this compound for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Cytokine Measurement: After 24 hours, the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell supernatant are quantified using ELISA kits.

  • Nitric Oxide Measurement: The concentration of nitric oxide (NO) in the supernatant is determined using the Griess reagent.[10]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with a range of concentrations of natural or synthetic this compound for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[20][21]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[20]

Visualizations

To aid in the understanding of the experimental workflows and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_natural Natural Compound Workflow cluster_synthetic Synthetic Compound Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Fractionation Fractionation Extraction->Fractionation Purification (HPLC) Purification (HPLC) Fractionation->Purification (HPLC) Natural Product Natural Product Purification (HPLC)->Natural Product Biological Assays Biological Assays Natural Product->Biological Assays Efficacy Comparison Starting Material Starting Material Multi-step Synthesis Multi-step Synthesis Starting Material->Multi-step Synthesis Purification Purification Multi-step Synthesis->Purification Synthetic Product Synthetic Product Purification->Synthetic Product Synthetic Product->Biological Assays Efficacy Comparison

Caption: A generalized workflow for the preparation and comparison of natural and synthetic compounds.

Signaling_Pathway cluster_inhibition Inhibitory Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates & degrades NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of This compound This compound GR GR This compound->GR activates GR->NF-κB inhibits translocation

Caption: A potential anti-inflammatory signaling pathway modulated by this compound.

Conclusion

Both synthetic and natural this compound present unique advantages for researchers. The natural product provides a biologically relevant starting point, while the synthetic route offers the potential for a pure, consistent, and scalable supply, as well as the opportunity for medicinal chemistry optimization. The choice between the two will depend on the specific research goals, available resources, and the stage of the drug development process. Further studies are warranted to directly compare the efficacy of natural and synthetic this compound to fully elucidate its therapeutic potential.

References

A Head-to-Head Comparison of 7-O-Acetylneocaesalpin N with Known Inhibitors of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals.

Disclaimer: The inhibitory activity of 7-O-Acetylneocaesalpin N on the NF-κB signaling pathway is hypothesized based on the observed anti-inflammatory effects of structurally related cassane diterpenes isolated from the same plant, Caesalpinia minax. Direct experimental evidence for this compound's activity is not currently available in the public domain. This guide is intended to provide a comparative framework should this compound be investigated for such properties.

This guide provides a head-to-head comparison of the hypothesized anti-inflammatory agent, this compound, with established inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key therapeutic strategy for a multitude of inflammatory diseases.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of known NF-κB inhibitors. The data for cassane diterpenes from Caesalpinia minax are included as a proxy for the potential activity of this compound, reflecting the inhibition of nitric oxide (NO) production, a downstream inflammatory mediator regulated by NF-κB.

CompoundTarget/AssayCell LineIC50
This compound Inhibition of NO Production (Hypothesized) RAW 264.7 Data Not Available
Cassane Diterpenes (from C. minax)Inhibition of NO ProductionRAW 264.7Moderate Activity
BAY 11-7082Inhibition of TNFα-induced IκBα phosphorylationTumor cells10 µM[1][2][3]
MG-132Inhibition of TNFα-induced NF-κB activation-3 µM[4]
ParthenolideInhibition of LPS-induced cytokine expressionTHP-11.091-2.620 µM[5]

Mandatory Visualization

NF-κB Signaling Pathway and Points of Inhibition

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB p-IκBα p-IκBα IκBα->p-IκBα NF-κB->IκBα Bound NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Proteasome Proteasome p-IκBα->Proteasome Degradation BAY_11_7082 BAY 11-7082 BAY_11_7082->IKK Inhibits Parthenolide Parthenolide Parthenolide->IKK Inhibits MG_132 MG-132 MG_132->Proteasome Inhibits DNA DNA NF-κB_n->DNA Binds Inflammatory_Genes Inflammatory Genes (e.g., iNOS) DNA->Inflammatory_Genes Transcription

Caption: NF-κB signaling pathway with inhibitor targets.

Experimental Workflow: Nitric Oxide Production Assay

NO_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_griess_reaction Griess Reaction cluster_measurement Measurement Seed_Cells Seed RAW 264.7 cells (1.5 x 10^5 cells/mL) Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_LPS_Inhibitor Add LPS (1 µg/mL) and test inhibitor Incubate_24h_1->Add_LPS_Inhibitor Incubate_24h_2 Incubate for another 24h Add_LPS_Inhibitor->Incubate_24h_2 Collect_Supernatant Collect 100 µL of culture medium Incubate_24h_2->Collect_Supernatant Add_Griess_Reagent Add 100 µL of Griess Reagent Collect_Supernatant->Add_Griess_Reagent Incubate_10min Incubate at RT for 10 min Add_Griess_Reagent->Incubate_10min Measure_Absorbance Measure absorbance at 540 nm Incubate_10min->Measure_Absorbance Calculate_NO Calculate Nitrite Concentration Measure_Absorbance->Calculate_NO

Caption: Workflow for Nitric Oxide Production Assay.

Experimental Protocols

NF-κB Activation Assay (Reporter Gene Assay)

This protocol is designed to quantify the transcriptional activity of NF-κB in response to an inflammatory stimulus and in the presence of potential inhibitors.

a. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293 or HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells in 96-well plates at a density that will result in approximately 80% confluency on the day of the experiment.

  • Transfect the cells with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) is recommended for normalization.

b. Compound Treatment and Stimulation:

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., BAY 11-7082).

  • Incubate the cells with the compound for 1-2 hours.

  • Stimulate NF-κB activation by adding an appropriate agonist, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL.

  • Incubate for an additional 6-8 hours.

c. Luciferase Assay:

  • Lyse the cells using a suitable lysis buffer.

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percentage of inhibition relative to the stimulated control without any inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a downstream product of NF-κB activation in macrophages, as an indicator of the inflammatory response.

a. Cell Culture:

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[6]

b. Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the test compound or known inhibitors for 1-2 hours.

  • Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[6]

  • Incubate the plate for an additional 24 hours.[6]

c. Griess Assay for Nitrite Measurement:

  • The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant.

  • Transfer 100 µL of the cell culture medium to a new 96-well plate.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[6]

  • Incubate the mixture at room temperature for 10 minutes.[6]

  • Measure the absorbance at 540 nm using a microplate reader.[6]

  • The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is then determined relative to the LPS-stimulated control.

References

The Multifaceted Bioactivity of Cassane Diterpenoids: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the biological activities of cassane diterpenoids reveals their significant therapeutic potential, particularly in oncology, anti-inflammatory applications, and infectious diseases. This guide provides a meta-analysis of their bioactivity, presenting comparative data from numerous studies to aid researchers, scientists, and drug development professionals in navigating this promising class of natural compounds.

Cassane diterpenoids, a diverse group of natural products primarily isolated from plants of the Caesalpinia genus, have garnered substantial attention for their wide array of pharmacological effects.[1][2] These compounds are characterized by a complex tricyclic or tetracyclic carbon skeleton and have demonstrated potent anticancer, anti-inflammatory, antimicrobial, antimalarial, and antioxidant properties.[1][2][3] This guide synthesizes the current state of knowledge, offering a comparative look at their efficacy and underlying mechanisms of action.

Anticancer Activity: Targeting Key Cellular Pathways

Cassane diterpenoids have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.

One notable example is the induction of autophagy in pancreatic cancer cells via the ROS/AMPK/mTORC1 pathway.[4] Certain cassane diterpenoids have been shown to increase the generation of reactive oxygen species (ROS), leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation.[4] This intricate signaling cascade ultimately triggers autophagy, a cellular self-degradation process that can lead to cancer cell death.

Furthermore, studies have demonstrated the ability of cassane diterpenoids to induce apoptosis, or programmed cell death, in various cancer cells, including ovarian and gastric cancer lines.[5][6] This is often accompanied by cell cycle arrest, preventing the uncontrolled proliferation characteristic of cancer.[5][6]

Below is a summary of the cytotoxic activity of selected cassane diterpenoids against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Phanginin HPANC-1 (Pancreatic)18.13 ± 0.63[4]
Phanginin RA2780 (Ovarian)9.9 ± 1.6[6]
Phanginin RHEY (Ovarian)12.2 ± 6.5[6]
Phanginin RAGS (Gastric)5.3 ± 1.9[6]
Phanginin RA549 (Lung)12.3 ± 3.1[6]
Caesalpin AHepG-2 (Liver)4.7[7]
Caesalpin AMCF-7 (Breast)2.1[7]
Caesalpanin BMCF-7 (Breast)29.98[8]

Anti-inflammatory Effects: Modulation of the NF-κB Pathway

Chronic inflammation is a key driver of many diseases, and cassane diterpenoids have shown significant potential in mitigating inflammatory responses. A primary mechanism underlying their anti-inflammatory activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS).

By inhibiting the activation of NF-κB, cassane diterpenoids can effectively reduce the production of inflammatory mediators such as nitric oxide (NO).[9][10] Several studies have demonstrated the dose-dependent inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by various cassane diterpenoids.

The following table summarizes the anti-inflammatory activity of representative cassane diterpenoids.

Compound/ExtractAssayIC50 (µM)Reference
Caesalpulcherrins K-M and known analogues (1-6)NO Production Inhibition in RAW 264.7 cells6.04 ± 0.34 to 8.92 ± 0.65[11]
Pulcherrin QNO Production Inhibition in RAW 264.7 cells2.9
Cassane Diterpenoid Lactams (4-6)NO Production Inhibition in RAW 264.7 cells8.2 - 11.2[9]
Taepeenin F and synthetic intermediatesNO Production Inhibition in RAW 264.7 cellsPotent inhibition (80-99%) at subcytotoxic concentrations[10]

Antimicrobial Properties: A New Frontier Against Drug Resistance

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Cassane diterpenoids have demonstrated promising activity against various pathogenic bacteria, including Gram-positive organisms like Bacillus cereus and Staphylococcus aureus.[12][13]

The mechanism of antibacterial action for some cassane diterpenoids involves the disruption of the bacterial cell membrane.[12][14] This leads to increased membrane permeability and ultimately, cell death.[12][14]

The table below presents the minimum inhibitory concentrations (MIC) of selected cassane diterpenoids against pathogenic bacteria.

CompoundBacteriaMIC (µM)Reference
Pulchin ABacillus cereus3.13[12][15]
Pulchin AStaphylococcus aureus6.25[12][15]
Benthaminin 1Staphylococcus aureus47.8[13]
Benthaminin 1Micrococcus flavus47.8[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to assess the bioactivity of cassane diterpenoids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][16]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the cassane diterpenoid and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

The Griess assay is a simple and sensitive method for the colorimetric detection of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).[4][17][18]

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with different concentrations of the cassane diterpenoid for 1 hour before stimulating with lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm. The amount of nitrite in the sample is determined from a sodium nitrite standard curve.

Antimicrobial Susceptibility: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium.

  • Serial Dilution: Perform a serial dilution of the cassane diterpenoid in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes influenced by cassane diterpenoids, the following diagrams illustrate key signaling pathways and experimental workflows.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cassane Diterpenoid Cassane Diterpenoid ROS ROS Cassane Diterpenoid->ROS induces AMPK AMPK ROS->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Cell Death Cell Death Autophagy->Cell Death leads to

Anticancer Signaling Pathway of select Cassane Diterpenoids.

antiinflammatory_pathway cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes activation Cassane Cassane Diterpenoid Cassane->IKK inhibits

Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.

mic_workflow start Start prep_compound Prepare serial dilutions of cassane diterpenoid start->prep_compound prep_bacteria Prepare standardized bacterial inoculum start->prep_bacteria inoculate Inoculate 96-well plate with bacteria and compound prep_compound->inoculate prep_bacteria->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually assess for bacterial growth incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Experimental Workflow for Minimum Inhibitory Concentration (MIC) Assay.

References

Benchmarking 7-O-Acetylneocaesalpin N: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis of the Anti-Inflammatory Potential of 7-O-Acetylneocaesalpin N Against Industry-Standard Drugs

In the landscape of novel therapeutic agents, cassane-type diterpenoids have emerged as a promising class of compounds with diverse biological activities, including noteworthy anti-inflammatory effects.[1] This guide provides a comprehensive benchmark of a specific cassane diterpenoid, this compound, against established industry standards, offering researchers, scientists, and drug development professionals a data-driven comparison to evaluate its potential.

Quantitative Performance Analysis

The anti-inflammatory efficacy of this compound and its comparators is evaluated based on their half-maximal inhibitory concentration (IC50) in various in vitro assays. A lower IC50 value indicates greater potency. The following tables summarize the available quantitative data for this compound and industry-standard anti-inflammatory drugs, including the non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and Celecoxib, and the corticosteroid Dexamethasone.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)
This compound Analogues (Cassane Diterpenoids) 8.2 - 11.2 [2]
IndomethacinData not available in this specific assay
DexamethasoneData not available in this specific assay

Note: Data for this compound is represented by the range observed for structurally similar cassane-type diterpenoids.

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
This compound Data not availableData not availableData not available
Indomethacin18[3]26[3]0.69
CelecoxibSignificantly higher than COX-2300[4]>1
DexamethasoneDoes not directly inhibit COX enzymesDoes not directly inhibit COX enzymesN/A

Table 3: Inhibition of NF-κB Signaling

CompoundIC50 (nM)
This compound Data not available
Dexamethasone2.93[5]

Mechanism of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of this compound and the benchmarked drugs are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the NF-κB and MAPK pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation.[6] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB protein is phosphorylated and degraded, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces nitric oxide) and COX-2.[7]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_inhibitors_cyto cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) Degradation Degradation IkB->Degradation Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases Dexamethasone_cyto Dexamethasone Dexamethasone_cyto->IKK Inhibits Acetylneocaesalpin_N_cyto This compound (Proposed) Acetylneocaesalpin_N_cyto->IKK Inhibits DNA DNA NFkB_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Figure 1: NF-κB Signaling Pathway and Points of Inhibition.

MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates inflammation. Extracellular stimuli activate a series of protein kinases (MAPKKK, MAPKK, MAPK), which ultimately leads to the activation of transcription factors that control the expression of inflammatory mediators.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Inhibitor This compound (Proposed) Inhibitor->MAPKKK Inhibits

Figure 2: Overview of the MAPK Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for the key in vitro anti-inflammatory assays cited in this guide.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, cassane diterpenoids) or the vehicle control.

  • Stimulation: After a pre-incubation period (typically 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS stimulation serves as the negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

NO_Inhibition_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Adhere Incubate overnight for cell adherence Seed_Cells->Adhere Treat Treat with test compounds and vehicle control Adhere->Treat Stimulate Stimulate with LPS (1 µg/mL) Treat->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant Collect culture supernatant Incubate_24h->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure absorbance at 540 nm Griess_Assay->Measure_Absorbance Calculate Calculate % inhibition and IC50 value Measure_Absorbance->Calculate End End Calculate->End

Figure 3: Experimental Workflow for NO Inhibition Assay.

In Vitro COX-1/COX-2 Inhibition Assay

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme, a heme cofactor, and the test compound at various concentrations.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Incubation: The mixture is incubated for a specific time at 37°C.

  • Reaction Termination: The reaction is stopped by adding a solution of hydrochloric acid.

  • PGE2 Quantification: The amount of Prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Calculation: The percentage of COX inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the vehicle control. The IC50 value is determined from the dose-response curve.[8]

Conclusion

The available data on cassane-type diterpenoids, the structural class of this compound, suggests a promising profile for anti-inflammatory activity, particularly in the inhibition of nitric oxide production. The IC50 values in the low micromolar range indicate a potency that warrants further investigation.[2] However, to establish a definitive benchmark against industry standards like Indomethacin, Celecoxib, and Dexamethasone, direct comparative studies measuring the IC50 of this compound in COX inhibition and NF-κB signaling assays are essential. The provided experimental protocols offer a standardized framework for conducting such evaluations. Future research should focus on elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways to fully characterize its mechanism of action and therapeutic potential.

References

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